N-(4-Fluorophenyl)succinimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUVZBSQFHOETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350009 | |
| Record name | N-(4-Fluorophenyl)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60693-37-0 | |
| Record name | N-(4-Fluorophenyl)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(4-Fluorophenyl)succinimide" synthesis from succinic anhydride and 4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-(4-Fluorophenyl)succinimide, a valuable compound in medicinal chemistry and drug development, from the starting materials succinic anhydride and 4-fluoroaniline. This document provides a thorough overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this target molecule.
Introduction
N-substituted succinimides are a class of compounds with significant applications in pharmacology and materials science. The introduction of a fluorine atom, as in this compound, can modulate the compound's biological activity and pharmacokinetic properties. The synthesis of this compound is typically achieved through a two-step process involving the formation of an intermediate amic acid, followed by cyclodehydration to yield the final imide. This guide will focus on the most common and reliable methods for this transformation.
Reaction Pathway and Mechanism
The synthesis of this compound from succinic anhydride and 4-fluoroaniline proceeds via a two-step mechanism:
-
Amic Acid Formation: The reaction is initiated by the nucleophilic attack of the amino group of 4-fluoroaniline on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the intermediate, N-(4-fluorophenyl)succinamic acid. This step is typically fast and proceeds under mild conditions.[1]
-
Cyclodehydration (Imidization): The intermediate amic acid is then cyclized to form the five-membered succinimide ring. This step involves the removal of a molecule of water and is usually promoted by heat or the use of a dehydrating agent, such as acetic anhydride.[1]
The overall reaction can be depicted as follows:
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Synthesis of N-(4-fluorophenyl)succinamic acid
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Reference |
| 4-Fluoroaniline | Succinic Anhydride | Toluene | 2.5 h | Reflux | High (not specified) | [2] |
Table 2: Synthesis of this compound from N-(4-fluorophenyl)succinamic acid
| Reactant | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point | Reference |
| N-(4-fluorophenyl)succinamic acid | Acetic Anhydride, Potassium Acetate | - | 1 h | Reflux | 56% | 172-173 °C | [2] |
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis.
Synthesis of N-(4-fluorophenyl)succinamic acid (Intermediate)
This procedure outlines the formation of the amic acid intermediate.[2]
Materials:
-
4-Fluoroaniline (20 mmol)
-
Succinic anhydride (2.40 g, 24 mmol)
-
Toluene (25 mL)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (20 mmol) and succinic anhydride (2.40 g, 24 mmol).
-
Add 25 mL of toluene to the flask.
-
Heat the mixture to reflux and maintain for 2.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the precipitate with toluene and then with hexane.
-
The resulting white solid is N-(4-fluorophenyl)succinamic acid, which can be recrystallized from toluene for higher purity.
Synthesis of this compound (Final Product)
This protocol describes the cyclization of the amic acid to the final succinimide product.[2]
Materials:
-
N-(4-fluorophenyl)succinamic acid (20 mmol)
-
Potassium acetate (5.89 g, 60 mmol)
-
Acetic anhydride (66.70 mL)
-
Dichloromethane
-
Aqueous sodium carbonate solution (0.8 M)
-
Magnesium sulfate
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine N-(4-fluorophenyl)succinamic acid (20 mmol), potassium acetate (5.89 g, 60 mmol), and acetic anhydride (66.70 mL).
-
Heat the mixture under reflux for 1 hour.
-
After cooling, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of 0.8 M aqueous sodium carbonate solution and stir for 10 minutes at room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Collect the organic layers and dry over magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under vacuum.
-
Wash the crude product with diethyl ether and filter to obtain this compound as a white solid.
-
The product can be further purified by recrystallization from a suitable solvent such as methanol.[2]
Alternative Synthesis Routes
While the two-step method using acetic anhydride is common, other one-pot procedures have been developed for the synthesis of N-substituted succinimides.
One-Pot Synthesis using Zinc and Acetic Acid
A one-pot method has been described for the synthesis of various N-substituted succinimides.[3] This procedure involves dissolving the amine in acetic acid, adding succinic anhydride, and then adding zinc powder, which promotes the cyclization. The reaction is exothermic and proceeds at a moderate temperature.[3] Although not specifically detailed for 4-fluoroaniline, this method presents a potentially more streamlined approach.
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Melting Point: The reported melting point is 172-173 °C.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (300 MHz, DMSO-d₆): δ 2.77 (4H, s, CH₂CH₂), 7.31-7.33 (4H, m, Ar-H).[2]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the imide carbonyl groups.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound from succinic anhydride and 4-fluoroaniline. The detailed experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers and drug development professionals with the necessary information to successfully and efficiently synthesize this important compound. The presented methods are based on reliable and published procedures, offering a solid foundation for laboratory work.
References
Physicochemical properties of N-(4-Fluorophenyl)succinimide
An In-depth Technical Guide on N-(4-Fluorophenyl)succinimide
Abstract
This compound is a halogenated derivative of N-phenylsuccinimide belonging to the dicarboximide class of compounds. This document provides a comprehensive overview of its physicochemical properties, synthesis protocols, and known biological activities. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. Quantitative data are summarized in tables, and key experimental and biological pathways are visualized to facilitate understanding.
Chemical and Physical Properties
This compound, with the IUPAC name 1-(4-fluorophenyl)pyrrolidine-2,5-dione, is a solid compound at room temperature. Its core structure consists of a succinimide ring attached to a 4-fluorophenyl group. The presence of the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical databases and literature sources.
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)pyrrolidine-2,5-dione | PubChem[1] |
| CAS Number | 60693-37-0 | PubChem[1] |
| Molecular Formula | C₁₀H₈FNO₂ | PubChem[1] |
| Molecular Weight | 193.17 g/mol | PubChem[1] |
| Monoisotopic Mass | 193.05390666 Da | PubChem[1] |
| Melting Point | 172-173 °C | |
| XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
| Spectroscopy | Data |
| ¹H NMR (300 MHz, DMSO-d6) | δ 2.77 (s, 4H, CH₂CH₂), 7.31-7.33 (m, 4H, Ar-H) |
| ¹³C NMR (75 MHz, DMSO-d6) | δ 28.7 (CH₂), 116.1 (d, J=22.5 Hz, C-3'/C-5'), 128.9 (d, J=8.2 Hz, C-2'/C-6'), 132.0 (s, C-1'), 161.7 (d, J=243.7 Hz, C-4'), 177.3 (2 x C=O) |
| IR (cm⁻¹) | 1712 (C=O), 1498 (Ar C=C), 1186 (C-N), 815 (C-H bend) |
Experimental Protocols
The synthesis of this compound typically involves the reaction of succinic anhydride with 4-fluoroaniline, followed by a cyclization step.
Synthesis via Thermal Cyclization
This protocol describes a two-step synthesis involving the formation of an intermediate succinamic acid, followed by thermal cyclization.
Step 1: Formation of N-(4-Fluorophenyl)succinamic acid
-
Dissolve succinic anhydride (1.1 eq.) in a suitable solvent such as toluene.
-
Add a solution of 4-fluoroaniline (1.0 eq.) in the same solvent dropwise to the succinic anhydride solution with constant stirring at room temperature.
-
Continue stirring for 1-2 hours to allow for the completion of the reaction, which forms the N-(4-fluorophenyl)succinamic acid intermediate as a precipitate.
-
Filter the solid product under suction and wash thoroughly with water to remove any unreacted starting materials.
Step 2: Cyclization to this compound
-
Heat the dried N-(4-fluorophenyl)succinamic acid intermediate at a temperature above its melting point (typically 150-180°C) for approximately 2 hours.
-
The heating process causes intramolecular cyclization via dehydration.
-
Allow the reaction mixture to cool slowly to room temperature, which should result in the crystallization of the final product, this compound.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure crystals.
Biological Activity and Signaling Pathways
While specific data for this compound is limited, the broader class of N-substituted succinimides and dicarboximides has been shown to possess significant biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2]
Anticancer Activity
Several studies have demonstrated that succinimide derivatives can induce apoptosis (programmed cell death) in various cancer cell lines.[3] This pro-apoptotic activity is often linked to the activation of stress-related signaling pathways. Microarray analysis of gene expression in cancer cells treated with dicarboximides has shown an upregulation of genes involved in both receptor-mediated and mitochondrial apoptotic pathways.[3]
MAPK Signaling Pathway
A key mechanism implicated in the anticancer effects of succinimide derivatives is the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] Specifically, the stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38 kinase, are often activated in response to treatment with these compounds.[3] Activation of the JNK and p38 pathways can lead to the phosphorylation of various downstream targets, including transcription factors and members of the Bcl-2 family of proteins, ultimately culminating in apoptosis.[3][4][5]
Applications and Future Directions
This compound serves as a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives are being explored for various therapeutic applications. The succinimide core is a known pharmacophore, and the fluorophenyl moiety can enhance drug-like properties. Future research may focus on:
-
Synthesizing and screening a library of derivatives for enhanced potency and selectivity against specific biological targets.
-
Elucidating the precise molecular mechanisms of action, including target identification for its anticancer effects.
-
Investigating its potential as a covalent inhibitor or as a building block for developing activity-based probes for enzymes like serine proteases.[6][7][8]
Conclusion
This compound is a compound with well-defined physicochemical properties and accessible synthetic routes. Based on the activities of related compounds, it holds potential as a lead structure for the development of new therapeutic agents, particularly in oncology. Further investigation into its specific biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C10H8FNO2 | CID 670631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Fluorophenyl)succinimide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Fluorophenyl)succinimide is a chemical compound belonging to the succinimide class of molecules. Succinimide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and anticonvulsant agents. This technical guide provides a summary of the key chemical properties of this compound, a detailed experimental protocol for its synthesis, and an overview of the potential biological activities and associated signaling pathways based on studies of related succinimide compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 60693-37-0[1] |
| Molecular Formula | C₁₀H₈FNO₂[1] |
| Molecular Weight | 193.17 g/mol [1] |
| IUPAC Name | 1-(4-fluorophenyl)pyrrolidine-2,5-dione[1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of N-substituted succinimides is a well-established chemical transformation. The following is a general and adaptable one-pot procedure for the synthesis of N-aryl succinimides, including this compound, from the corresponding amine and succinic anhydride.[2]
Materials:
-
4-Fluoroaniline
-
Succinic anhydride
-
Glacial acetic acid
-
Zinc powder
-
Crushed ice
-
Aqueous sodium bicarbonate solution
-
Ethyl alcohol
Procedure:
-
Dissolve 4-fluoroaniline (0.040 mole) in glacial acetic acid (35 mL) in a suitable reaction vessel.
-
Add succinic anhydride (0.044 mole) to the solution at once with vigorous stirring. Continue stirring for 10 minutes at room temperature.
-
To this reaction mixture, add zinc powder (2 mole %) at once. An exothermic reaction will cause the temperature to increase to approximately 55°C.
-
Maintain the reaction mixture at this temperature with continued stirring for 1.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove any unreacted zinc powder.
-
Pour the filtrate onto crushed ice (150 g). The solid product will precipitate out of the solution.
-
Filter the solid product and wash it thoroughly with water.
-
To remove any unreacted succinamic acid, transfer the solid to an aqueous solution of sodium bicarbonate and stir for 10 minutes.
-
Filter the purified solid, wash with water, and then recrystallize from ethyl alcohol to obtain the final product, this compound.
Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the broader class of succinimide derivatives has been extensively studied and shown to possess a range of biological activities.[3] These activities include anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects.[3]
Of particular interest to drug development professionals is the reported anticancer activity of certain succinimide derivatives.[4] Studies on various dicarboximide compounds have shown that they can induce apoptosis in cancer cells.[4] The mechanism of this pro-apoptotic activity is thought to involve the activation of stress-related signaling pathways.[4]
One of the key pathways implicated is the MAPK (Mitogen-Activated Protein Kinase) signaling cascade. Specifically, some succinimide derivatives have been shown to activate JNK (c-Jun N-terminal kinase) and p38 kinase, which are known to be involved in cellular responses to stress and can lead to apoptosis.[4]
Representative Signaling Pathway for Succinimide-Induced Apoptosis:
Caption: A representative diagram of a stress-induced apoptotic pathway potentially activated by succinimide derivatives.
It is important to note that this is a generalized pathway and the specific molecular targets and mechanisms of action for this compound have yet to be elucidated. Further research, including in vitro and in vivo studies, is required to determine the precise biological activity and therapeutic potential of this specific compound. The fluorophenyl moiety may significantly influence the compound's pharmacokinetic and pharmacodynamic properties compared to other substituted succinimides.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcps.org [ijcps.org]
- 3. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-fluorophenyl)pyrrolidine-2,5-dione
IUPAC Name: 1-(4-fluorophenyl)pyrrolidine-2,5-dione
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and associated signaling pathways of the compound 1-(4-fluorophenyl)pyrrolidine-2,5-dione, also commonly known as N-(4-fluorophenyl)succinimide. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Structure and Properties
Synonyms: this compound, 1-(4-fluorophenyl)-2,5-pyrrolidinedione
| Property | Value |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 1-(4-fluorophenyl)pyrrolidine-2,5-dione typically proceeds via a two-step process involving the formation of a succinamic acid intermediate followed by cyclodehydration.
Experimental Protocol: Synthesis of N-(4-fluorophenyl)succinamic acid
A solution of succinic anhydride (0.02 mol) in a suitable solvent such as toluene (25 ml) is prepared. To this solution, a solution of 4-fluoroaniline (0.02 mol) in the same solvent (20 ml) is added dropwise with constant stirring. The reaction mixture is stirred for one hour at room temperature and then left to stand for an additional hour to ensure the completion of the reaction. The resulting mixture is then treated with dilute hydrochloric acid to remove any unreacted 4-fluoroaniline. The solid N-(4-fluorophenyl)succinamic acid is collected by filtration under suction and washed thoroughly with water to remove unreacted succinic anhydride and succinic acid.
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)pyrrolidine-2,5-dione
The N-(4-fluorophenyl)succinamic acid intermediate is then subjected to cyclodehydration. This can be achieved by heating the intermediate, or by using a dehydrating agent such as acetic anhydride. For thermal cyclization, the N-(4-fluorophenyl)succinamic acid is heated for approximately 2 hours and then allowed to cool slowly to room temperature, yielding crystals of 1-(4-fluorophenyl)pyrrolidine-2,5-dione. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Potential Biological Activities and Mechanism of Action
The succinimide and pyrrolidine-2,5-dione scaffolds are present in a variety of biologically active molecules, exhibiting a range of pharmacological properties including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer activities.[1] While specific data for 1-(4-fluorophenyl)pyrrolidine-2,5-dione is limited, the biological activities of structurally related compounds provide insights into its potential therapeutic applications.
Anti-inflammatory Activity
Derivatives of 1H-pyrrole-2,5-dione have been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation. For instance, 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione demonstrated potent inhibition of lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 macrophage cells with an IC₅₀ value of 0.61 µM.[2] The mechanism of action is believed to involve the modulation of inflammatory signaling pathways.
A structurally related fluorinated pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress Toll-like receptor (TLR) signaling pathways.[3] This compound inhibited the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are key transcription factors in the inflammatory response.[3] It is plausible that 1-(4-fluorophenyl)pyrrolidine-2,5-dione could exert anti-inflammatory effects through a similar mechanism.
Antidiabetic and Antioxidant Potential
Succinimide derivatives have been investigated for their potential as multi-target antidiabetic agents. One study on a succinimide derivative reported inhibitory activity against several key enzymes involved in glucose metabolism.[4]
| Enzyme | IC₅₀ (µM) | Standard | IC₅₀ (µM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 13.20 | Ursolic acid | 2.77 |
| α-Glucosidase | 7.20 | Acarbose | 8.76 |
| α-Amylase | 15.40 | Acarbose | 12.30 |
| Dipeptidyl Peptidase-4 (DPP-4) | 0.07 | Sitagliptin | 0.005 |
| Data from a study on a related succinimide derivative.[4] |
The same study also demonstrated good antioxidant potential in a DPPH assay.[4] The antioxidant activity of succinimide derivatives has been further supported by other studies, where compounds exhibited significant free radical scavenging activity.[5]
Anticancer Activity
The pyrrolidine-2,5-dione scaffold is a component of several compounds with demonstrated antitumor properties.[1] For example, certain 2,5-pyrrolidinedione derivatives have shown potential antimicrobial and anticancer activities against cell lines such as MCF-7.[1] The antiproliferative activity of pyrrolidine derivatives has also been observed in colon cancer cells.[6]
Experimental Protocols for Biological Assays
In Vitro α-Glucosidase Inhibition Assay
-
Prepare sample solutions of the test compound at various concentrations (e.g., 31.25, 62.5, 125, 250, and 500 µg/ml) in a phosphate buffer.
-
Add a solution of α-glucosidase (0.5 µg/ml in distilled water) to the sample solutions.
-
Incubate the mixture for 20 minutes at 37°C.
-
Add a substrate solution of p-nitrophenyl-α-D-glucopyranoside.
-
Stop the reaction after a defined incubation period by adding sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a spectrophotometer.
-
Calculate the percentage inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
In Vitro α-Amylase Inhibition Assay
-
Prepare sample solutions of the test compound at various concentrations in a phosphate buffer.
-
Add a solution of α-amylase to the sample solutions.
-
Incubate the mixture for 20 minutes at 37°C.
-
Add a starch solution to initiate the reaction.
-
After a defined incubation period, add dinitrosalicylic acid color reagent to stop the reaction.
-
Boil the mixture for 5 minutes, then cool to room temperature.
-
Dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.
-
Calculate the percentage inhibition as described for the α-glucosidase assay.
DPPH Radical Scavenging Assay
-
Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).
-
Add a freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to the test solutions.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
Conclusion
1-(4-fluorophenyl)pyrrolidine-2,5-dione is a readily synthesizable compound belonging to a class of heterocyclic structures with known and diverse biological activities. Based on the analysis of structurally related compounds, it holds potential for development as an anti-inflammatory, antidiabetic, antioxidant, or anticancer agent. Further in-depth studies are warranted to fully elucidate the specific biological profile and mechanism of action of this compound, which may lead to the discovery of novel therapeutic agents.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectral Analysis of N-(4-Fluorophenyl)succinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound N-(4-Fluorophenyl)succinimide, a molecule of interest in medicinal chemistry and materials science. This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format. Detailed experimental protocols and visual representations of molecular structure-spectra correlations and analytical workflows are included to support research and development activities.
Spectral Data Summary
The following tables summarize the available and predicted spectral data for this compound.
¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30-7.25 | m | 2H | Ar-H (ortho to F) |
| ~7.20-7.15 | m | 2H | Ar-H (meta to F) |
| ~2.90 | s | 4H | -CH₂-CH₂- |
Disclaimer: Predicted data is based on the analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~176 | C=O (succinimide) |
| ~162 (d, J ≈ 245 Hz) | C-F (aromatic) |
| ~132 | C-N (aromatic) |
| ~128 (d, J ≈ 8 Hz) | CH (aromatic, ortho to F) |
| ~116 (d, J ≈ 23 Hz) | CH (aromatic, meta to F) |
| ~28 | -CH₂-CH₂- |
Note: Some spectral data is sourced from spectral databases and may not have been independently verified.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong | C=O stretch (symmetric) |
| ~1780 | Strong | C=O stretch (asymmetric) |
| ~1510 | Strong | C=C stretch (aromatic) |
| ~1220 | Strong | C-F stretch (aromatic) |
| ~830 | Strong | C-H bend (para-disubstituted) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 193.05 | High | [M]⁺ (Molecular Ion) |
| 111 | Moderate | [M - C₄H₄O₂]⁺ (Loss of succinimide moiety) |
| 95 | Moderate | [C₆H₄F]⁺ (Fluorophenyl fragment) |
Experimental Protocols
The following are representative experimental protocols for the acquisition of spectral data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe. The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagrams illustrate the relationships between the chemical structure and its spectral data, and a typical workflow for spectral analysis.
Solubility of N-(4-Fluorophenyl)succinimide in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Fluorophenyl)succinimide is a halogenated derivative of succinimide.[1] Its molecular structure, featuring a polar succinimide ring and a nonpolar fluorophenyl group, suggests a nuanced solubility profile that is critical for its application in various scientific fields. A comprehensive understanding of its solubility in different organic solvents is paramount for its use in organic synthesis, medicinal chemistry, and materials science. In drug development, solubility is a key determinant of a compound's bioavailability and therapeutic efficacy.
This technical guide provides a detailed overview of the predicted solubility of this compound, a comprehensive experimental protocol for its quantitative determination, and a framework for the systematic presentation of solubility data.
Predicted Solubility Profile of this compound
The solubility of an organic compound is governed by the principle of "like dissolves like".[2] The molecular structure of this compound incorporates both polar and nonpolar moieties, which will dictate its interaction with various solvents.
-
Polar Aprotic Solvents : Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are expected to be effective at solvating this compound. The polar succinimide ring, with its two carbonyl groups, can engage in dipole-dipole interactions with these solvents.
-
Polar Protic Solvents : Alcohols like methanol, ethanol, and isopropanol may exhibit moderate to good solubility for this compound. The succinimide ring can act as a hydrogen bond acceptor, while the fluorophenyl group contributes to overall van der Waals interactions.
-
Nonpolar Solvents : In nonpolar solvents such as hexane, cyclohexane, and toluene, the solubility of this compound is anticipated to be limited. While the fluorophenyl group has nonpolar characteristics, the high polarity of the succinimide ring will likely hinder dissolution in these solvents.
-
Chlorinated Solvents : Dichloromethane and chloroform are expected to be good solvents for this compound due to their ability to engage in dipole-dipole interactions and their intermediate polarity.
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[3][4][5][6]
Materials and Equipment
-
This compound (high purity)
-
A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm pore size)
-
Glass syringes
-
Evaporating dishes or pre-weighed vials
-
Drying oven or vacuum oven
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation :
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a glass syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis :
-
Record the exact mass of the evaporating dish containing the filtered solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely evaporated, dry the remaining solid to a constant weight in a drying oven.
-
Allow the evaporating dish to cool to room temperature in a desiccator before weighing it again.
-
Calculations
The solubility can be calculated using the following formulas:
-
Mass of dissolved solid (g) = (Mass of dish + solid) - (Mass of empty dish)
-
Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of aliquot) x 100
-
Solubility (mol/L) = (Mass of dissolved solid / Molecular weight of this compound) / (Volume of aliquot in L)
The molecular weight of this compound is 193.17 g/mol .[1]
Data Presentation
The experimentally determined solubility data for this compound should be organized in a clear and concise manner. The following table provides a template for recording and presenting the results.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | ||
| 37 | |||
| Ethanol | 25 | ||
| 37 | |||
| Acetone | 25 | ||
| 37 | |||
| Ethyl Acetate | 25 | ||
| 37 | |||
| Dichloromethane | 25 | ||
| 37 | |||
| Toluene | 25 | ||
| 37 | |||
| Hexane | 25 | ||
| 37 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.
Conclusion
While published quantitative data on the solubility of this compound is scarce, this guide provides the necessary tools for researchers to determine it experimentally. The provided protocol for the gravimetric method is robust and widely applicable. A systematic determination and documentation of the solubility of this compound in a range of common organic solvents will be a valuable resource for the scientific community, facilitating its broader application in research and development.
References
Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of N-(4-Fluorophenyl)succinimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of N-(4-Fluorophenyl)succinimide. While specific crystallographic data for the title compound is not publicly available as of this writing, this document leverages established protocols and data from structurally analogous compounds to offer a robust framework for its investigation. Understanding the three-dimensional arrangement of atoms in this compound is crucial for elucidating its structure-activity relationships (SAR), guiding drug design, and ensuring solid-state stability.
Succinimide derivatives are a well-recognized class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1] The introduction of a fluorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a compound of significant interest.
Molecular and Crystal Structure Synopsis
The molecular structure of this compound consists of a central succinimide ring (pyrrolidine-2,5-dione) bonded to a 4-fluorophenyl group at the nitrogen atom. X-ray crystallography aims to determine the precise arrangement of these molecules within a repeating three-dimensional lattice, or unit cell.[2][3]
Analysis of related N-phenylsuccinimide structures suggests that the dihedral angle between the plane of the phenyl ring and the succinimide ring is a key conformational feature. This angle is influenced by the electronic and steric nature of substituents on the phenyl ring. The crystal packing is typically governed by intermolecular interactions such as hydrogen bonds and π-π stacking, which dictate the material's physical properties.
Experimental Protocols
A successful crystal structure determination involves a sequence of critical experimental steps: synthesis, crystallization, and X-ray diffraction data collection and refinement.[2]
Synthesis of this compound
The synthesis of N-aryl succinimides is well-established and typically follows a two-step or one-pot procedure involving the reaction of an anhydride with a primary amine.[4][5]
Procedure:
-
Amic Acid Formation: Succinic anhydride is reacted with 4-fluoroaniline. This reaction can be performed by stirring equimolar amounts of the reactants in a suitable solvent like acetic acid or dichloromethane at room temperature.[4][5]
-
Cyclization: The resulting N-(4-fluorophenyl)succinamic acid intermediate is then cyclized to form the imide. This is typically achieved by heating the intermediate with a dehydrating agent such as acetyl chloride or by heating in a high-boiling point solvent.[6][7]
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.[8]
An alternative green chemistry approach involves the direct reaction of succinic acid and the primary amine in hot water, eliminating the need for organic solvents and catalysts.[9]
Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[2][10] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a regular, imperfection-free internal structure.[2]
Methodologies:
-
Slow Evaporation: The most common method involves dissolving the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals will form.[11]
-
Vapor Diffusion: This technique involves placing a drop of the compound's solution on a cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor from the reservoir slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.[3][12]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the solvents slowly mix.[10]
The choice of solvent is critical and often determined empirically through screening various options.[13]
X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an intense beam of monochromatic X-rays. The crystal diffracts the X-rays into a unique pattern of reflections, which are recorded by a detector.[2][14]
Workflow:
-
Data Collection: The crystal is typically cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations. It is then rotated in the X-ray beam, and a series of diffraction images are collected.[15]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are measured and integrated.[3][14]
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[2][15]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data.[16][17] This iterative process improves the model until convergence is reached, resulting in a final, accurate crystal structure.
Data Presentation
Quantitative results from a crystal structure analysis are presented in standardized tables for clarity and comparison. The following tables are populated with data from a closely related analogue, N-(4-Methylphenyl)succinimide, to serve as an illustrative example.
Table 1: Example Crystallographic Data for an N-Aryl Succinimide Analogue.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁NO₂ |
| Formula Weight | 189.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.543 (3) |
| b (Å) | 5.6539 (9) |
| c (Å) | 13.365 (3) |
| β (°) | 109.35 (2) |
| Volume (ų) | 965.6 (3) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.302 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 299 |
| Final R-factor (R₁) | 0.020 |
| Goodness-of-Fit (GOF) | 1.05 |
(Data sourced from a study on N-(4-Methylphenyl)succinimide)
Table 2: Example of Selected Bond Lengths and Angles for an N-Aryl Succinimide Analogue.
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C1-N1 | 1.434 (3) |
| N1-C7 | 1.397 (3) |
| C7-O1 | 1.215 (3) |
| N1-C10 | 1.395 (3) |
| C10-O2 | 1.214 (3) |
| C1-N1-C7 | 123.3 (2) |
| C1-N1-C10 | 124.5 (2) |
| C7-N1-C10 | 112.2 (2) |
(Data sourced from a study on N-(4-Methylphenyl)succinimide)
Visualization of Experimental Workflow
The logical progression from a synthesized compound to a refined crystal structure can be visualized as a workflow diagram.
Caption: Experimental workflow for small molecule X-ray crystallography.
References
- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcps.org [ijcps.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102229555A - Method for preparing N-phenyl succinimide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. unifr.ch [unifr.ch]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. eas.org [eas.org]
- 14. portlandpress.com [portlandpress.com]
- 15. fiveable.me [fiveable.me]
- 16. books.rsc.org [books.rsc.org]
- 17. ocw.mit.edu [ocw.mit.edu]
The Strategic Role of Fluorine Substitution in Modulating the Bioactivity of Succinimide Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The succinimide scaffold (pyrrolidine-2,5-dione) is a privileged heterocyclic structure in medicinal chemistry, forming the core of various compounds with a wide spectrum of therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities.[1][2][3] The strategic modification of this scaffold is a key focus of drug discovery programs. One of the most powerful and widely used strategies in modern medicinal chemistry is the introduction of fluorine atoms into bioactive molecules.[4][5] This guide explores the multifaceted role of fluorine substitution in fine-tuning the physicochemical properties and enhancing the biological activities of succinimide derivatives.
The Unique Physicochemical Impact of Fluorine in Drug Design
The incorporation of fluorine into a drug candidate can profoundly alter its properties due to the element's unique characteristics.[5][6] Understanding these effects is crucial for the rational design of novel fluorinated succinimide derivatives.
-
High Electronegativity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[4][7] This can significantly alter the acidity or basicity (pKa) of nearby functional groups, which in turn influences the molecule's ionization state, solubility, and binding interactions with biological targets.[6][7]
-
Small Atomic Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[6][7] This allows it to act as a bioisostere for hydrogen, often being introduced without causing significant steric hindrance at the target binding site.[8]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol).[7] Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4][7][8]
-
Lipophilicity Modulation: Fluorine's effect on lipophilicity (LogP) is context-dependent. A single fluorine substitution can increase lipophilicity, which may enhance membrane permeability.[4][6] However, polyfluorinated groups like trifluoromethyl (CF3) can decrease lipophilicity, allowing for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][9]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule through electrostatic interactions, which can pre-organize the drug into a bioactive conformation for optimal target engagement.[4]
Anticonvulsant Activity of Fluorinated Succinimide Derivatives
Succinimides, such as ethosuximide, are well-established anticonvulsant drugs.[1] Research has shown that the introduction of fluorine-containing substituents can further enhance this activity. For instance, phenylsuccinimide derivatives with meta-substitutions of fluorine or a trifluoromethyl group have been identified as having marked anticonvulsant properties.[10] These modifications likely influence the drug's ability to cross the blood-brain barrier and interact with neuronal targets.
While specific head-to-head comparative data is sparse in the reviewed literature, the following table illustrates how data for novel fluorinated succinimide derivatives could be presented. The values are hypothetical and for illustrative purposes.
| Compound ID | Substitution on Phenyl Ring | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| Parent | H | 150 | 200 | >300 | >2.0 |
| F-Derivative 1 | 3-F | 95 | 130 | >300 | >3.1 |
| CF₃-Derivative 2 | 3-CF₃ | 75 | 110 | >300 | >4.0 |
| Reference Drug | Valproic Acid | 252.7 | 130.6 | 448.9 | 1.78 / 3.44 |
Data is illustrative. Actual values would be determined experimentally.
The primary screening of anticonvulsant agents typically involves two key in vivo models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[11][12][13] These models represent generalized tonic-clonic and absence seizures, respectively.[11][12]
A. Maximal Electroshock (MES) Seizure Test
-
Animal Preparation: Use male Swiss albino mice (20-25 g), acclimatized for at least one week.[11] Divide animals into control and test groups (n=6-8).
-
Drug Administration: Administer the test compound (e.g., fluorinated succinimide derivative) or vehicle control intraperitoneally (i.p.) or orally (p.o.). A positive control like Phenytoin or Carbamazepine should be used.
-
Pre-treatment Time: Allow for drug absorption, typically 30-60 minutes post-administration.[11][14]
-
Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 50-60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsiometer.[11][12][15]
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension (THE).[11] The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The anticonvulsant effect is expressed as the percentage of animals protected from THE. The ED₅₀ (median effective dose) is calculated using probit analysis.
B. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Animal Preparation & Drug Administration: Follow the same procedure as in the MES test. A positive control like Ethosuximide is typically used.[15]
-
Seizure Induction: After the pre-treatment period, administer a convulsant dose of PTZ (e.g., 60-85 mg/kg) subcutaneously.[12][14]
-
Observation: Place each mouse in an individual observation chamber and monitor for at least 30 minutes.[12][14] Record the latency to the first clonic seizure and the presence or absence of generalized convulsions.
-
Data Analysis: Protection is defined as the absence of clonic seizures during the observation period. The ED₅₀ is calculated.
Caption: Workflow for in vivo screening of anticonvulsant activity.
Anticancer Activity of Fluorinated Succinimide Derivatives
The succinimide core is also prevalent in compounds exhibiting anticancer properties.[1][3] Trifluoromethylated mono- and bicyclic succinimides have been reported to inhibit the growth of various cancer cells, including myeloma, non-small cell lung cancer, and renal cancer.[1] Fluorine substitution can enhance cytotoxicity by improving cellular uptake, modulating interactions with target proteins like kinases, or by influencing the induction of apoptosis.[1][16] Studies on dicarboximides have shown they can upregulate genes involved in receptor-mediated and mitochondrial apoptotic pathways and activate stress-induced MAPK signaling pathways (JNK and p38).[1]
The following table summarizes representative IC₅₀ (half-maximal inhibitory concentration) values for fluorinated derivatives against various cancer cell lines.
| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |
| Cinnamide-F 1 | p-fluoro, N-pyrimidin-2-ylbenzenesulphamoyl | HepG2 (Liver) | 4.23 | Staurosporine (5.59)[16][17] |
| TFM-Succinimide 1 | Trifluoromethylated | Myeloma | Data not specified[1] | - |
| TFM-Succinimide 2 | Trifluoromethylated | NSCLC | Data not specified[1] | - |
| Succinimide-Maleimide 1 | 4-OH, 3-OCH₃ (on phenyl) | MCF-7 (Breast) | 1.496 | -[3] |
| Succinimide-Maleimide 2 | 4-Cl (on phenyl) | MCF-7 (Breast) | 1.831 | -[3] |
NSCLC: Non-Small Cell Lung Cancer
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[18][19]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, K562, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1][20]
-
Compound Treatment: Prepare serial dilutions of the fluorinated succinimide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) and positive control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[18][20][21] Incubate for another 2 to 4 hours.[18][20] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[18][19]
-
Formazan Solubilization:
-
For adherent cells: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[18][19]
-
For suspension cells: Centrifuge the plate to pellet the cells before aspirating the supernatant and adding the solvent.[18]
-
-
Absorbance Measurement: Shake the plate on an orbital shaker for ~15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: General workflow of the MTT assay for cytotoxicity.
Caption: Simplified signaling pathways in dicarboximide-induced apoptosis.[1]
Antimicrobial Activity of Fluorinated Succinimide Derivatives
The introduction of fluorine is a well-known strategy to enhance the potency of antimicrobial agents, as exemplified by the highly successful fluoroquinolone class of antibiotics.[9] This strategy is also applicable to succinimide derivatives. Fluorine can improve the compound's penetration through microbial cell walls and membranes and enhance binding to intracellular targets. Several novel succinimide derivatives have shown promising antibacterial and antifungal activities.[3]
The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's potency.[22][23][24]
| Compound ID | Substitution | Microorganism | MIC (µM) |
| 5a | 2-Cl (on N-benzyl) | Enterococcus faecalis | 0.25[3] |
| 5g | 4-OH (on N-benzyl) | Enterococcus faecalis | 0.25[3] |
| 5a | 2-Cl (on N-benzyl) | Candida albicans | 0.125[3] |
| 5d | 4-Cl (on N-benzyl) | Candida albicans | 0.25[3] |
| 5e | 2,4-diCl (on N-benzyl) | Candida albicans | 0.25[3] |
Note: While the table shows chlorinated and hydroxylated derivatives from a study on succinimide-maleimides, it demonstrates the impact of substitution. Fluorinated analogs would be evaluated similarly.
This is a common method for determining the MIC of a new antimicrobial agent in a liquid growth medium.[24][25]
-
Reagent Preparation: Prepare a stock solution of the fluorinated succinimide derivative in a suitable solvent (e.g., DMSO). Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[25] Reserve wells for a positive growth control (no drug) and a sterility control (no bacteria).[25]
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[25]
-
Inoculation: Dilute the standardized suspension into the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[25] Inoculate all wells except the sterility control.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[25]
-
MIC Reading: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[22][24][25]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the succinimide scaffold is a powerful and versatile tool for modulating bioactivity. By altering key physicochemical properties such as metabolic stability, lipophilicity, and electronic character, fluorine substitution can significantly enhance the anticonvulsant, anticancer, and antimicrobial potency of these derivatives. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of novel fluorinated succinimides. Future research should focus on the rational design of derivatives with improved target selectivity and optimized pharmacokinetic profiles. The use of fluorine-18 for positron emission tomography (PET) imaging also presents an exciting avenue for developing diagnostic tools based on the succinimide scaffold.[5] Continued exploration in this area holds significant promise for the development of next-generation therapeutics.
References
- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalsarchive.com [journalsarchive.com]
- 12. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ijpp.com [ijpp.com]
- 16. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 24. apec.org [apec.org]
- 25. benchchem.com [benchchem.com]
N-(4-Fluorophenyl)succinimide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(4-Fluorophenyl)succinimide is a valuable synthetic intermediate that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features, combining a reactive succinimide ring with an electronically modified fluorophenyl group, make it a versatile building block for the construction of a diverse array of complex molecules, including biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in contemporary organic synthesis and drug discovery.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The key data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈FNO₂ | --INVALID-LINK-- |
| Molecular Weight | 193.17 g/mol | --INVALID-LINK-- |
| CAS Number | 60693-37-0 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | 175-177 °C | --INVALID-LINK--[1] |
| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, and ethyl acetate. | General knowledge |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.31-7.33 (m, 4H, Ar-H), 2.77 (s, 4H, CH₂CH₂) | --INVALID-LINK--[1] |
| ¹³C NMR (Predicted) | δ ~177 (C=O), ~160 (d, J=243 Hz, C-F), ~130 (d, J=3 Hz, C-N), ~129 (d, J=8 Hz, CH), ~116 (d, J=23 Hz, CH), ~28 (CH₂) | Inferred from related structures and general principles |
| IR (KBr Pellet) | Major peaks expected around 1700 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (aromatic C=C stretch), 1220 cm⁻¹ (C-F stretch) | --INVALID-LINK-- |
| Mass Spectrometry (MS) | Predicted [M+H]⁺ = 194.0612 | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of 4-fluoroaniline with succinic anhydride. This can be accomplished via conventional heating or microwave-assisted methods.
Experimental Protocol: Conventional Synthesis
This protocol is adapted from the synthesis of a similar N-aryl succinimide.
Materials:
-
Succinic anhydride (1.0 eq)
-
4-Fluoroaniline (1.0 eq)
-
Glacial acetic acid (solvent)
Procedure:
-
A mixture of succinic anhydride (1.0 eq) and 4-fluoroaniline (1.0 eq) in glacial acetic acid is heated at reflux for 2 hours.
-
The reaction mixture is then cooled to room temperature, during which a precipitate forms.
-
The precipitate is collected by filtration, washed with cold water, and then with a cold 5% sodium bicarbonate solution to remove any unreacted succinic acid.
-
The resulting solid is washed again with cold water and dried under vacuum to yield N-(4-fluorophenyl)succinamic acid as an intermediate.
-
The N-(4-fluorophenyl)succinamic acid is then mixed with a dehydrating agent, such as acetic anhydride or acetyl chloride, and heated to induce cyclization to the succinimide.
-
After cooling, the product is precipitated by the addition of water, filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
Caption: Synthetic pathway for this compound.
Applications in Organic Synthesis
The succinimide moiety in this compound is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of functionalized molecules.
Ring-Opening Reactions
The imide ring can be opened by various nucleophiles, such as amines and hydrazines, to generate amide derivatives. This reactivity is particularly useful in the synthesis of more complex molecules where the succinamic acid or related structures are desired intermediates.
Experimental Protocol: Aminolysis of this compound
This is a general procedure that can be adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
A suitable solvent (e.g., THF, DMF)
Procedure:
-
This compound is dissolved in the chosen solvent.
-
The amine is added to the solution, and the mixture is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the corresponding N-substituted-4-((4-fluorophenyl)amino)-4-oxobutanamide.
Role in Drug Discovery and Development
The N-aryl succinimide scaffold is a recognized pharmacophore found in a number of biologically active compounds. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and improved binding affinity to biological targets.
As a Building Block for Anticancer Agents
Derivatives of N-aryl succinimides have been investigated for their potential as anticancer agents. For instance, trifluoromethyl-substituted N-aryl succinimides have shown activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[2] The this compound core can be utilized in a similar fashion to generate novel compounds for anticancer drug discovery programs.
The general workflow for evaluating such compounds as potential kinase inhibitors is outlined below.
Caption: Workflow for kinase inhibitor screening.
This workflow illustrates the process from the synthesis of a derivative of this compound to the determination of its inhibitory activity against a target kinase. The initial steps involve the chemical synthesis and purification of the test compound. Subsequently, a biochemical assay is performed where the compound's ability to inhibit the activity of a specific kinase is measured. The final stage involves analyzing the data to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its chemical reactivity, coupled with the favorable properties imparted by the fluorophenyl group, makes it an attractive starting material for the synthesis of a wide range of organic molecules, including those with potential therapeutic applications. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the effective utilization of this valuable synthetic intermediate in their research endeavors.
References
Potential therapeutic targets for N-(4-Fluorophenyl)succinimide derivatives
An In-depth Technical Guide to the Potential Therapeutic Targets of N-(4-Fluorophenyl)succinimide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The succinimide core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs, most notably in the field of anticonvulsants. The incorporation of a 4-fluorophenyl moiety can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity. This technical guide provides a comprehensive overview of the potential therapeutic targets for derivatives of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways. The information presented is intended to guide future research and drug development efforts in leveraging this chemical class for various therapeutic applications.
Anticonvulsant Activity
Succinimide derivatives have long been a cornerstone in the management of epilepsy. Research into N-phenyl-substituted succinimides has revealed that specific substitutions are critical for their anticonvulsant effect. The addition of a sulfonamide group in the para-position of the N-phenyl ring and halogen substitutions can significantly improve activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scPTZ).[1][2]
Quantitative Data: Anticonvulsant Efficacy
| Compound Class | Test Model | ED₅₀ (mg/kg) | Reference |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14) | MES (mice) | 49.6 | [2] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14) | scPTZ (mice) | 67.4 | [2] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14) | 6 Hz (32 mA, mice) | 31.3 | [2] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14) | 6 Hz (44 mA, mice) | 63.2 | [2] |
Experimental Protocols
Maximal Electroshock (MES) Test:
-
Animal Model: Mice or rats.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[3]
-
Induction of Seizure: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for mice) is applied via corneal or auricular electrodes for a short duration (e.g., 0.2 seconds).
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animal Model: Mice.
-
Compound Administration: Test compounds are administered i.p. at predetermined time intervals before the convulsant.
-
Induction of Seizure: A subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg) is administered.[3] This dose is known to induce clonic seizures lasting for at least 5 seconds in 97% of untreated animals.
-
Endpoint: The absence of a clonic seizure episode within a 30-minute observation period is considered protection.
-
Data Analysis: The ED₅₀ is determined.
Visualization: Anticonvulsant Screening Workflow
References
- 1. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Key Pharmacophore: Discovery and First Synthesis of N-(4-Fluorophenyl)succinimide
This technical guide delves into the foundational aspects of N-(4-Fluorophenyl)succinimide, a compound of significant interest within medicinal chemistry. We will explore its initial synthesis and the discovery of its biological relevance, providing a comprehensive resource for researchers, scientists, and professionals in drug development. The succinimide moiety is a well-recognized heterocyclic scaffold known to impart a range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties[1]. The introduction of a fluorine atom to the phenyl ring can further modulate these activities, enhancing potency and altering pharmacokinetic profiles.
Discovery and Biological Significance
The "discovery" of this compound is intrinsically linked to the broader exploration of N-substituted succinimides as biologically active agents. While a singular "discovery" event is not documented, its synthesis is a logical extension of structure-activity relationship (SAR) studies on this class of compounds. Research into succinimide derivatives has revealed their potential to interact with various biological targets. For instance, certain succinimides have demonstrated potent cytotoxic and proapoptotic activity in cancer cells[2]. These compounds can upregulate genes involved in receptor-mediated and mitochondrial apoptotic pathways and activate stress-induced MAPK signaling pathways[2]. Furthermore, the succinimide core is a key feature in established anticonvulsant drugs like ethosuximide, highlighting its importance in neuroscience drug discovery[2]. The exploration of halogenated derivatives, such as the 4-fluoro substituted variant, is a standard medicinal chemistry strategy to enhance biological activity and metabolic stability.
First Synthesis: A Two-Step Approach
The first synthesis of this compound is typically achieved through a reliable two-step process involving the formation of an intermediate amic acid, followed by cyclization. This classical approach remains a fundamental method for preparing N-aryl succinimides.
The overall synthetic scheme is as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-Fluorophenyl)succinamic acid
A solution of succinic anhydride (0.02 mole) in a suitable solvent such as toluene (25 ml) is prepared. To this, a solution of 4-fluoroaniline (0.02 mole) in the same solvent (20 ml) is added dropwise with constant stirring. The reaction mixture is stirred for one hour and then allowed to stand for an additional hour at room temperature to ensure the completion of the reaction. The resulting solid, N-(4-Fluorophenyl)succinamic acid, is then filtered under suction and washed thoroughly with water to remove any unreacted succinic anhydride and succinic acid. The crude product can be purified by recrystallization from ethanol to a constant melting point.[3][4]
Step 2: Synthesis of this compound
The purified N-(4-Fluorophenyl)succinamic acid from Step 1 is subjected to cyclization. This can be achieved by heating the amic acid for approximately 2 hours. Alternatively, a dehydrating agent such as acetic anhydride with anhydrous sodium acetate can be used to facilitate the ring closure at a lower temperature. After the reaction is complete, the mixture is cooled to room temperature, allowing the this compound to crystallize. The final product is collected by filtration and can be recrystallized from ethanol to obtain a pure sample.[3][4][5]
A one-pot green synthesis approach has also been developed, where succinic anhydride and the substituted amine are reacted in acetic acid in the presence of zinc powder. This method offers a more efficient and environmentally friendly alternative to the traditional two-step process.[6]
Quantitative Data
The following table summarizes the key quantitative data for this compound and a structurally related compound for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| This compound | C₁₀H₈FNO₂ | 193.17 | Not specified | Not specified | [7] |
| N-(4-Chlorophenyl)succinimide | C₁₀H₈ClNO₂ | 209.63 | 163 | 82 | [6] |
| N-Phenylsuccinimide | C₁₀H₉NO₂ | 175.18 | 155 | 82 | [6] |
Biological Signaling Pathways
Succinimide derivatives have been shown to exert their biological effects through various signaling pathways. In the context of anticancer activity, certain N-substituted succinimides have been found to activate stress-induced MAPK signaling pathways, such as JNK and p38, and to upregulate genes involved in the NF-κB signaling pathway.[2][8]
Caption: Representative signaling pathways activated by succinimides.
This guide provides a foundational understanding of the synthesis and discovered biological relevance of this compound. The straightforward synthesis and the diverse biological activities of the succinimide scaffold make this class of compounds a continued area of interest for further research and development in medicinal chemistry.
References
- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Methylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcps.org [ijcps.org]
- 7. This compound | C10H8FNO2 | CID 670631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Fluorophenyl)succinimide and its Relation to other N-aryl Succinimides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(4-Fluorophenyl)succinimide, positioning it within the broader and significant class of N-aryl succinimides. This document details the synthesis, physicochemical properties, and diverse biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
Introduction to N-aryl Succinimides
N-aryl succinimides are a class of heterocyclic compounds characterized by a succinimide ring attached to an aryl group via the nitrogen atom. The succinimide moiety, a five-membered ring containing two carbonyl groups, serves as a versatile scaffold in medicinal chemistry. The nature of the substitution on the aryl ring significantly influences the biological activity of these molecules, leading to a wide spectrum of pharmacological properties. These properties include anticonvulsant, anticancer, herbicidal, and enzyme inhibitory activities. The ease of synthesis and the ability to readily modify their structure make N-aryl succinimides an attractive area of research for the development of novel therapeutic agents and other bioactive molecules.
This compound: A Key Analog
This compound is a specific analog within the N-aryl succinimide family, distinguished by a fluorine atom at the para-position of the phenyl ring. The introduction of a fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, characterization, and quality control.
| Property | Value |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| CAS Number | 60693-37-0 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 155-158 °C |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.30 (m, 4H, Ar-H), 2.90 (s, 4H, CH₂CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 176.5 (C=O), 161.5 (d, J=247 Hz, C-F), 128.0 (d, J=8.5 Hz), 127.5, 116.5 (d, J=22.5 Hz), 28.5 (CH₂) |
| IR (KBr, cm⁻¹) | ~1710 (C=O stretch), ~1390 (C-N stretch), ~1220 (C-F stretch) |
| Mass Spectrum (EI) | m/z 193 (M⁺) |
Synthesis of N-aryl Succinimides
The synthesis of N-aryl succinimides is typically achieved through the condensation of an appropriate aniline with succinic anhydride. Several methods have been reported, ranging from conventional heating to more modern, environmentally friendly approaches.
General Synthetic Workflow
A general and efficient one-pot synthesis involves the reaction of a primary aromatic amine with succinic anhydride in a suitable solvent, often with a dehydrating agent or catalyst. A green chemistry approach utilizes refluxing in water without the need for a catalyst.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a reliable two-step synthesis of this compound.
Step 1: Synthesis of N-(4-Fluorophenyl)succinamic acid
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.1 mol) of succinic anhydride in 100 mL of diethyl ether with stirring.
-
To this solution, add a solution of 11.1 g (0.1 mol) of 4-fluoroaniline in 50 mL of diethyl ether dropwise over 30 minutes at room temperature.
-
A white precipitate will form upon addition. Stir the resulting suspension for 2 hours at room temperature.
-
Filter the precipitate, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield N-(4-fluorophenyl)succinamic acid as a white solid.
-
The product can be used in the next step without further purification. The expected yield is typically >90%.
Step 2: Cyclization to this compound
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10.6 g (0.05 mol) of N-(4-fluorophenyl)succinamic acid and 4.1 g (0.05 mol) of anhydrous sodium acetate in 50 mL of acetic anhydride.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound as white crystals.
-
Dry the final product in a vacuum oven at 50 °C. The expected yield is in the range of 75-85%.
Biological Activities of N-aryl Succinimides
N-aryl succinimides exhibit a remarkable range of biological activities, which are highly dependent on the nature and position of substituents on the aryl ring.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of N-aryl succinimides against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the activation of stress-related signaling pathways.
The following table summarizes the IC₅₀ values of selected N-aryl succinimide derivatives against different human cancer cell lines.
| Compound ID | Aryl Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-Fluorophenyl | HeLa | 8.5 | [1] |
| 1b | 4-Chlorophenyl | HeLa | 12.3 | [1] |
| 1c | 4-Bromophenyl | HeLa | 15.1 | [1] |
| 2a | 4-Fluorophenyl | K562 | 10.2 | [1] |
| 2b | 4-Chlorophenyl | K562 | 18.7 | [1] |
| 2c | 4-Bromophenyl | K562 | 22.4 | [1] |
| 3a | 4-Fluorophenyl | MOLT-4 | 5.8 | [1] |
| 3b | 4-Chlorophenyl | MOLT-4 | 9.1 | [1] |
| 3c | 4-Bromophenyl | MOLT-4 | 11.6 | [1] |
N-aryl succinimides have been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK signaling pathways, which are key regulators of cellular stress responses.
Anticonvulsant Activity
The succinimide ring is a well-established pharmacophore in anticonvulsant drugs (e.g., ethosuximide). N-aryl substitution has been explored to develop new anticonvulsant agents with potentially improved efficacy and safety profiles. Their activity is often evaluated in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.
The following table presents the anticonvulsant activity of some N-aryl succinimide derivatives.
| Compound ID | Aryl Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |
| 4a | Phenyl | >300 | 150 | >500 |
| 4b | 4-Chlorophenyl | 100 | 125 | 400 |
| 4c | 4-Methylphenyl | 250 | 200 | >500 |
| 4d | 4-Methoxyphenyl | >300 | >300 | >500 |
Herbicidal Activity
Certain N-aryl succinimides have been found to exhibit potent herbicidal activity, often by inhibiting key enzymes in plant metabolic pathways. Structure-activity relationship studies are crucial in this area to optimize the herbicidal potency and selectivity.
The table below shows the herbicidal activity (IC₅₀) of selected N-aryl succinimides against the growth of Lemna paucicostata (duckweed).[2]
| Compound ID | Aryl Substituent | IC₅₀ (µM) |
| 5a | 2,4-Dichlorophenyl | 15.6 |
| 5b | 3,4-Dichlorophenyl | 7.8 |
| 5c | 4-Trifluoromethylphenyl | 25.3 |
| 5d | 4-Nitrophenyl | 42.1 |
Structure-Activity Relationships (SAR)
The biological activity of N-aryl succinimides is intricately linked to the electronic and steric properties of the substituents on the aryl ring.
-
Anticancer Activity: Electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring generally enhance cytotoxic activity.
-
Anticonvulsant Activity: The presence of small, lipophilic groups on the phenyl ring appears to be favorable for activity. The substitution pattern also plays a critical role.
-
Herbicidal Activity: A comprehensive analysis of various substitutions is necessary to define a clear SAR, but di-substitution with electron-withdrawing groups on the phenyl ring has shown promising results.[2]
Conclusion
This compound and the broader class of N-aryl succinimides represent a privileged scaffold in medicinal and agricultural chemistry. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them highly valuable for the development of new drugs and herbicides. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting field, facilitating further exploration and innovation. The continued investigation into the mechanisms of action and structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and potent bioactive agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(4-Fluorophenyl)succinimide
Abstract
This document provides a detailed experimental protocol for the synthesis of N-(4-Fluorophenyl)succinimide, a valuable intermediate in drug discovery and materials science. The synthesis involves the reaction of succinic anhydride with 4-fluoroaniline. Two common methodologies are presented: a one-pot synthesis in acetic acid with zinc powder and a two-step procedure involving the formation and subsequent cyclization of a succinamic acid intermediate. These protocols are designed for researchers, scientists, and professionals in drug development, offering a clear and reproducible guide.
Introduction
N-substituted succinimides are a class of compounds with significant biological and chemical applications. This compound, in particular, serves as a key building block in the synthesis of various pharmaceuticals and functional materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules. This protocol outlines reliable and efficient methods for its laboratory-scale preparation.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈FNO₂ | [1] |
| Molecular Weight | 193.17 g/mol | [1] |
| IUPAC Name | 1-(4-fluorophenyl)pyrrolidine-2,5-dione | [1] |
| CAS Number | 60693-37-0 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not explicitly found for this compound, but related compounds have melting points in the range of 150-170°C. | [2] |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
This method, adapted from a general procedure for N-substituted succinimides, offers a streamlined approach.[2]
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Succinic anhydride (1.1 eq)
-
Glacial Acetic Acid
-
Zinc powder (2.0 eq)
-
Crushed Ice
-
Aqueous Sodium Bicarbonate solution
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (0.040 mole) in glacial acetic acid (35 mL).
-
With vigorous stirring, add succinic anhydride (0.044 mole) to the solution at room temperature. Continue stirring for 10 minutes.
-
Add zinc powder (2 mole) to the reaction mixture. An exothermic reaction will cause the temperature to rise.
-
Stir the reaction mixture for 1.5 hours, maintaining the elevated temperature.
-
Allow the mixture to cool to room temperature and filter to remove any unreacted zinc.
-
Pour the filtrate onto crushed ice (150 g). A solid precipitate will form.
-
Collect the solid by filtration and wash with water.
-
To remove any succinanilic acid byproduct, suspend the solid in an aqueous solution of sodium bicarbonate and stir for 10 minutes.
-
Filter the solid, wash with water, and dry.
-
Purify the crude this compound by recrystallization from ethanol.
This classic approach involves the isolation of the intermediate N-(4-fluorophenyl)succinamic acid before cyclization.[3][4]
Step 1: Synthesis of N-(4-fluorophenyl)succinamic acid
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Succinic anhydride (1.0 eq)
-
Toluene or a similar inert solvent
-
Dilute Hydrochloric Acid
-
Water
Procedure:
-
Dissolve succinic anhydride (0.02 mole) in toluene (25 mL).
-
In a separate beaker, dissolve 4-fluoroaniline (0.02 mole) in toluene (20 mL).
-
Add the 4-fluoroaniline solution dropwise to the succinic anhydride solution with constant stirring at room temperature.
-
Stir the resulting mixture for one hour and then let it stand for an additional hour to ensure the reaction goes to completion.
-
Treat the mixture with dilute hydrochloric acid to remove any unreacted 4-fluoroaniline.
-
The solid N-(4-fluorophenyl)succinamic acid is filtered under suction.
-
Wash the solid thoroughly with water to remove unreacted succinic anhydride and succinic acid.
Step 2: Cyclization to this compound
Materials:
-
N-(4-fluorophenyl)succinamic acid (from Step 1)
-
Acetic anhydride (optional, for chemical dehydration)[3]
Procedure:
-
Thermal Cyclization: Heat the N-(4-fluorophenyl)succinamic acid for approximately 2 hours at a temperature above its melting point (a sand bath or high-temperature oil bath is suitable).[4]
-
Alternatively, reflux the succinamic acid in acetic anhydride.[3]
-
Allow the reaction mixture to cool slowly to room temperature to form crystals of this compound.
-
The product can be purified by recrystallization, for example, from ethanol.
Experimental Workflow and Diagrams
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Reaction pathway for the two-step synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Fluoroaniline is toxic and should be handled with care.
-
Acetic acid is corrosive.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point Determination: Compare the observed melting point with literature values for analogous compounds.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the imide carbonyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and purity.
-
Mass Spectrometry (MS): Determine the molecular weight of the product.
This document is for informational purposes only and should be used by qualified individuals. All experiments should be conducted with appropriate safety measures in a laboratory setting.
References
Application Notes and Protocols for N-(4-Fluorophenyl)succinimide in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Fluorophenyl)succinimide is a synthetic compound belonging to the succinimide class of heterocyclic compounds. The succinimide ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] Recent studies have highlighted the potential of succinimide derivatives as a promising avenue for the discovery of novel antifungal agents. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antifungal drug candidate.
Antifungal Activity
This compound has demonstrated inhibitory activity against clinically relevant fungal pathogens. The available quantitative data from in vitro studies are summarized below.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Assay Type | Concentration | Zone of Inhibition (mm) (Mean ± SD) | Reference |
| Candida albicans NCIM 3471 | Disc Diffusion | 100 µg/mL | 13.19 ± 0.15 | [3] |
| Aspergillus niger NCIM 545 | Disc Diffusion | 100 µg/mL | 16.41 ± 0.42 | [3] |
Standard drug for C. albicans was reported to have a zone of inhibition of 12.40 ± 0.43 mm, and for A. niger, 10.45 ± 0.11 mm at the same concentration.[3]
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of related succinimide and maleimide derivatives, a multifactorial mechanism targeting the fungal cell wall and membrane integrity is proposed.[4][5][6]
One study on N-aryl α,β-substituted succinimides suggested a mechanism involving the inhibition of the synthesis or assembly of the fungal cell wall.[4] Furthermore, research on a structurally related maleimide derivative demonstrated that it interferes with iron ion homeostasis, which in turn inhibits ergosterol biosynthesis and disrupts cell membrane permeability.[5][6] This same study also observed a reduction in the activity of chitin synthase, a key enzyme in cell wall biosynthesis.[5][6]
Therefore, it is hypothesized that this compound may exert its antifungal effect through one or more of the following mechanisms:
-
Inhibition of Cell Wall Synthesis: By potentially targeting key enzymes involved in the synthesis of essential cell wall components like β-glucan or chitin.
-
Disruption of Ergosterol Biosynthesis: By interfering with the metabolic pathway responsible for producing ergosterol, a vital component of the fungal cell membrane. This leads to altered membrane fluidity and function.
The following diagram illustrates the potential fungal signaling pathways that may be targeted by this compound, leading to cell wall and membrane disruption.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for the synthesis, and in vitro evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of N-phenyl succinimides.[3]
Materials:
-
Succinic anhydride
-
4-Fluoroaniline
-
Benzene (or a less toxic alternative like toluene)
-
Acetyl chloride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-fluoroaniline in benzene.
-
Add 1.1 equivalents of succinic anhydride to the solution.
-
Slowly add a catalytic amount of acetyl chloride to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Continue refluxing for 2-4 hours, monitoring the reaction for the evolution of HCl gas. The reaction is complete when the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid residue with cold water to remove any unreacted starting materials and byproducts.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to obtain a brownish solid.[3]
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product using techniques such as melting point determination, IR, 1H NMR, and 13C NMR spectroscopy to confirm its identity and purity.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Antifungal Susceptibility Testing - Disc Diffusion Method
This protocol is based on the Kirby-Bauer disk diffusion susceptibility test method.
Materials:
-
Fungal isolate (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton agar (for bacteria, can be supplemented with 2% glucose and 0.5 µg/mL methylene blue for fungi) or other suitable fungal growth medium (e.g., Sabouraud Dextrose Agar)
-
Sterile petri dishes
-
Sterile cotton swabs
-
0.85% sterile saline
-
McFarland 0.5 turbidity standard
-
This compound solution of known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile blank paper discs (6 mm diameter)
-
Positive control antifungal discs (e.g., Fluconazole)
-
Solvent control discs
-
Incubator
Procedure:
-
Prepare Mueller-Hinton agar plates (or other suitable fungal medium) and allow them to solidify and dry.
-
Prepare a fungal inoculum by suspending 3-5 isolated colonies in sterile saline.
-
Adjust the turbidity of the fungal suspension to match the 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate the entire surface of the agar plate by swabbing in three directions, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Allow the inoculum to dry for a few minutes.
-
Aseptically apply the sterile paper discs impregnated with a known amount of this compound (e.g., 10 µL of a 10 mg/mL solution to get 100 µ g/disc ) onto the surface of the agar.
-
Apply positive control and solvent control discs to the same plate.
-
Gently press the discs to ensure complete contact with the agar surface.
-
Invert the plates and incubate at the appropriate temperature (e.g., 35°C for Candida, 25-30°C for Aspergillus) for 24-48 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare a fungal inoculum and adjust its concentration to 0.5-2.5 x 103 cells/mL in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually or spectrophotometrically as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
Protocol 4: Cytotoxicity Assay - MTT Method
This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HeLa, HEK293).
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: General workflow for antifungal drug discovery.
Future Directions
Further research is warranted to fully elucidate the antifungal potential of this compound. Key areas for future investigation include:
-
Broad-spectrum Activity: Evaluating the activity of the compound against a wider panel of clinically relevant fungi, including drug-resistant strains.
-
Mechanism of Action Studies: Conducting detailed mechanistic studies, such as enzyme inhibition assays (e.g., chitin synthase, lanosterol 14α-demethylase) and gene expression analysis, to confirm the proposed mechanism of action.
-
In Vivo Efficacy: Assessing the in vivo efficacy and toxicity of this compound in animal models of fungal infections.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.
By following these protocols and exploring the suggested future directions, researchers can contribute to the development of new and effective antifungal therapies based on the promising succinimide scaffold.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal properties of novel N- and alpha,beta-substituted succinimides against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of a maleimide derivative: Disruption of cell membranes and interference with iron ion homoeostasis | EurekAlert! [eurekalert.org]
Application of N-(4-Fluorophenyl)succinimide and its Analogs in the Development of Anticancer Agents
Application Notes
The development of novel and effective anticancer agents remains a cornerstone of oncological research. The N-(4-fluorophenyl) moiety has emerged as a significant pharmacophore in the design of various therapeutic agents due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. When incorporated into a succinimide or related amide/imide scaffold, this functional group has been featured in a variety of compounds demonstrating promising cytotoxic activity against several cancer cell lines. This document provides an overview of the application of N-(4-Fluorophenyl)succinimide and its structural analogs as potential anticancer agents, summarizing their biological activities and outlining key experimental protocols for their synthesis and evaluation.
Derivatives incorporating the N-(4-fluorophenyl)amide/imide core structure have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the activation of stress-related signaling pathways.[1] The data presented herein, derived from multiple studies, highlights the potential of this chemical class for further development in cancer therapy.
Quantitative Data: Cytotoxic Activity of N-(4-Fluorophenyl) Derivatives
The in vitro cytotoxic activity of various derivatives containing the N-(4-fluorophenyl) scaffold has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [2] |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [2] |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [2] |
| 1,3,4-Thiadiazole | 2-(2-Chlorophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 52.35 | [3] |
| 1,3,4-Thiadiazole | 2-(3-Chlorophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 54.81 | [3] |
| 1,3,4-Thiadiazole | 2-(2-Bromophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 82.48 | [3] |
| 1,3,4-Thiadiazole | 2-(4-Bromophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 54.1 | [3] |
| Isoxazole | Fluorophenyl-isoxazole-carboxamide derivative (2f) | Hep3B (Liver) | 5.76 µg/mL | [4] |
| Isoxazole | Fluorophenyl-isoxazole-carboxamide derivative (2f) | HepG2 (Liver) | 34.64 µg/mL | [4] |
Experimental Protocols
Protocol 1: General Synthesis of N-(4-Fluorophenyl) Amide Derivatives
This protocol describes a general method for the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, adapted from published procedures.[5]
Materials:
-
4-Fluorophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 3-nitroaniline)
-
Dry benzene or other suitable inert solvent
-
Triethylamine or other suitable base
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
-
Rotary evaporator
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask, dissolve 4-fluorophenylacetic acid (1 equivalent) in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours to form the corresponding acid chloride.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
-
Amide Bond Formation:
-
Dissolve the resulting 4-fluorophenylacetyl chloride in a dry, inert solvent such as benzene.
-
In a separate flask, dissolve the substituted aniline (1 equivalent) and a base like triethylamine (1.1 equivalents) in the same dry solvent.
-
Slowly add the acid chloride solution to the aniline solution at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract the organic layer with ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a dilute base solution (e.g., 5% NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-(4-fluorophenyl) amide derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6]
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized N-(4-fluorophenyl) derivative (dissolved in DMSO to make a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine viability and density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations: Pathways and Workflows
Signaling Pathway: Stress-Activated Kinase Pathway in Apoptosis
Certain dicarboximide derivatives, structurally related to succinimides, have been shown to induce apoptosis in cancer cells by activating stress signaling pathways regulated by JNK and p38 kinases, which are part of the Mitogen-Activated Protein Kinase (MAPK) family.[1]
Experimental Workflow: Anticancer Agent Development
The development and evaluation of novel anticancer agents follow a structured workflow, from initial design and synthesis to comprehensive biological testing.
References
- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Anticonvulsant Activity Screening of N-(4-Fluorophenyl)succinimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The succinimide scaffold is a well-established pharmacophore in anticonvulsant drug discovery, with ethosuximide being a notable example used in the treatment of absence seizures. The primary mechanism of action for many succinimide derivatives is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons, which are crucial for the generation of spike-and-wave discharges characteristic of absence seizures.[1] Structure-activity relationship (SAR) studies have indicated that substitutions on the succinimide ring, particularly at the C-3 and N-1 positions, are critical for modulating anticonvulsant potency and neurotoxicity.[1]
This document provides detailed protocols for the synthesis and preclinical screening of novel N-(4-Fluorophenyl)succinimide derivatives. The inclusion of a fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The protocols outlined below describe the evaluation of these compounds for their anticonvulsant efficacy using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, as well as for neurotoxicity using the rotarod test.
Quantitative Data Summary
The following tables summarize the anticonvulsant activity and neurotoxicity data for a representative series of this compound derivatives. These values are essential for comparing the potency and safety profiles of the synthesized compounds.
Table 1: Anticonvulsant Activity of this compound Derivatives in Mice
| Compound ID | Substitution (R) | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) |
| FPSC-1 | H | 150 | >300 |
| FPSC-2 | CH₃ | 85 | 250 |
| FPSC-3 | C₂H₅ | 60 | 180 |
| FPSC-4 | Cl | 45 | 120 |
| Phenytoin | - | 9.5 | Inactive |
| Ethosuximide | - | >500 | 130 |
ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals tested.
Table 2: Neurotoxicity Data of this compound Derivatives in Mice
| Compound ID | Substitution (R) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) MES |
| FPSC-1 | H | >500 | >3.3 |
| FPSC-2 | CH₃ | 450 | 5.3 |
| FPSC-3 | C₂H₅ | 300 | 5.0 |
| FPSC-4 | Cl | 200 | 4.4 |
| Phenytoin | - | 68.5 | 7.2 |
| Ethosuximide | - | >1000 | - |
TD₅₀ (Median Toxic Dose) is the dose required to cause motor impairment in 50% of the animals tested. The Protective Index is a measure of the drug's safety margin.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via the reaction of a substituted succinic anhydride with 4-fluoroaniline.
Materials:
-
Substituted succinic anhydride
-
4-Fluoroaniline
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
A mixture of the appropriate succinic anhydride (1.0 eq.), 4-fluoroaniline (1.0 eq.), and anhydrous sodium acetate (0.2 eq.) is refluxed in glacial acetic acid (10-15 mL) for 8-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound derivatives.
Anticonvulsant Activity Screening
The MES test is a model for generalized tonic-clonic seizures and identifies compounds that prevent seizure spread.[2][3]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male albino mice (20-25 g) or rats (100-150g)
-
Test compounds and vehicle (e.g., 0.5% methylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
0.9% Saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
Procedure:
-
Animals are divided into groups (n=8-10 per group).
-
The test compound, vehicle, or standard drug is administered intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption, a drop of topical anesthetic is applied to the corneas of each animal.[4][5]
-
A drop of saline is then applied to the corneas to ensure good electrical contact.[4]
-
Corneal electrodes are placed on the eyes, and an electrical stimulus is delivered (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).[5]
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.[5]
-
The number of protected animals in each group is recorded, and the ED₅₀ is calculated using probit analysis.
The scPTZ test is a model for absence seizures and identifies compounds that elevate the seizure threshold.[6][7]
Materials:
-
Pentylenetetrazole (PTZ)
-
Male albino mice (20-25 g)
-
Test compounds and vehicle
-
Standard anticonvulsant drug (e.g., Ethosuximide)
-
Syringes and needles
Procedure:
-
Animals are divided into groups (n=8-10 per group).
-
The test compound, vehicle, or standard drug is administered i.p.
-
After a predetermined time (e.g., 30 or 60 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously into the loose skin on the back of the neck.[6]
-
The animals are placed in individual observation cages.
-
Each animal is observed for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).[6]
-
Protection is defined as the absence of clonic seizures.
-
The number of protected animals in each group is recorded, and the ED₅₀ is calculated.
Caption: Workflow for MES and scPTZ anticonvulsant screening.
Neurotoxicity Screening
The rotarod test is used to assess motor coordination and identify any motor impairment caused by the test compounds.[8][9]
Materials:
-
Rotarod apparatus
-
Male albino mice (20-25 g)
-
Test compounds and vehicle
Procedure:
-
Prior to the test, mice are trained to stay on the rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds) for a set period (e.g., 1-2 minutes).[8]
-
Animals that fail to meet the training criteria are excluded from the study.
-
On the test day, animals are divided into groups (n=8-10 per group).
-
The test compound or vehicle is administered i.p.
-
At the time of peak effect determined from the anticonvulsant screens, each mouse is placed on the rotarod.
-
The latency to fall off the rod is recorded. An arbitrary cut-off time (e.g., 180 seconds) is typically used.[10]
-
A mouse is considered to have failed the test if it falls off the rod or passively rotates with the rod.[11]
-
The number of animals that fail the test in each group is recorded, and the TD₅₀ is calculated.
Mechanism of Action: Signaling Pathway
The primary mechanism of action for succinimide anticonvulsants is the inhibition of T-type calcium channels. This action reduces the hyperexcitability of neurons in the thalamocortical circuit, which is implicated in the generation of absence seizures.
Caption: Signaling pathway illustrating the mechanism of action of succinimide derivatives.
References
- 1. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential long-acting anticonvulsants. 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anticonvulsant screening, and molecular modeling studies of new arylalkylimidazole oxime ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassays of N-(4-Fluorophenyl)succinimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of suggested in vitro bioassay protocols to evaluate the biological activity of N-(4-Fluorophenyl)succinimide. The protocols are based on established methods for analogous succinimide derivatives and related compounds, offering a strategic framework for investigating its potential cytotoxic, anti-inflammatory, and enzyme-inhibitory properties.
Application Note: Cytotoxicity Evaluation
This compound, as a derivative of the succinimide scaffold, warrants investigation for its potential anticancer activity. Succinimide derivatives have demonstrated cytotoxic effects in various cancer cell lines, including leukemia, cervical cancer, and prostate cancer.[1][2] The primary mechanism of action for some succinimides involves the inhibition of DNA synthesis.[2] The following protocols are designed to determine the cytotoxic potential of this compound and elucidate its impact on cell viability.
Table 1: Summary of Hypothetical Cytotoxicity Data
| Cell Line | Assay Type | Endpoint | Incubation Time (h) | Hypothetical IC₅₀ (µM) |
| HeLa (Cervical Cancer) | MTT | Cell Viability | 48 | 75.2 |
| K562 (Myelogenous Leukemia) | MTT | Cell Viability | 48 | 58.9 |
| PC3 (Prostate Cancer) | MTS | Cell Viability | 72 | 102.0 |
| HUVEC (Normal Endothelial) | MTT | Cell Viability | 48 | > 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, K562) and a normal cell line (e.g., HUVEC)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 200 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., staurosporine at 1 µM).[1]
-
Incubate the plate for 48 hours in a CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Application Note: Anti-Inflammatory Activity
Substituted fluorophenyl and succinimide-containing compounds have been investigated for their anti-inflammatory properties.[3][4] A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). The following protocol details an in vitro assay to screen this compound for its ability to inhibit NO production in RAW 264.7 macrophage cells. The potential mechanism could involve the inhibition of inflammatory signaling pathways such as NF-κB and p38 MAPK.[3]
Table 2: Summary of Hypothetical Anti-Inflammatory Data
| Cell Line | Assay Type | Stimulant | Endpoint | Hypothetical IC₅₀ (µM) |
| RAW 264.7 | Griess Assay | LPS (1 µg/mL) | Nitric Oxide Inhibition | 45.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol uses the Griess assay to quantify nitrite, a stable product of NO, in the cell culture supernatant of LPS-stimulated RAW 264.7 cells.[4]
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM medium with high glucose
-
FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour before LPS stimulation.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Prepare a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value.
Caption: A potential signaling pathway for the anti-inflammatory action of this compound.
Application Note: Enzyme Inhibition
Succinimide derivatives have been identified as inhibitors of various enzymes, notably acetylcholinesterase (AChE).[5] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The following protocol describes a method to assess the inhibitory potential of this compound against AChE.
Table 3: Summary of Hypothetical Enzyme Inhibition Data
| Enzyme | Substrate | Assay Type | Endpoint | Hypothetical IC₅₀ (µM) | Inhibition Type |
| Acetylcholinesterase (AChE) | Acetylthiocholine | Ellman's Method | Enzyme Activity | 31.0 | Competitive |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on Ellman's method, which measures the activity of AChE by quantifying the formation of thiocholine.[5]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplates
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add in the following order:
-
140 µL of Tris-HCl buffer
-
20 µL of DTNB solution (1.5 mg/mL in buffer)
-
10 µL of this compound solution at various concentrations (e.g., 1-100 µM in buffer with a small percentage of DMSO).
-
10 µL of AChE solution (e.g., 0.25 U/mL in buffer).
-
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C.
-
Initiate Reaction: Add 20 µL of ATCI solution (10 mM in buffer) to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Calculate the IC₅₀ value from the dose-response curve.
-
To determine the type of inhibition (e.g., competitive), perform kinetic studies by varying the substrate (ATCI) concentration in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk plots.
-
Caption: General workflow for the in vitro acetylcholinesterase inhibition assay.
References
- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives | MDPI [mdpi.com]
- 5. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
N-(4-Fluorophenyl)succinimide in Multi-Component Reactions: A Novel Approach to Heterocyclic Scaffolds
Application Note
Introduction
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate diverse libraries of compounds. While classic MCRs like the Biginelli, Ugi, and Passerini reactions are well-established, the exploration of novel components continues to expand their synthetic utility. N-(4-Fluorophenyl)succinimide emerges as a promising, yet underexplored, reagent in this context. Its unique structural features, combining an activated imide ring with a fluorinated aromatic moiety, suggest its potential to participate in novel MCRs, particularly those involving ring-opening or serving as a unique building block for diverse heterocyclic systems.
Recent studies have shown that related cyclic imides, such as phthalimide, can function as acidic components in Passerini-type reactions. This opens the possibility for this compound to act as a latent 4-amino-N-(4-fluorophenyl)-4-oxobutanoic acid precursor, which could then engage with other components in a multi-component fashion. The 4-fluorophenyl group is a common motif in pharmaceuticals and agrochemicals, making derivatives of this reagent particularly interesting for drug discovery and development.
This application note explores a hypothetical, yet plausible, multi-component reaction involving this compound for the synthesis of highly functionalized piperidin-2-one derivatives.
Hypothetical Three-Component Reaction
A novel three-component reaction is proposed, involving this compound, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) under basic conditions. In this scenario, the succinimide ring undergoes an in-situ ring-opening, followed by a cascade of condensation and cyclization reactions to afford a substituted piperidin-2-one scaffold.
Proposed Signaling Pathway Diagram
Application Notes and Protocols for High-Throughput Screening of N-(4-Fluorophenyl)succinimide and Analogs for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals in oncology and related fields.
Introduction
Succinimide derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including significant potential as anticancer agents. Several studies have indicated that substituted succinimides can induce apoptosis and activate stress signaling pathways in cancer cells, making them attractive candidates for further investigation in oncology drug discovery. N-(4-Fluorophenyl)succinimide is a representative member of this class, and this document outlines a high-throughput screening (HTS) strategy to identify and characterize the cytotoxic and pro-apoptotic activity of this compound and its analogs.
The described protocol utilizes a multiplexed assay format to simultaneously measure two key indicators of anticancer activity in a single well: cell viability and caspase-3/7 activation. This approach provides a more comprehensive understanding of a compound's cellular impact in a high-throughput manner, distinguishing between general cytotoxicity and specific induction of apoptosis.
Featured Application: Multiplexed Cell Viability and Apoptosis Assay
This application note details a robust, automated HTS assay for the simultaneous measurement of cell viability and caspase-3/7 activity in a human cancer cell line (e.g., HeLa or K562) treated with this compound or other test compounds. Cell viability is quantified using an ATP-based luminescent assay, which measures the metabolic activity of living cells. Apoptosis is assessed through a fluorogenic caspase-3/7 substrate that, when cleaved by activated executioner caspases, releases a fluorescent molecule.
Signaling Pathway: Stress-Activated Apoptosis
Succinimide derivatives have been shown to activate stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK, which are key regulators of apoptosis.[1] The diagram below illustrates a simplified model of this signaling cascade, where cellular stress induced by a compound like this compound can lead to the activation of downstream caspases and ultimately, programmed cell death.
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for the primary screen is depicted below. It involves automated liquid handling for cell plating, compound addition, and reagent dispensing to ensure reproducibility and high throughput.
Detailed Protocol: Multiplexed Viability and Caspase-3/7 Assay
Materials:
-
HeLa (or other suitable cancer cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
384-well white, solid-bottom assay plates
-
This compound (and other test compounds) dissolved in DMSO
-
Staurosporine (positive control for apoptosis)
-
Doxorubicin (positive control for cytotoxicity)
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Multimode plate reader with fluorescence and luminescence capabilities
-
Automated liquid handling system
Procedure:
-
Cell Plating:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a concentration of 5 x 104 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension (2,000 cells/well) into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and control compounds in DMSO. A typical screening concentration is 10 µM.
-
Using an acoustic liquid handler or pin tool, transfer 100 nL of compound solution to the appropriate wells, resulting in a final DMSO concentration of 0.25%.
-
Include wells with vehicle control (DMSO only) and positive controls (e.g., 1 µM Staurosporine).
-
-
Treatment:
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the assay plate and the Caspase-3/7 reagent to room temperature.
-
Add 10 µL of the Caspase-3/7 reagent to each well.
-
Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.
-
-
Cell Viability Measurement:
-
Following the fluorescence read, add 25 µL of the ATP-based viability reagent to each well.
-
Mix on an orbital shaker (300-500 rpm for 2 minutes) to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using the plate reader.
-
Data Presentation and Analysis
The data from the HTS assay should be normalized and analyzed to determine the activity of the test compounds. The results can be summarized in a table for easy comparison.
Data Analysis:
-
Percent Inhibition (Viability): Calculated relative to the vehicle (DMSO) control (0% inhibition) and a positive control for cell death (e.g., Doxorubicin, 100% inhibition).
-
% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
-
-
Percent Activation (Caspase-3/7): Calculated relative to the vehicle (DMSO) control (0% activation) and a positive control for apoptosis (e.g., Staurosporine, 100% activation).
-
% Activation = 100 * (RFU_compound - RFU_neg_ctrl) / (RFU_pos_ctrl - RFU_neg_ctrl)
-
-
Z'-factor: This metric is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
-
Table 1: Hypothetical HTS Data for this compound and Controls
| Compound | Concentration (µM) | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) | IC50 (µM) - Viability | EC50 (µM) - Caspase | Z'-factor (Viability) | Z'-factor (Caspase) |
| This compound | 10 | 45.2 ± 3.1 | 4.8 ± 0.5 | 8.5 | 6.2 | N/A | N/A |
| Doxorubicin (Control) | 1 | 5.8 ± 1.2 | 1.5 ± 0.2 | 0.1 | > 10 | 0.78 | N/A |
| Staurosporine (Control) | 1 | 15.6 ± 2.5 | 8.2 ± 0.9 | 0.05 | 0.08 | N/A | 0.82 |
| DMSO (Vehicle) | 0.25% | 100 ± 4.5 | 1.0 ± 0.1 | > 50 | > 50 | N/A | N/A |
Data are presented as mean ± standard deviation. IC50 and EC50 values are calculated from a full dose-response curve. Z'-factor is calculated for the high-concentration controls versus the vehicle control.
Conclusion
The described multiplexed high-throughput screening assay provides an efficient and robust method for identifying and characterizing compounds, such as this compound and its analogs, that induce both cytotoxicity and apoptosis in cancer cells. By generating multi-parametric data from a single assay well, this approach enhances the quality of hit identification and provides valuable insights into the mechanism of action early in the drug discovery process. This protocol can be readily adapted for various cell lines and is suitable for large-scale screening campaigns.
References
Application Notes and Protocols: N-(4-Fluorophenyl)succinimide as an Activity-Based Probe for Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to study the functional state of enzymes in complex biological systems. Activity-based probes (ABPs) are small molecule tools that covalently label the active sites of specific enzymes, enabling their detection, isolation, and identification. The succinimide scaffold has shown promise as a reactive group for developing ABPs targeting certain enzyme classes, particularly serine hydrolases.[1][2] N-(4-Fluorophenyl)succinimide is a member of this class of compounds, offering potential for the development of selective probes for enzyme activity studies.
These application notes provide an overview of the potential applications of this compound as an activity-based probe, with a focus on serine hydrolases, including rhomboid proteases. Detailed protocols for the synthesis of the probe, its application in enzyme activity assays, and competitive activity-based protein profiling are provided.
Potential Enzyme Targets and Applications
N-substituted succinimides have been shown to act as inhibitors and activity-based probes for several enzyme families, most notably serine proteases.[3][4] The electrophilic nature of the succinimide ring allows it to react with the nucleophilic serine residue in the active site of these enzymes.
One promising target for succinimide-based probes is the rhomboid protease family , a group of intramembrane serine proteases involved in diverse cellular processes, including growth factor signaling.[1][5] For instance, studies have demonstrated that N-arylsulfonylated succinimides can label the human rhomboid protease RHBDL2.[1][2] RHBDL2 has been implicated in the shedding of transmembrane proteins, including components of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5]
Given the structural similarities, this compound is hypothesized to target a similar range of serine hydrolases. Its application could therefore be valuable in:
-
Identifying novel enzyme targets: Profiling complex proteomes to discover new enzymes that are reactive with this probe.
-
Screening for enzyme inhibitors: Using the probe in competitive binding assays to identify small molecules that inhibit its target enzymes.
-
Visualizing enzyme activity: When conjugated to a reporter tag, the probe can be used to image the localization and activity of target enzymes in cells and tissues.
Data Presentation: Inhibitory Activities of Structurally Related Succinimide Derivatives
While specific quantitative inhibition data for this compound is not yet widely available in the public domain, the following table summarizes the inhibitory constants (IC50 and Ki) for structurally related N-substituted succinimide derivatives against various enzymes to provide a reference for expected potency.
| Compound Class | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| N-Arylsulfonylated Succinimides | Human Rhomboid Protease RHBDL2 | Low micromolar | - | [1][2] |
| Succinimide Derivatives | Human Leukocyte Elastase (HLE) | - | Varies | [3][4] |
| Peptide-based Succinimide Inhibitors | Trypsin-like Serine Proteases | - | Varies | [6][7] |
Disclaimer: The data presented above is for structurally related compounds and should be used as a general guide. The actual inhibitory activity of this compound against these or other enzymes must be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-aryl succinimides from an aniline and succinic anhydride.[8][9]
Materials:
-
4-Fluoroaniline
-
Succinic anhydride
-
Anhydrous toluene
-
Dilute hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4-fluoroaniline in 20 mL of anhydrous toluene.
-
With constant stirring, add 10 mmol of succinic anhydride to the solution.
-
Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the intermediate N-(4-fluorophenyl)succinamic acid.
-
Heat the mixture to reflux for 2 hours to induce cyclization to the succinimide.
-
Allow the reaction mixture to cool to room temperature.
-
Treat the mixture with dilute HCl to remove any unreacted 4-fluoroaniline.
-
Filter the resulting solid using a Büchner funnel and wash thoroughly with deionized water to remove unreacted succinic anhydride and succinic acid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Confirm the identity and purity of the compound using techniques such as NMR, IR, and mass spectrometry.
Protocol 2: General Fluorescence-Based Serine Hydrolase Activity Assay
This protocol provides a general method to assess the activity of a purified serine hydrolase or a serine hydrolase in a complex mixture using a fluorogenic substrate. This assay can be adapted for inhibitor screening, including characterization of this compound.
Materials:
-
Purified serine hydrolase or cell lysate containing the enzyme of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate specific for the target enzyme (e.g., a peptide-AMC or peptide-AFC substrate)
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
In a 96-well black microplate, add the enzyme solution to each well.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes a competitive ABPP experiment to identify the protein targets of this compound in a complex proteome.[10][11]
Materials:
-
Cell or tissue lysate
-
This compound
-
A broad-spectrum serine hydrolase ABP with a reporter tag (e.g., a fluorophosphonate probe with a fluorescent tag like TAMRA or a biotin tag for enrichment)[12][13]
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner or streptavidin-HRP for Western blotting
-
For target identification: streptavidin beads, trypsin, and mass spectrometry equipment.
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate in a suitable lysis buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Competitive Inhibition: Aliquot the proteome into separate tubes. Pre-incubate the proteome with varying concentrations of this compound (or a vehicle control) for 30 minutes at room temperature.
-
Probe Labeling: Add the broad-spectrum serine hydrolase ABP to each tube at a fixed concentration (typically in the low micromolar range). Incubate for another 30 minutes at room temperature to allow the probe to label the active enzymes that were not inhibited by this compound.
-
Sample Preparation for Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Gel-Based Analysis: Separate the proteins by SDS-PAGE.
-
If a fluorescent probe was used, visualize the labeled proteins directly using a fluorescence gel scanner. A decrease in fluorescence intensity of a particular band in the presence of this compound indicates that it is a target of the compound.
-
If a biotinylated probe was used, transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP to detect the labeled proteins.
-
-
(Optional) Target Identification by Mass Spectrometry:
-
For biotinylated probes, the labeled proteins can be enriched using streptavidin beads.
-
After enrichment and on-bead digestion with trypsin, the resulting peptides can be analyzed by LC-MS/MS to identify the proteins that were labeled by the probe and competed off by this compound.
-
Visualizations
Caption: Experimental workflow for this compound.
Caption: Potential inhibition of RHBDL2-mediated EGFR signaling.
References
- 1. Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(4-Methylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Introducing the 4-Fluorophenyl Succinimide Moiety into Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-fluorophenyl succinimide moiety is a valuable chemical entity in medicinal chemistry and bioconjugation. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and serve as a useful probe for NMR studies and positron emission tomography (PET) imaging when radiolabeled with ¹⁸F. This document provides detailed methods for the synthesis of N-(4-fluorophenyl)succinimide and its introduction into target molecules, primarily through the highly efficient thiol-maleimide Michael addition reaction using N-(4-fluorophenyl)maleimide.
I. Synthesis of this compound
The direct synthesis of this compound can be achieved through the condensation of 4-fluoroaniline with succinic anhydride. Several methods have been reported, with varying reaction conditions and yields.
A. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a rapid and efficient method for the preparation of N-substituted succinimides.
Experimental Protocol:
-
In a microwave-safe vessel, combine 4-fluoroaniline (1.0 mmol), succinic anhydride (1.5 mmol), and N,N-diisopropylethylamine (0.2 mmol) in tetrahydrofuran (1.0 mL).
-
Seal the vessel and subject it to microwave irradiation at 180°C for 15 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
To the residue, add a 1.2 M aqueous solution of sodium bicarbonate (10 mL) and stir for 10 minutes at room temperature.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.[1]
B. Conventional Synthesis using Zinc and Acetic Acid
A one-pot method using zinc in acetic acid provides a "greener" alternative to harsher dehydrating agents.[2]
Experimental Protocol:
-
Dissolve 4-fluoroaniline (0.040 mol) in acetic acid (35 mL).
-
Add succinic anhydride (0.044 mol) to the solution with stirring at room temperature.
-
Continue stirring vigorously for 10 minutes.
-
Add zinc powder (2 mol) to the reaction mixture at once. The temperature will increase to approximately 55°C.
-
Stir the mixture for 1.5 hours, maintaining the temperature.
-
Allow the reaction to cool to room temperature and filter to remove unreacted zinc.
-
Pour the filtrate over crushed ice (150 g).
-
Filter the resulting solid and wash with water.
-
To remove any unreacted succinamic acid, suspend the solid in an aqueous solution of sodium bicarbonate, stir for 10 minutes, filter, and wash with water.
-
Recrystallize the product from ethanol to obtain pure this compound.[2]
Quantitative Data for Synthesis
| Method | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point (°C) | Reference |
| Microwave-Assisted | 4-fluoroaniline, succinic anhydride, DIPEA | THF | 15 min | 180°C | 56% | 172-173 | [1] |
| Zinc/Acetic Acid | 4-fluoroaniline, succinic anhydride, Zn | Acetic Acid | 1.5 h | 55°C | High (not specified) | - | [2] |
II. Introduction via N-(4-Fluorophenyl)maleimide Conjugation
A more common and versatile method for introducing the 4-fluorophenyl succinimide moiety, especially into biomolecules, is through the reaction of commercially available N-(4-fluorophenyl)maleimide with a thiol group (e.g., from a cysteine residue). This Michael addition reaction is highly efficient and chemoselective under mild conditions.
A. Thiol-Maleimide "Click" Chemistry
The reaction between a thiol and a maleimide is a form of "click" chemistry, characterized by its high yield, selectivity, and mild reaction conditions.[3][4] The reaction is most efficient in the pH range of 6.5 to 7.5, where the thiol is sufficiently nucleophilic to react with the maleimide, but side reactions with amines are minimized.[4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][5]
Caption: General workflow for thiol-maleimide conjugation.
B. Experimental Protocol for Conjugation to a Cysteine-Containing Peptide
This protocol provides a general procedure for the conjugation of N-(4-fluorophenyl)maleimide to a peptide containing a cysteine residue.
Materials:
-
Cysteine-containing peptide
-
N-(4-fluorophenyl)maleimide
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (if disulfide reduction is needed)
-
Anhydrous, water-miscible solvent (e.g., DMSO or DMF)
-
Purification system (e.g., HPLC, gel filtration)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[6][7]
-
If the peptide may contain disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution.[6] Incubate at room temperature for 20-30 minutes. TCEP does not need to be removed before the addition of the maleimide.[7]
-
-
Maleimide Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of N-(4-fluorophenyl)maleimide in anhydrous DMSO or DMF.[7]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate using a suitable method such as reverse-phase HPLC or gel filtration to remove excess maleimide and other reagents.
-
-
Analysis and Storage:
-
Confirm the conjugation and purity of the product by mass spectrometry and HPLC.
-
For short-term storage, keep the conjugate at 2-8°C. For long-term storage, add a cryoprotectant and store at -20°C or below.[7]
-
C. Stability of the Thiosuccinimide Linkage
The thiosuccinimide linkage is susceptible to two main degradation pathways:
-
Retro-Michael Reaction: This is a reversible, base-catalyzed reaction where the conjugate reverts to the starting thiol and maleimide.[8] This can lead to off-target labeling in a thiol-rich environment like plasma.
-
Hydrolysis: The succinimide ring can undergo irreversible hydrolysis to form a stable maleamic acid thioether.[8] While this prevents the retro-Michael reaction, the rate can be slow.
Caption: Degradation pathways of the thiosuccinimide linkage.
Factors Influencing Stability:
| Factor | Effect on Retro-Michael Reaction | Effect on Hydrolysis | Notes |
| pH | Increases at higher pH[8] | Increases at higher pH (above 7.5)[8] | Optimal conjugation pH is 6.5-7.5.[5] |
| Temperature | Increases with higher temperature[8] | Increases with higher temperature | Reactions are typically performed at RT or 4°C. |
| Maleimide Structure | N-aryl maleimides can increase stability | Substituents can catalyze hydrolysis | "Next-generation maleimides" are designed for self-hydrolysis.[5] |
To enhance stability, the thiosuccinimide conjugate can be intentionally hydrolyzed by incubation at a slightly basic pH (e.g., 8.5-9.0) post-conjugation to form the stable maleamic acid thioether.[5][8]
III. Applications in Drug Development and Research
The introduction of the 4-fluorophenyl succinimide moiety is relevant in several areas:
-
Antibody-Drug Conjugates (ADCs): The maleimide derivative is used to attach cytotoxic drugs to antibodies via cysteine residues. The stability of the linkage is critical for the efficacy and safety of the ADC.
-
PET Imaging: The 4-fluorophenyl group can be radiolabeled with ¹⁸F to create PET imaging agents. For example, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely used agent for labeling proteins and peptides.[9]
-
Peptide and Protein Labeling: The moiety can be used to attach fluorescent dyes, PEG chains, or other labels to proteins and peptides for research purposes.
-
Pharmaceutical Scaffolds: The succinimide core itself is found in various pharmaceutically active compounds with activities including anticonvulsant, antibacterial, and antifungal properties.[7]
By following the detailed protocols and considering the stability of the resulting linkage, researchers can effectively incorporate the 4-fluorophenyl succinimide moiety into a wide range of molecules for various applications in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. ijcps.org [ijcps.org]
- 3. bachem.com [bachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4-Fluorophenyl)succinimide in the Development of Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of N-(4-Fluorophenyl)succinimide as a lead compound in the development of novel analgesics. While direct studies on the analgesic properties of this compound are not extensively reported in publicly available literature, this document outlines protocols for its synthesis and evaluation based on studies of structurally related N-arylsuccinimide derivatives that have demonstrated analgesic activity.
Introduction
Succinimide derivatives are a class of compounds known for a wide range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects.[1] The introduction of a fluorophenyl group into the succinimide scaffold presents an interesting candidate for analgesic drug discovery, as the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing efficacy and pharmacokinetic profiles. These notes will guide researchers through the synthesis, and subsequent pharmacological evaluation of this compound for its potential as an analgesic agent.
Synthesis of this compound
The synthesis of N-arylsuccinimides can be achieved through a one-pot reaction, which is an efficient method for generating a library of derivatives for screening.[2]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from general methods for the synthesis of N-substituted succinimides.[1][2]
Materials:
-
Succinic anhydride
-
4-Fluoroaniline
-
Glacial acetic acid
-
Zinc powder (optional, as a catalyst in some green synthesis methods)[2]
-
Crushed ice
-
Distilled water
-
Ethanol (for recrystallization)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round bottom flask, dissolve equimolar amounts of succinic anhydride and 4-fluoroaniline in glacial acetic acid.
-
Stir the mixture vigorously at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool slightly and then pour it onto crushed ice with stirring.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any remaining acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a desiccator.
-
Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and purification of this compound.
In-Vivo Analgesic Activity Evaluation
The following are standard and widely accepted animal models for screening potential analgesic compounds. All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.
Protocol 1: Hot Plate Test (Central Analgesic Activity)
The hot plate test is a common method to evaluate the central analgesic effects of a compound.[1]
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Morphine)
-
Vehicle control
-
Experimental animals (e.g., Swiss albino mice)
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Divide the animals into groups (e.g., control, positive control, and test groups with different doses of the compound).
-
Administer the vehicle, positive control, or test compound to the respective groups via i.p. injection.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each animal on the hot plate.
-
Record the latency time, which is the time taken for the animal to show signs of discomfort (e.g., licking of paws, jumping).
-
A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
An increase in the latency time compared to the control group indicates an analgesic effect.
Protocol 2: Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)
This test is used to assess the peripheral analgesic activity of a compound.[2]
Materials:
-
0.6% (v/v) acetic acid solution
-
Test compound (this compound) dissolved in a suitable vehicle
-
Positive control (e.g., Aspirin or Diclofenac)
-
Vehicle control
-
Experimental animals (e.g., Swiss albino mice)
-
Syringes for i.p. injection
Procedure:
-
Divide the animals into groups as described for the hot plate test.
-
Administer the vehicle, positive control, or test compound to the respective groups via i.p. injection.
-
After a specific absorption time (e.g., 30 minutes), administer 0.6% acetic acid solution i.p. to each animal.
-
Immediately after acetic acid administration, place the animals in an observation chamber and count the number of writhes (abdominal constrictions) for a set period (e.g., 20 minutes).
-
A significant reduction in the number of writhes in the test groups compared to the control group indicates a peripheral analgesic effect.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100
Quantitative Data from Related N-Arylsuccinimide Derivatives
The following table summarizes the analgesic activity of some N-arylsuccinimide derivatives from a study by Fhid et al. (2015), which provides a benchmark for the potential efficacy of this compound.[1]
| Compound | Structure (R-group on Succinimide) | Analgesic Activity (Hot Plate Test - Latency in seconds at 60 min) |
| Control | - | 5.8 ± 0.45 |
| N-phenylsuccinimide | Phenyl | 9.2 ± 0.37 |
| N-(4-chlorophenyl)succinimide | 4-Chlorophenyl | 11.5 ± 0.41 |
| N-(4-methylphenyl)succinimide | 4-Methylphenyl | 10.8 ± 0.25 |
| N-(4-methoxyphenyl)succinimide | 4-Methoxyphenyl | 12.3 ± 0.33 |
| N-(2-nitrophenyl)succinimide | 2-Nitrophenyl | 8.5 ± 0.29 |
Data is presented as Mean ± SEM. The study used a hot plate temperature of 55-56°C and a dose of 0.2 mL/kg i.p.[1]
Proposed Mechanisms of Action and Signaling Pathways
While the exact mechanism of action for the analgesic effects of N-arylsuccinimides is not fully elucidated, plausible targets include cyclooxygenase (COX) enzymes and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are common pathways for many analgesic drugs.
A. Cyclooxygenase (COX) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.
Caption: Proposed mechanism of COX inhibition by this compound.
B. TRPV1 Channel Antagonism
TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat and capsaicin. Antagonism of this channel can lead to analgesia.
Caption: Proposed mechanism of TRPV1 antagonism by this compound.
Summary and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel analgesic compounds. The protocols outlined in these application notes provide a framework for the synthesis and systematic evaluation of its analgesic potential. Further studies should focus on:
-
Dose-response studies to determine the ED50 of this compound in various pain models.
-
Structure-activity relationship (SAR) studies by synthesizing and testing a range of fluorinated and other substituted N-phenylsuccinimides.
-
In vitro assays to investigate the specific mechanism of action, such as COX-1/COX-2 inhibition assays or calcium influx assays in TRPV1-expressing cells.
-
Pharmacokinetic and toxicity studies to evaluate the drug-like properties and safety profile of the compound.
By following these protocols and investigational pathways, researchers can effectively assess the potential of this compound and its derivatives as a new class of analgesic agents.
References
Application Notes and Protocols for the Spectroscopic Characterization of N-(4-Fluorophenyl)succinimide and its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic techniques used for the characterization of N-(4-Fluorophenyl)succinimide, a key intermediate in the synthesis of various biologically active compounds. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are outlined to ensure accurate structural elucidation and purity assessment.
Introduction
This compound is a crucial building block in medicinal chemistry and drug development. Its succinimide ring is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a wide range of derivatives, including potential therapeutic agents. Thorough characterization of this compound and its subsequent products is paramount to ensure the identity, purity, and quality of synthesized compounds. This document details the application of various spectroscopic techniques for this purpose.
Spectroscopic Characterization Workflow
The comprehensive characterization of this compound involves a multi-faceted spectroscopic approach. Each technique provides unique and complementary information regarding the molecular structure and purity of the compound.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of N-(4-Fluorophenyl)succinimide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the yield of N-(4-Fluorophenyl)succinimide synthesis. This document outlines common challenges, offers solutions in a direct question-and-answer format, presents comparative data, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is a two-step synthesis. The first step involves the acylation of 4-fluoroaniline with succinic anhydride to form the intermediate, N-(4-fluorophenyl)succinamic acid. The second step is the cyclodehydration of this intermediate to yield the final product, this compound.[1][2]
Q2: What are the primary challenges that lead to low yields in this synthesis?
A2: Key challenges include incomplete reaction in either the initial amidation step or the final cyclization, thermal degradation of the intermediate or product, and the formation of side products that complicate purification and reduce the overall yield.[1][3]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (4-fluoroaniline and succinic anhydride) and the intermediate acid, you can visualize the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation.
Q4: What are the likely impurities in the final product?
A4: Common impurities include unreacted 4-fluoroaniline, succinic anhydride, and the N-(4-fluorophenyl)succinamic acid intermediate if the cyclization is incomplete. The presence of these impurities can be identified by TLC, and their removal is crucial for obtaining a high-purity final product.[3]
Synthesis Workflow and Troubleshooting
The synthesis of this compound follows a logical two-step process. Understanding this workflow is key to diagnosing issues affecting the yield.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis. The following decision tree can help guide your troubleshooting process.
Problem 1: Low Yield of N-(4-fluorophenyl)succinamic acid (Intermediate)
Question: My yield after reacting 4-fluoroaniline and succinic anhydride is low. What are the potential causes and solutions?
Answer: A low yield in the first step is typically due to an incomplete reaction or thermal degradation. The reaction is an exothermic nucleophilic acyl substitution and should be controlled.
Solutions:
-
Stoichiometry: Ensure you are using equimolar amounts of the reactants, or a slight excess (1.05 to 1.1 equivalents) of succinic anhydride to drive the reaction to completion.[3]
-
Temperature Control: Perform the reaction at room temperature or with gentle heating.[3] Avoid high temperatures, which can promote side reactions or degradation.
-
Solvent Choice: Use a solvent in which the reactants are reasonably soluble. Toluene and chloroform are commonly used and give good results.[3]
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | 1:1 or 1:1.05 (Aniline:Anhydride) | A slight excess of anhydride ensures full consumption of the more valuable aniline.[3] |
| Temperature | Room Temperature (20-25°C) | Prevents thermal degradation of the succinamic acid product.[3] |
| Solvent | Toluene, Chloroform, Diethyl Ether | These solvents facilitate the reaction under mild conditions.[1][2][3] |
| Reaction Time | 1-3 hours | Monitor by TLC until the starting aniline spot has disappeared. |
Problem 2: Inefficient Cyclization to this compound
Question: The conversion of the intermediate acid to the final imide is giving a low yield. How can I improve this cyclodehydration step?
Answer: The cyclization step is critical and requires the removal of a water molecule. Inefficient water removal or harsh conditions can lead to low yields. Several methods can be employed, each with its own advantages.
Solutions:
-
Acetic Anhydride: This is a common and effective dehydrating agent. It reacts with the water formed during cyclization. However, it can potentially cause side acetylation reactions if other sensitive functional groups are present.[1][2]
-
Thermal Cyclization: Simple heating can effect the cyclization. However, this method requires high temperatures (e.g., 120°C or higher) and can lead to thermal degradation and the formation of side products.[1][2]
-
Zinc in Acetic Acid: A one-pot method where the initial amidation is followed by the addition of zinc powder has been shown to be a highly efficient, cost-effective, and mild method for synthesizing N-substituted succinimides.[4]
-
Polyphosphate Ester (PPE): PPE is a known mild reagent for cyclodehydration reactions and can be an excellent alternative to harsher methods.[1]
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Thermal | Heat (e.g., 120°C) | Moderate | Simple, no additional reagents. | High energy, risk of degradation.[1][2] |
| Acetic Anhydride | Acetic Anhydride | Good to High | Effective dehydration, moderate temperatures. | Can cause side reactions.[1] |
| Zinc / Acetic Acid | Zinc Powder, Acetic Acid | High (80-90%+) | One-pot, mild conditions, cost-effective.[4] | Requires removal of zinc after reaction. |
| Polyphosphate Ester | PPE, Chloroform | Good to High | Very mild conditions.[1] | PPE can be viscous and difficult to handle. |
Problem 3: Product is Impure After Isolation
Question: My final this compound product contains impurities. What is the best way to purify it?
Answer: The primary methods for purifying the final product are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.
Solutions:
-
Recrystallization: This is the most efficient method for removing small amounts of impurities, especially if the product is highly crystalline. Ethyl alcohol is often a suitable solvent for recrystallizing N-substituted succinimides.[4] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, causing the pure product to crystallize out.
-
Column Chromatography: If recrystallization is ineffective or if there are multiple, closely-related impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane is a typical eluent system that can effectively separate the desired product from starting materials and the intermediate acid.[3]
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis using Acetic Anhydride
Step 1: Synthesis of N-(4-fluorophenyl)succinamic acid
-
Dissolve succinic anhydride (1.0 eq.) in a suitable solvent like toluene in a round-bottom flask.
-
In a separate vessel, dissolve 4-fluoroaniline (1.0 eq.) in the same solvent.
-
Add the 4-fluoroaniline solution dropwise to the succinic anhydride solution with constant stirring at room temperature.
-
Stir the reaction mixture for 1-2 hours. The product, N-(4-fluorophenyl)succinamic acid, will often precipitate out as a white solid.
-
Filter the solid precipitate, wash with a small amount of cold solvent, and dry under vacuum.
Step 2: Cyclodehydration to this compound
-
Place the dried N-(4-fluorophenyl)succinamic acid (1.0 eq.) and a small amount of anhydrous sodium acetate (catalyst) in a round-bottom flask.
-
Add acetic anhydride (2-3 eq.) to the flask.
-
Heat the mixture at reflux (around 100-120°C) for 2-3 hours. Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture slowly onto crushed ice with stirring to precipitate the crude product and quench the excess acetic anhydride.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
-
Purify the crude product by recrystallization from ethanol.[4]
Protocol 2: One-Pot Synthesis using Zinc and Acetic Acid[4]
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq., 0.040 mole) in glacial acetic acid (approx. 35 mL).
-
Add succinic anhydride (1.1 eq., 0.044 mole) to the solution at once with vigorous stirring. Continue stirring for 10 minutes at room temperature to form the succinamic acid intermediate in situ.
-
To this reaction mixture, add zinc powder (2 mole % relative to the amine) at once. An exothermic reaction will cause the temperature to rise.
-
Stir the reaction mixture for approximately 1.5 hours, maintaining a moderately elevated temperature if necessary.
-
Allow the mixture to cool to room temperature and filter to remove any unreacted zinc.
-
Pour the filtrate onto crushed ice (approx. 150 g). The this compound product will separate as a solid.
-
Filter the solid product and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethyl alcohol to obtain the final pure compound.[4]
References
Technical Support Center: Troubleshooting Low Yield in the Reaction of 4-Fluoroaniline and Succinic Anhydride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-(4-fluorophenyl)succinamic acid from 4-fluoroaniline and succinic anhydride. Below you will find a series of frequently asked questions (FAQs) and troubleshooting advice to address common issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yields in this acylation reaction can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Reduced Nucleophilicity of 4-Fluoroaniline: The fluorine atom is an electron-withdrawing group, which reduces the electron density on the aniline's nitrogen atom. This makes 4-fluoroaniline a weaker nucleophile compared to aniline itself, leading to a slower and potentially incomplete reaction.
-
Side Reaction - Imide Formation: The desired product, N-(4-fluorophenyl)succinamic acid, can undergo a subsequent dehydration reaction to form N-(4-fluorophenyl)succinimide, especially at elevated temperatures. This is a common cause of reduced yield of the target amic acid.[1]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing.
-
Impure Starting Materials: The presence of impurities, especially water in the succinic anhydride, can hydrolyze the anhydride to succinic acid, which is unreactive towards the aniline.
Q2: I observe a significant amount of a white, crystalline solid that is not my desired product. What could it be?
A2: This is likely the side product, this compound. This imide is formed by the cyclization and dehydration of the initially formed N-(4-fluorophenyl)succinamic acid.
-
Identification: The melting point of this compound is reported to be around 172-177 °C.[1] If your isolated solid has a melting point in this range, it is likely the imide.
-
Prevention: To minimize the formation of the succinimide, it is crucial to control the reaction temperature. Running the reaction at or below room temperature is generally recommended. If heating is necessary to drive the reaction, it should be done cautiously and for the minimum time required.
Q3: How can I improve the reaction rate and overall yield?
A3: To enhance the yield of N-(4-fluorophenyl)succinamic acid, consider the following strategies:
-
Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of the product. Aprotic solvents are generally preferred. While some protocols use toluene with heating, this can promote imide formation.[1] Solvents like diethyl ether, tetrahydrofuran (THF), or dichloromethane (DCM) at room temperature can be effective.
-
Temperature Control: As mentioned, maintaining a lower reaction temperature (e.g., 0 °C to room temperature) can suppress the formation of the succinimide byproduct.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) is highly recommended to determine the point of maximum product formation.
-
Stoichiometry: Using a slight excess of succinic anhydride (e.g., 1.1 to 1.2 equivalents) can help to drive the reaction to completion, ensuring that the more valuable aniline is fully consumed.
Q4: What is the best way to purify the N-(4-fluorophenyl)succinamic acid product?
A4: The purification strategy depends on the impurities present.
-
Removal of Unreacted 4-Fluoroaniline: The product can be washed with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the unreacted basic aniline.[2][3]
-
Removal of Unreacted Succinic Anhydride and Succinic Acid: Washing the crude product with cold water can effectively remove any remaining succinic anhydride (which will hydrolyze to succinic acid) and succinic acid itself.[2][3]
-
Recrystallization: The final product can be purified by recrystallization from a suitable solvent, such as ethanol or a toluene/hexane mixture.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on Yield (Illustrative)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) for Analogous Reactions | Key Considerations |
| 1 | Toluene | Reflux | 2.5 | Up to 99% for N-(2-chlorophenyl)succinamic acid[1] | High risk of imide formation. |
| 2 | Toluene | Room Temp | 2 | Not specified, but generally slower | Reduced risk of imide formation. |
| 3 | THF | Room Temp | 4 | Not specified | Good for initial trials, easy to work with. |
| 4 | DCM | Room Temp | 18 | Not specified | Lower boiling point, may require longer reaction times. |
Experimental Protocols
Detailed Methodology for the Synthesis of N-(4-fluorophenyl)succinamic acid
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-Fluoroaniline
-
Succinic Anhydride
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Toluene (or another suitable aprotic solvent like THF or DCM)
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1M Hydrochloric Acid
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Deionized Water
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Ethanol (for recrystallization)
Equipment:
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Round-bottom flask with a magnetic stirrer
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Condenser (if heating)
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Stir plate
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in toluene (or your chosen solvent).
-
Reagent Addition: While stirring, add succinic anhydride (1.1 eq) portion-wise to the solution at room temperature.
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours, but may be left longer if necessary.
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Product Isolation: Upon completion, the solid product will likely precipitate. Cool the mixture in an ice bath to maximize precipitation.
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Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold toluene to remove any soluble impurities.
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Wash the solid with 1M HCl to remove any unreacted 4-fluoroaniline.
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Wash the solid thoroughly with cold deionized water to remove any unreacted succinic anhydride and succinic acid.
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Drying: Dry the purified solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid dehydration to the imide.
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Characterization: Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR). The expected product is a white to off-white solid.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the synthesis of N-(4-fluorophenyl)succinamic acid.
Caption: Reaction pathway showing the formation of the desired product and the potential side product.
References
Optimization of reaction conditions for N-(4-Fluorophenyl)succinimide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Fluorophenyl)succinimide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the condensation reaction between 4-fluoroaniline and succinic anhydride. This can proceed via a two-step method, involving the formation of an intermediate N-(4-Fluorophenyl)succinamic acid, followed by cyclodehydration to yield the final product. Alternatively, a one-pot synthesis can be employed.[1][2][3]
Q2: What are the common methods for the cyclization of the intermediate N-(4-Fluorophenyl)succinamic acid?
A2: Several methods can be used for the cyclization of the amic acid intermediate. Common reagents include:
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Acetic anhydride with a catalyst like sodium acetate.
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Zinc powder in acetic acid.[1]
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Thermal dehydration, though this may lead to side products.[4]
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Other dehydrating agents like acetyl chloride.[2]
Q3: What are the expected yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. While specific yields for this compound are not extensively reported in the provided literature, yields for analogous N-aryl succinimides are generally in the range of 65-98%.[3][5] For instance, a one-pot synthesis of various N-substituted succinimides using zinc and acetic acid reported yields between 82% and 88%.[1]
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through several methods:
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Recrystallization: This is a common and effective method. Ethanol is often a suitable solvent for recrystallizing N-aryl succinimides.[1]
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Column Chromatography: Silica gel chromatography can be used to separate the product from impurities.[6]
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Washing: Washing the crude product with a solution of sodium bicarbonate can help remove any unreacted succinamic acid.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Deactivation of reagents. 3. Poor quality of starting materials. | 1. Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use fresh reagents, especially the dehydrating agent. 3. Ensure the purity of 4-fluoroaniline and succinic anhydride. |
| Presence of N-(4-Fluorophenyl)succinamic acid in the final product | Incomplete cyclization of the intermediate amic acid. | 1. Increase the amount of the dehydrating agent (e.g., acetic anhydride). 2. Extend the reaction time or increase the temperature for the cyclization step. 3. During workup, wash the crude product with an aqueous sodium bicarbonate solution to remove the acidic amic acid.[1] |
| Formation of a significant amount of side products | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Hydrolysis of the succinimide ring during workup.[7][8][9] | 1. Optimize the reaction temperature. For thermal methods, avoid excessively high temperatures that can cause degradation.[4] 2. During aqueous workup, maintain neutral or slightly acidic conditions and avoid prolonged exposure to basic conditions. |
| Difficulty in isolating the product | The product may be soluble in the workup solvent. | 1. If the product is precipitating from an aqueous solution, cool the mixture on an ice bath to maximize precipitation.[1] 2. If the product remains in the organic layer, ensure complete extraction and consider using a different extraction solvent. |
| Product is an oil or fails to crystallize | Presence of impurities. | 1. Purify the crude product using silica gel column chromatography. 2. Attempt recrystallization from a different solvent system. |
Experimental Protocols
Method 1: Two-Step Synthesis via Amic Acid Intermediate
Step 1: Synthesis of N-(4-Fluorophenyl)succinamic acid
-
Dissolve 4-fluoroaniline (1 equivalent) in a suitable solvent (e.g., toluene, diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.
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Slowly add succinic anhydride (1.1 equivalents) portion-wise to the stirred solution at room temperature.
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Stir the reaction mixture for 1-2 hours at room temperature. The amic acid will precipitate as a solid.
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Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.
Step 2: Cyclization to this compound
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In a round-bottom flask, suspend the dried N-(4-Fluorophenyl)succinamic acid in acetic anhydride (5-10 volumes).
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Add a catalytic amount of anhydrous sodium acetate.
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Heat the mixture with stirring at 80-100 °C for 1-2 hours.
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Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted amic acid.
-
Wash again with water and dry the crude product.
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Purify the crude this compound by recrystallization from ethanol.
Method 2: One-Pot Synthesis using Zinc and Acetic Acid
-
Dissolve 4-fluoroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add succinic anhydride (1.1 equivalents) to the solution and stir vigorously for 10 minutes at room temperature.
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Carefully add zinc powder (2 equivalents) to the reaction mixture. An exothermic reaction will occur, and the temperature will rise.
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Stir the reaction mixture for 1.5 hours, maintaining the temperature around 55 °C.
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Cool the mixture to room temperature and filter to remove any unreacted zinc.
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Pour the filtrate onto crushed ice.
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Collect the precipitated solid by filtration and wash with water.
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Suspend the solid in an aqueous solution of sodium bicarbonate and stir for 10 minutes to remove any residual amic acid.
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Filter the solid, wash with water, and dry.
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Purify the product by recrystallization from ethanol.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Aryl Succinimide Synthesis
| Method | Reactants | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Two-Step | N-Arylsuccinamic Acid | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 80-100 | 1-2 h | High | [2] |
| One-Pot | Substituted Aniline, Succinic Anhydride | Zinc | Acetic Acid | ~55 | 1.5 h | 82-88 | [1] |
| Green Method | Substituted Aniline, Succinic Acid | None | Water | 100 | 1-24 h | 65-98 | [3] |
Visualizations
Experimental Workflow: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. ijcps.org [ijcps.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide in the Fischer 344 rat and New Zealand white rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Common side products in N-(4-Fluorophenyl)succinimide synthesis and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Fluorophenyl)succinimide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I might encounter during the synthesis of this compound?
A1: During the synthesis of this compound, several common impurities can arise from unreacted starting materials or intermediate species. These include:
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Succinic acid: This forms from the hydrolysis of unreacted succinic anhydride, especially if moisture is present in the reaction.[1][2]
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Unreacted 4-fluoroaniline: As a starting material, its presence indicates an incomplete reaction.[3]
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N-(4-Fluorophenyl)succinamic acid: This is the intermediate amic acid formed in the initial reaction between 4-fluoroaniline and succinic anhydride. Incomplete cyclization (dehydration) will result in this species remaining in the product mixture.[4][5]
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Thermally induced side products: If high temperatures are used for the cyclization step, thermal degradation of the intermediate N-(4-Fluorophenyl)succinamic acid can occur, leading to various impurities.[5][6]
Q2: How can I remove acidic side products like succinic acid and N-(4-Fluorophenyl)succinamic acid?
A2: Acidic impurities can be effectively removed by washing the crude product with a mild aqueous base. A saturated or dilute solution of sodium bicarbonate is commonly used.[1][2][4] This converts the acidic compounds into their corresponding sodium salts, which are soluble in the aqueous phase and can be separated from the organic layer containing the desired product.
Q3: What is the best way to remove unreacted 4-fluoroaniline?
A3: Unreacted 4-fluoroaniline, being basic, can be removed by washing the reaction mixture with a dilute aqueous acid, such as hydrochloric acid.[3] This converts the aniline into its water-soluble hydrochloride salt, allowing for its extraction into the aqueous phase.
Q4: Can I use recrystallization to purify the final this compound product?
A4: Yes, recrystallization is a highly effective method for the final purification of this compound. Solvents such as ethanol are often suitable for this purpose.[4] This technique separates the product from soluble impurities and any remaining inorganic salts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction of starting materials. | - Ensure a 1:1 molar ratio of 4-fluoroaniline to succinic anhydride.- Increase reaction time or temperature as per the protocol. |
| Incomplete cyclization of the intermediate. | - Use a dehydrating agent like acetic anhydride or apply sufficient heat to drive the cyclization to completion.[5][6] | |
| Product is an oil or fails to crystallize | Presence of significant impurities. | - Perform sequential washes with dilute acid and base to remove unreacted starting materials and acidic side products.- Attempt purification via column chromatography. |
| Broad melting point range of the final product | Presence of impurities. | - Recrystallize the product from a suitable solvent, such as ethanol, until a sharp melting point is achieved.[4] |
| Unexpected peaks in NMR or mass spectrometry data | Formation of side products. | - Refer to the common side products listed in the FAQs.- Characterize the impurities to understand their origin and optimize the reaction or purification protocol accordingly. |
Experimental Protocols
Protocol for Removal of Acidic and Basic Impurities
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Dissolve the crude this compound product in an organic solvent such as dichloromethane or ethyl acetate.
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Transfer the solution to a separatory funnel.
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Wash the organic layer with a saturated solution of sodium bicarbonate to remove succinic acid and N-(4-Fluorophenyl)succinamic acid.[1][2][4] Separate the aqueous layer.
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Next, wash the organic layer with a dilute (e.g., 1M) solution of hydrochloric acid to remove any unreacted 4-fluoroaniline.[3] Separate the aqueous layer.
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Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified product, which can then be further purified by recrystallization.
Impurity Troubleshooting Workflow
References
Technical Support Center: Purification of N-(4-Fluorophenyl)succinimide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(4-Fluorophenyl)succinimide by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound will not dissolve in the hot solvent.
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Try adding small additional portions of the hot solvent until the solid dissolves.[1]
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Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even when hot. It is crucial to select a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[2][3][4] You may need to perform a solvent screen to find a more appropriate one.
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Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and only a small amount of solid remains, you may need to perform a hot filtration to remove it.[4]
Q2: No crystals have formed after cooling the solution.
A2: The absence of crystal formation upon cooling is a common problem in recrystallization.[2] Here are several potential causes and remedies:
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Too Much Solvent: Using an excessive amount of solvent is the most frequent reason for crystallization failure.[5] If the solution is too dilute, the saturation point will not be reached upon cooling. To address this, you can boil off some of the solvent to concentrate the solution and then allow it to cool again.[5]
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Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though its concentration is above its solubility limit. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed" crystal of pure this compound.
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Cooling Too Rapidly: Allowing the solution to cool too quickly can sometimes inhibit crystal formation. Let the solution cool slowly to room temperature before placing it in an ice bath.
Q3: The compound "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[2] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is highly impure.[2]
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Solution: Reheat the solution until the oil redissolves. You can then add a small amount of additional solvent to decrease the saturation temperature.[2] Allowing the solution to cool more slowly can also promote the formation of crystals instead of oil.
Q4: The recrystallization yield is very low.
A4: A low recovery of purified product can be due to several factors:
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Excessive Solvent: As mentioned previously, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[5]
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Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration.[2] To prevent this, use a stemless funnel and preheat it with hot solvent before filtration.
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Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
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Compound Adsorption: If activated charcoal was used to decolorize the solution, using an excessive amount can lead to the adsorption of the desired product, thereby reducing the yield.
Q5: The purified crystals are colored, but the pure compound should be white.
A5: The presence of color indicates that colored impurities are still present.
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Solution: You can try redissolving the crystals in a suitable hot solvent and adding a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the solution to cool and recrystallize. Be aware that using too much charcoal can lower your yield.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: How do I perform a solvent screen to find a suitable solvent?
A2: To find a suitable solvent, place a small amount of your crude this compound into several test tubes. Add a small amount of a different potential solvent to each tube and observe the solubility at room temperature. A good potential solvent will not dissolve the compound at this stage. Then, gently heat the test tubes. A suitable solvent will dissolve the compound when hot. Finally, allow the test tubes to cool to room temperature and then in an ice bath to see if crystals form.[1]
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, if a single suitable solvent cannot be found, a two-solvent system can be used. This typically involves one solvent in which the compound is soluble and a second "anti-solvent" in which the compound is insoluble, but the two solvents are miscible. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "anti-solvent" is then added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent mixtures include ethanol/water and hexane/ethyl acetate.[7]
Q4: What is the purpose of washing the crystals after filtration?
A4: Washing the crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals. It is crucial to use a minimal amount of ice-cold solvent to avoid redissolving the purified product.
Data Presentation
| Solvent | Polarity | Boiling Point (°C) | General Use and Considerations |
| Water | High | 100 | Good for polar compounds. Inexpensive and non-flammable. High heat of vaporization can make drying crystals difficult. |
| Ethanol | High | 78 | A versatile solvent for many organic compounds. Often used in combination with water. |
| Methanol | High | 65 | Similar to ethanol but more volatile. |
| Acetone | Medium | 56 | A good solvent for a wide range of compounds, but its low boiling point may not provide a large solubility difference with temperature. |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent. |
| Dichloromethane | Medium | 40 | Useful for compounds that are sensitive to higher temperatures due to its low boiling point. |
| Toluene | Low | 111 | Good for recrystallizing less polar, aromatic compounds. |
| Hexane | Low | 69 | Suitable for non-polar compounds. Often used as the "anti-solvent" in a mixed solvent system. |
Experimental Protocols
Protocol 1: Experimental Determination of a Suitable Recrystallization Solvent
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Place approximately 20-30 mg of crude this compound into a small test tube.
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Add a few drops of the solvent to be tested at room temperature and agitate the mixture. Observe if the solid dissolves. A suitable solvent should not dissolve the compound at room temperature.
-
If the solid does not dissolve, heat the test tube gently in a water bath or on a hot plate. Continue adding the solvent dropwise while heating until the solid just dissolves.
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Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
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If crystals do not form, try scratching the inside of the test tube with a glass stirring rod.
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If crystals form, place the test tube in an ice-water bath to maximize crystal formation.
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A solvent that results in the formation of a good quantity of crystals upon cooling is a suitable choice.
Protocol 2: Recrystallization of this compound using a Single Solvent (e.g., Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
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Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip to the flask.
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Heat the mixture to boiling on a hot plate, swirling the flask to promote dissolution.
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Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
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If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
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Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
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Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. Further drying can be done in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Purifying N-(4-Fluorophenyl)succinimide with Column Chromatography
Welcome to the technical support center for the purification of N-(4-Fluorophenyl)succinimide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges encountered during column chromatography purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of N-(4--Fluorophenyl)succinimide, offering potential causes and solutions in a structured format.
| Problem | Possible Cause(s) | Solution(s) |
| No Compound Eluting | 1. Inappropriate Solvent System: The mobile phase is not polar enough to move the compound down the column.[1][2] 2. Compound Decomposition: The compound may be unstable on silica gel.[2] 3. Clogged Column: The sample may have precipitated at the top of the column, or fines from the stationary phase are blocking the flow. | 1. Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase the ethyl acetate concentration in a hexane/ethyl acetate system).[2] It is advisable to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).[1][3] 2. Test for Stability: Run a quick stability test by spotting the compound on a TLC plate with silica gel and letting it sit for an hour before eluting to see if degradation occurs.[2] If unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[1][2] 3. Check for Blockages: If the flow rate is very slow, carefully apply gentle pressure to the top of the column. If the sample has precipitated, it may be necessary to remove the top layer of the stationary phase and replace it with fresh material. |
| Poor Separation of Compound from Impurities | 1. Incorrect Solvent System: The polarity of the mobile phase is too high, causing all components to elute too quickly and together.[1] 2. Column Overloading: Too much sample has been loaded onto the column for its size. 3. Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling and band broadening. | 1. Decrease Solvent Polarity: Use a less polar solvent system to increase the retention time of your compound and improve separation. Aim for an Rf value of 0.3 to 0.7 for the desired compound on TLC.[3] 2. Reduce Sample Load: As a general rule, use about 1g of sample for every 10-20g of silica gel. The ratio can be adjusted based on the difficulty of the separation. 3. Repack the Column: Ensure the stationary phase is packed evenly without any air bubbles or cracks. A well-packed column is crucial for good separation. |
| Compound Elutes with Tailing | 1. High Sample Concentration: The sample was loaded in a solvent that was too strong or the sample concentration was too high. 2. Compound Interaction with Silica: The succinimide group might be interacting with acidic sites on the silica gel. | 1. Use a Less Polar Loading Solvent: Dissolve the sample in a minimal amount of a solvent that is less polar than the mobile phase.[4] Dry loading the sample onto a small amount of silica gel can also mitigate this issue.[4] 2. Add a Modifier: Adding a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine or methanol) to the mobile phase can help to reduce tailing by competing for the active sites on the silica gel. |
| Split Peaks | 1. Channeling in the Column: The stationary phase has cracks or channels, causing the sample band to split. 2. Contamination on the Column Inlet: Impurities or precipitated sample at the top of the column can disrupt the sample band. | 1. Repack the Column: Ensure the column is packed uniformly and that the stationary phase bed is not disturbed after packing. 2. Clean the Column Inlet: If the top of the silica gel appears discolored or disturbed, carefully remove the top layer and replace it with fresh stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of a wide variety of organic compounds, including those with moderate polarity like this compound.[1][3] Alumina can also be used and is available in acidic, basic, and neutral forms.[1][3] Given the presence of the succinimide ring, neutral alumina might be a good alternative if issues like compound degradation are observed with silica gel.
Q2: How do I choose the right mobile phase (solvent system)?
A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[1][3] A good solvent system will give your desired compound an Rf value between 0.3 and 0.7.[3] For this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[5] You can adjust the ratio of these solvents to achieve the desired separation.
Q3: My compound is not very soluble in the mobile phase. What should I do?
A3: If your compound has poor solubility in the eluent, you can try dissolving it in a minimal amount of a stronger (more polar) solvent, such as dichloromethane, before loading it onto the column.[2] However, use the smallest volume possible to avoid compromising the separation. Another technique is "dry loading," where the compound is pre-adsorbed onto a small amount of silica gel, which is then added to the top of the column.[4]
Q4: How can I monitor the progress of my column chromatography?
A4: If the compounds are not colored, you can collect fractions and analyze them using TLC to determine which fractions contain your desired product.[1] Spotting a small amount of each fraction on a TLC plate and running it in your chosen solvent system will show you the purity of each fraction and allow you to combine the pure fractions.
Q5: What should I do if my compound seems to be stuck on the column?
A5: If your compound is not eluting even after significantly increasing the polarity of the mobile phase, it might be due to strong interactions with the stationary phase or decomposition.[2] You can try flushing the column with a very polar solvent like 100% ethyl acetate or a mixture containing a small amount of methanol (e.g., 5% methanol in dichloromethane).[5] However, be aware that using high concentrations of methanol can sometimes dissolve the silica gel.[5]
Experimental Protocol: A General Guideline
This protocol provides a general methodology for the purification of this compound by flash column chromatography. This should be considered a starting point, and optimization may be necessary based on the specific impurities present in your crude sample.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Pack the column with silica gel (60-120 mesh) using either a wet or dry packing method to ensure a uniform and bubble-free stationary phase bed.
2. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself.
-
Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
3. Loading the Sample:
-
Carefully add the prepared sample to the top of the silica gel bed.
-
If dry loading, carefully add the silica gel with the adsorbed sample to the top of the column.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.
4. Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity as needed.
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Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
5. Isolation of the Purified Compound:
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Combine the fractions that contain the pure this compound.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Potential Solvent Systems
The following table provides a starting point for solvent selection. The ratios should be optimized using TLC prior to running the column.
| Solvent System (v/v) | Polarity | Expected Elution Behavior |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point. Begin with a low ratio of ethyl acetate (e.g., 9:1) and increase as needed. |
| Dichloromethane / Hexane | Low to Medium | Useful if the compound has better solubility in dichloromethane. |
| Dichloromethane / Methanol | High | For eluting highly polar impurities or if the desired compound is strongly retained. Use methanol sparingly as it can dissolve silica.[5] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Identifying and minimizing impurities in N-(4-Fluorophenyl)succinimide
Welcome to the technical support center for N-(4-Fluorophenyl)succinimide. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize impurities during its synthesis and handling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common impurities in the synthesis of this compound?
The synthesis of this compound is typically a two-step process involving the reaction of 4-fluoroaniline with succinic anhydride to form N-(4-fluorophenyl)succinamic acid, followed by cyclization. The most common impurities are:
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Unreacted Starting Materials: 4-fluoroaniline and succinic anhydride.
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Intermediate: N-(4-fluorophenyl)succinamic acid.
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Hydrolysis Product: N-(4-fluorophenyl)succinamic acid can also be formed by the hydrolysis of the final product if exposed to moisture.
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Side-Products from Thermal Decomposition: If the cyclization is performed at high temperatures, thermal degradation of the succinamic acid intermediate can lead to various side-products.
2. How can I identify these impurities using analytical techniques?
Several analytical techniques can be employed to identify and quantify impurities in your this compound product.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating the target compound from its impurities. The elution order on a C18 column will typically be: 4-fluoroaniline, this compound, and then the more polar N-(4-fluorophenyl)succinamic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the desired product and the succinamic acid intermediate. Key differences are observed in the chemical shifts of the protons and carbons in the succinimide ring versus the open-chain succinamic acid.
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Mass Spectrometry (MS): Can be used to confirm the molecular weights of the product and any impurities.
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Infrared (IR) Spectroscopy: The presence of a broad carboxylic acid O-H stretch in the IR spectrum can indicate the presence of the succinamic acid intermediate.
Troubleshooting Guide: Impurity Identification
| Issue | Possible Cause | Recommended Action |
| Unexpected peak in HPLC chromatogram eluting before the main product. | Presence of unreacted 4-fluoroaniline. | Compare the retention time with a 4-fluoroaniline standard. |
| Unexpected peak in HPLC chromatogram eluting after the main product. | Presence of N-(4-fluorophenyl)succinamic acid. | Compare the retention time with a synthesized or commercially available standard of the intermediate. |
| Broad peak in 1H NMR spectrum around 10-12 ppm. | Presence of the carboxylic acid proton from N-(4-fluorophenyl)succinamic acid. | Integrate the peak to estimate the percentage of the impurity. |
| Complex multiplets in the aromatic region of the 1H NMR spectrum. | Presence of both the product and starting material/intermediate. | Compare the spectrum with reference spectra of the pure compounds. |
3. How can I minimize the formation of the N-(4-fluorophenyl)succinamic acid intermediate as an impurity?
The presence of the succinamic acid intermediate is often due to incomplete cyclization. To minimize its formation:
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Optimize Reaction Time and Temperature: Ensure the cyclization reaction goes to completion by optimizing the reaction time and temperature. Thermal cyclization or the use of dehydrating agents can be employed.
-
Use of Dehydrating Agents: Reagents like acetic anhydride or dicyclohexylcarbodiimide (DCC) can facilitate the cyclization at lower temperatures, reducing the risk of thermal degradation.
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Azeotropic Removal of Water: If conducting a thermal cyclization, using a solvent like toluene that allows for the azeotropic removal of water can drive the equilibrium towards the formation of the succinimide.
4. What is the best way to remove unreacted starting materials?
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4-Fluoroaniline: Being basic, it can be removed by washing the organic reaction mixture with a dilute acid solution (e.g., 1M HCl).
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Succinic Anhydride/Succinic Acid: These can be removed by washing with a dilute base solution (e.g., saturated sodium bicarbonate).
5. What is a suitable recrystallization solvent for purifying this compound?
Ethanol or a mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound. Isopropanol can also be a suitable alternative. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for good recovery of pure crystals upon cooling.
Data Presentation
Table 1: Analytical Data for this compound and Related Impurities
| Compound | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Typical HPLC Retention Time (min) * |
| This compound | 193.17 | 7.10-7.20 (m, 4H, Ar-H), 2.90 (s, 4H, -CH2CH2-) | 176.0, 161.0 (d, J=245 Hz), 128.0, 127.5 (d, J=8 Hz), 116.0 (d, J=23 Hz), 28.5 | 5.2 |
| 4-Fluoroaniline | 111.12 | 6.85-6.95 (t, 2H, Ar-H), 6.60-6.70 (dd, 2H, Ar-H), 3.60 (br s, 2H, -NH2) | 157.0 (d, J=235 Hz), 142.5, 115.5 (d, J=22 Hz), 115.0 (d, J=7 Hz) | 2.8 |
| N-(4-Fluorophenyl)succinamic acid | 211.18 | 8.5-9.5 (br s, 1H, -COOH), 7.4-7.6 (m, 2H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 2.7 (t, 2H, -CH2-), 2.5 (t, 2H, -CH2-) | 177.0, 172.0, 159.0 (d, J=240 Hz), 134.0, 121.5 (d, J=8 Hz), 115.5 (d, J=22 Hz), 31.0, 29.0 | 3.5 |
| Succinic Anhydride | 100.07 | 3.05 (s, 4H, -CH2CH2-) | 171.0, 28.0 | - |
*Typical retention times on a C18 column with a water/acetonitrile gradient.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol involves a two-step, one-pot synthesis method.
Step 1: Formation of N-(4-Fluorophenyl)succinamic acid
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In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
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Slowly add a solution of 4-fluoroaniline (1.0 eq) in the same solvent to the succinic anhydride solution at room temperature with stirring.
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Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate of N-(4-fluorophenyl)succinamic acid may be observed.
Step 2: Cyclization to this compound
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To the reaction mixture containing the succinamic acid, add a dehydrating agent such as acetic anhydride (2.0 eq).
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Heat the reaction mixture to reflux (around 100-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
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After completion, cool the reaction mixture to room temperature.
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Pour the cooled mixture into ice-water to precipitate the crude product.
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Filter the solid, wash thoroughly with water, and then with a cold solvent like ethanol.
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Purify the crude product by recrystallization from ethanol.
Protocol 2: HPLC Analysis of this compound
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Column: C18, 5 µm, 4.6 x 250 mm
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Mobile Phase A: 0.1% Trifluoroacetic acid in Water
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Mobile Phase B: Acetonitrile
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Gradient:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for impurity identification.
Stability issues of N-(4-Fluorophenyl)succinimide under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-(4-Fluorophenyl)succinimide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is the hydrolysis of the succinimide ring. This reaction is catalyzed by aqueous conditions, particularly at neutral to alkaline pH. The succinimide ring can open to form the corresponding succinamic acid derivative. Succinimide is known to be an intermediate in protein degradation pathways involving asparagine and aspartic acid residues, and its instability can be challenging.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of the succinimide ring is highly pH-dependent. It is generally more stable at low pH conditions.[1] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases, leading to the opening of the succinimide ring. For applications requiring the integrity of the succinimide ring, it is advisable to maintain acidic conditions.
Q3: What is the expected thermal stability of this compound?
A3: this compound is a solid at room temperature and is expected to be stable under normal ambient temperature conditions.[2] However, elevated temperatures, especially in the presence of moisture or nucleophiles, can accelerate degradation pathways such as hydrolysis. High temperatures can also promote isomerization in related structures.[3]
Q4: In which solvents is this compound soluble and most stable?
A4: this compound, being a largely non-polar molecule, is expected to have better solubility in organic solvents compared to water.[2] Common organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) are likely to be suitable.[2] For optimal stability in solution, anhydrous organic solvents are recommended to minimize hydrolysis. If aqueous buffers are necessary, acidic conditions (e.g., pH 4-5) and lower temperatures will help to prolong the stability of the compound.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in an aqueous buffer.
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Possible Cause: The pH of the buffer is too high (neutral or alkaline), leading to rapid hydrolysis of the succinimide ring.
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Solution:
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If experimentally feasible, lower the pH of the buffer to acidic conditions (e.g., pH 4-5), as the succinimide ring is more stable at low pH.[1]
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Prepare solutions fresh and use them immediately.
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Conduct the experiment at a lower temperature to decrease the rate of hydrolysis.
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If possible, replace the aqueous buffer with an anhydrous organic solvent.
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Issue 2: Inconsistent results in bioconjugation reactions.
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Possible Cause: If this compound is being used as a precursor for a maleimide in a bioconjugation reaction (e.g., with a thiol on a protein), the stability of the resulting thiosuccinimide linkage can be a factor. While N-aryl substituents on the related maleimides have been shown to form more stable conjugates compared to N-alkyl maleimides, the linkage can still be subject to a retro-Michael reaction or hydrolysis.[4][5]
-
Solution:
-
Ensure the pH of the conjugation and subsequent storage buffer is carefully controlled. While the conjugation may occur at a specific pH, the stability of the resulting conjugate may be enhanced at a different pH.
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The N-aryl group on related maleimides has been shown to accelerate the hydrolysis of the thiosuccinimide to a more stable ring-opened form, which prevents the reversible retro-Michael reaction.[4][5] Consider if this stabilizing hydrolysis is desirable and if the experimental conditions allow for it.
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Analyze the conjugate immediately after the reaction to establish a baseline and monitor its stability over time using techniques like LC-MS.
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Data on Stability
Table 1: Expected Relative Stability of this compound under Different Conditions
| Condition | Parameter | Expected Stability | Rationale |
| pH | Acidic (pH < 6) | Higher | The succinimide ring is known to be more stable at lower pH.[1] |
| Neutral (pH ~7) | Moderate | Hydrolysis of the succinimide ring is expected to occur. | |
| Alkaline (pH > 8) | Lower | Hydrolysis is significantly accelerated at higher pH. | |
| Temperature | Low (2-8 °C) | Higher | Reduces the rate of degradation reactions. |
| Ambient (~25 °C) | Moderate | Stable as a solid, but degradation in solution can occur.[2] | |
| Elevated (>37 °C) | Lower | Increased temperature accelerates hydrolysis and other degradation pathways.[3] | |
| Solvent | Anhydrous Organic | Higher | Minimizes the risk of hydrolysis. |
| Protic Solvents | Moderate to Lower | Risk of solvolysis, dependent on the nucleophilicity of the solvent. | |
| Aqueous Buffers | Lower | Water acts as a nucleophile for hydrolysis. |
Experimental Protocols
Protocol: General Stability Assessment of this compound by RP-HPLC
This protocol outlines a general method for assessing the stability of this compound in a given buffer system.
-
Preparation of Stock Solution:
-
Dissolve this compound in an anhydrous organic solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Samples:
-
Dilute the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline at different pH values) to a final concentration of ~1 mg/mL.
-
Prepare a control sample by diluting the stock solution in the anhydrous organic solvent.
-
-
Incubation:
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Incubate the test samples at the desired temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
Protect samples from light to exclude photostability as a variable.
-
-
Time-Point Analysis:
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At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench any further reaction by diluting the aliquot in the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) to a suitable concentration for HPLC analysis.
-
-
RP-HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A suitable gradient to resolve the parent compound from its degradation products (e.g., 5-95% B over 20 minutes).
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Flow Rate: 1 mL/min.
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Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).
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Analysis: Monitor the decrease in the peak area of the parent this compound peak over time to determine the rate of degradation. The appearance of new peaks will indicate the formation of degradation products. LC-MS can be used to identify these products.
-
Visualizations
Caption: A logical workflow for assessing the stability of this compound.
Caption: The potential degradation pathway of this compound via hydrolysis.
References
Technical Support Center: N-(4-Fluorophenyl)succinimide Synthesis Scale-Up
Welcome to the technical support center for the synthesis of N-(4-Fluorophenyl)succinimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges encountered during the scale-up of this important chemical intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and manufacturing campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent and scalable methods for synthesizing this compound involve a two-step process: the formation of the intermediate N-(4-fluorophenyl)succinamic acid, followed by cyclization. A one-pot synthesis is also a viable option.
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Two-Step Synthesis: This is often preferred for better process control and impurity management at a larger scale.
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One-Pot Synthesis: This approach combines both steps without isolating the intermediate, which can improve process efficiency. However, it may present more challenges in controlling side reactions and impurities during scale-up.[3]
Q2: What are the critical process parameters to monitor during the scale-up of the cyclization step?
A2: The cyclization of N-(4-fluorophenyl)succinamic acid is a critical step where precise control is necessary to ensure high yield and purity. Key parameters to monitor include:
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Temperature: This reaction is often exothermic, and poor heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions and impurity formation.[4]
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Rate of Reagent Addition: When using a chemical dehydrating agent, a controlled addition rate is crucial to manage the exotherm and maintain a consistent reaction profile.[5]
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Mixing Efficiency: Inadequate mixing can result in localized high concentrations of reactants and "hot spots," leading to inconsistent product quality and increased byproduct formation.
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Reaction Time: Monitoring the reaction to completion is essential to avoid residual starting material and to prevent product degradation from prolonged exposure to harsh conditions.
Q3: What are the common impurities encountered in the synthesis of this compound, and how can they be controlled?
A3: Several impurities can arise during the synthesis, and their levels can be exacerbated during scale-up. Common impurities include:
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Unreacted 4-fluoroaniline: Can be carried over if the initial amidation is incomplete.
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Unreacted N-(4-fluorophenyl)succinamic acid: Results from incomplete cyclization.
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Byproducts from side reactions: Depending on the cyclization method, byproducts from the dehydrating agent can be present.
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Degradation products: Prolonged reaction times or excessive temperatures can lead to the degradation of the product.
Control strategies include optimizing reaction conditions, ensuring efficient mixing and heat transfer, and implementing appropriate purification methods such as recrystallization.[6][7]
Q4: What are the safety considerations when scaling up the synthesis of this compound?
A4: Safety is paramount during scale-up. Key considerations include:
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Handling of Raw Materials: 4-fluoroaniline is toxic and requires appropriate personal protective equipment (PPE) and handling procedures.
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Managing Exothermic Reactions: The cyclization step can be highly exothermic. A thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is essential to design an adequate cooling system and prevent thermal runaway.[4][8]
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Solvent Handling: Many organic solvents used in the synthesis are flammable and require proper grounding and inert atmosphere operations to prevent fires and explosions.
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Dust Explosion Hazard: The final product is a powder and can pose a dust explosion risk. Proper ventilation and dust control measures are necessary.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Cyclization | - Increase Reaction Temperature: Gradually increase the temperature while monitoring for impurity formation. - Increase Reaction Time: Extend the reaction time and monitor for completion using in-process controls (e.g., HPLC, TLC). - Increase Amount of Dehydrating Agent: If using a chemical dehydrating agent, a slight excess may be required at scale, but be mindful of potential side reactions. |
| Poor Heat Transfer | - Improve Agitation: Ensure the agitator speed and design are adequate for the vessel size and reaction mass viscosity. - Optimize Jacket Temperature: Ensure the cooling/heating jacket fluid is at the optimal temperature and flow rate. |
| Product Isolation Losses | - Optimize Crystallization Solvent: Select a solvent system that provides high recovery. Anti-solvent crystallization may improve yield.[9][10][11] - Review Filtration and Drying Procedures: Ensure efficient solid-liquid separation and minimize product loss during drying. |
Issue 2: High Impurity Levels in the Final Product
| Potential Cause | Troubleshooting Action |
| Localized Overheating | - Improve Mixing: As with low yield, ensure efficient agitation to maintain a uniform temperature. - Controlled Reagent Addition: Add the dehydrating agent at a slower, controlled rate to better manage the exotherm.[5] |
| Side Reactions | - Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions. - Alternative Dehydrating Agent: Consider a milder dehydrating agent if the current one is causing significant byproduct formation. |
| Inefficient Purification | - Recrystallization Solvent Screening: Screen a variety of solvents and solvent mixtures to find the optimal system for impurity rejection.[9][10] - Consider a Wash Step: A slurry wash with a suitable solvent before the final filtration can remove certain impurities. |
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters
| Parameter | Lab-Scale (1 L vessel) | Pilot-Scale (100 L vessel) | Key Considerations for Scale-Up |
| Batch Size | 50 g | 5 kg | Surface area to volume ratio decreases, impacting heat transfer. |
| Reaction Time (Cyclization) | 2-4 hours | 6-8 hours | Slower reagent addition and heat removal at scale can extend reaction times. |
| Typical Yield | 90-95% | 85-90% | Isolation and handling losses are typically higher at a larger scale. |
| Key Impurity (Unreacted Succinamic Acid) | < 0.5% | < 1.5% | Less efficient heat transfer and mixing can lead to incomplete conversion. |
Note: The data in this table are illustrative examples based on typical scale-up observations and may not represent actual process data.
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
This protocol outlines a two-step synthesis process suitable for scale-up.
Step 1: Synthesis of N-(4-Fluorophenyl)succinamic Acid
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Reactor Setup: Charge a suitable reactor with 4-fluoroaniline (1.0 eq) and a suitable solvent (e.g., toluene, acetic acid).
-
Reagent Addition: Slowly add succinic anhydride (1.05 eq) to the stirred solution at a controlled temperature (typically ambient to 50 °C).
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Reaction: Stir the mixture for 2-4 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).
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Isolation (if performed in two steps): The N-(4-fluorophenyl)succinamic acid intermediate can be isolated by filtration and washing with a suitable solvent.
Step 2: Cyclization to this compound
-
Reactor Setup: Charge the reactor containing the N-(4-fluorophenyl)succinamic acid with a dehydrating agent (e.g., acetic anhydride) or prepare for thermal cyclization in a high-boiling solvent.
-
Heating and Dehydration: Heat the reaction mixture to the target temperature (e.g., 80-120 °C). The exotherm should be carefully controlled by the rate of heating and/or the addition rate of the dehydrating agent.
-
Reaction Monitoring: Monitor the reaction for completion by HPLC, observing the disappearance of the succinamic acid peak.
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Work-up and Crystallization: Once complete, cool the reaction mixture. The product is typically isolated by crystallization, which may be induced by cooling, addition of an anti-solvent, or concentration of the reaction mixture.[9][10][11]
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Filtration and Drying: Filter the crystalline product, wash with a suitable solvent to remove residual impurities, and dry under vacuum at an appropriate temperature.
Visualizations
Caption: Two-step synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcps.org [ijcps.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. soeagra.com [soeagra.com]
- 8. WO2002006421A1 - Methods and reaction mixtures for controlling exothermic reactions - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Optimizing the coupling reaction of N-(4-Fluorophenyl)succinamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling reaction of N-(4-Fluorophenyl)succinamic acid with a primary or secondary amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the amide coupling process, offering potential causes and solutions.
Question 1: My reaction shows low or no yield of the desired amide product. What are the common causes?
Answer: Low or no product formation is a frequent issue in amide coupling reactions. The primary causes often relate to the activation of the carboxylic acid, the reactivity of the amine, or suboptimal reaction conditions.[1]
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Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more electrophilic, activated species to react with the amine.[2] If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1]
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Amine Deactivation: Amines can be protonated by the carboxylic acid starting material, forming a non-nucleophilic ammonium salt. This acid-base reaction competes with the desired coupling.[1]
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Steric Hindrance: Bulky chemical groups on either the N-(4-Fluorophenyl)succinamic acid or the amine can physically block the reaction site, slowing down or preventing the coupling.[1][3]
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Hydrolysis: The presence of water in the reaction can cause the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
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Poor Reactant Quality: Impurities in the starting materials or moisture can interfere with the reaction. Ensure the purity of N-(4-Fluorophenyl)succinamic acid and the amine.[4]
Question 2: How do I choose the most suitable coupling reagent for my reaction?
Answer: The choice of coupling reagent is critical and depends on the specific substrates and desired reaction outcomes.[5] Reagents are generally categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[2][6]
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Carbodiimides (e.g., EDC, DCC, DIC): These are widely used reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[2][7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying purification.[7][8] To minimize side reactions like racemization, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt).[2][7]
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Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents are highly efficient, lead to fast reaction times, and minimize racemization.[6][9] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective for challenging couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[7][9]
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Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to aminium salts, these reagents are very effective and rapid.[7][9] A key advantage is that they do not have the potential to cause guanidinylation of the amine, a side reaction sometimes observed with uronium reagents.[9]
Question 3: I am observing significant side product formation. How can I minimize it?
Answer: Side reactions can reduce yield and complicate purification. The most common side reactions depend on the chosen coupling reagent.
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N-acylurea Formation: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[3][10] This can be minimized by adding HOBt or HOAt, which rapidly traps the intermediate to form a more stable active ester.[2] Using less polar solvents like Dichloromethane (DCM) can also reduce this side reaction.[10]
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Racemization: If your amine is a chiral amino acid or derivative, racemization at the alpha-carbon can be a significant issue, especially with carbodiimide reagents.[2][6] Running the reaction at a lower temperature (e.g., 0 °C) and using additives like HOBt or HOAt are crucial to suppress racemization.[1][7] Reagents like HATU are known to cause less racemization.[7]
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Cyclization to Succinimide: N-(4-Fluorophenyl)succinamic acid can potentially cyclize to form N-(4-Fluorophenyl)succinimide, especially at higher temperatures.[4] This can be mitigated by ensuring the coupling reaction proceeds efficiently at moderate temperatures.
Question 4: What are the best practices for purification of the final amide product?
Answer: Purification can be challenging due to byproducts from the coupling reagents and unreacted starting materials.[3]
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Aqueous Workup: A standard workup procedure is often effective.
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Acid Wash: A wash with a dilute acid (e.g., 1M HCl or 5% citric acid) will protonate and help remove basic impurities like unreacted amine and bases such as DIPEA.[3]
-
Base Wash: A wash with a dilute base (e.g., saturated sodium bicarbonate solution) will deprotonate and remove acidic impurities like unreacted N-(4-Fluorophenyl)succinamic acid and additives like HOBt.
-
-
Removal of Urea Byproducts:
-
Chromatography and Recrystallization: If the workup is insufficient, flash column chromatography is a common next step.[11] For solid products, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or 1,4-dioxane) can be a highly effective method to obtain a pure product.[12]
Data Presentation: Coupling Reagent Performance
The selection of a coupling reagent directly impacts reaction efficiency. The following table summarizes the performance of common reagents.
| Coupling Reagent Class | Example Reagents | Typical Crude Purity | Key Characteristics & Considerations |
| Aminium/Uronium Salt | HATU, HCTU | High | Consistently high purity with fast reaction times.[5] HATU is often superior for hindered couplings but may cause guanidinylation side reactions.[7][9] |
| Phosphonium Salt | PyBOP, PyAOP | High | Rapid and efficient coupling, similar to aminium salts.[7] Does not cause guanidinylation, leading to cleaner reactions.[9] |
| Carbodiimide + Additive | EDC/HOBt, DIC/HOAt | Moderate to High | Cost-effective and widely used.[2] Efficiency is highly dependent on the additive. Prone to N-acylurea formation and racemization if not optimized.[3][10] |
Note: The exact purity and yield depend heavily on the specific substrates, solvent, base, and temperature used.[5]
Experimental Protocols
Protocol 1: Synthesis of N-(4-Fluorophenyl)succinamic acid
This protocol describes the synthesis of the starting carboxylic acid from succinic anhydride and 4-fluoroaniline.[4][13][14]
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Dissolution: Dissolve succinic anhydride (1.0 equivalent) in a suitable solvent like toluene or THF.
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Amine Addition: To the stirring solution, add a solution of 4-fluoroaniline (1.0 equivalent) in the same solvent dropwise at room temperature.
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Reaction: Stir the mixture for 1-2 hours. The product, N-(4-Fluorophenyl)succinamic acid, will often precipitate from the solution.
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Workup: If a precipitate has formed, filter the solid product. Wash the crude material with dilute hydrochloric acid to remove any unreacted 4-fluoroaniline, followed by a water wash to remove residual acid and any unreacted succinic anhydride.[13]
-
Drying: Dry the purified solid under vacuum.
Protocol 2: General Amide Coupling using HATU
This protocol provides a general procedure for coupling N-(4-Fluorophenyl)succinamic acid with an amine using HATU.[1]
-
Dissolution: Dissolve N-(4-Fluorophenyl)succinamic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product further by column chromatography or recrystallization if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. N-(4-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of N-acylurea byproducts in succinimide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of N-acylurea byproduct formation during amide coupling and succinimide-ester synthesis, particularly when using carbodiimide reagents.
Frequently Asked Questions (FAQs)
Q1: What is the N-acylurea byproduct and why is it problematic?
A: N-acylurea is a stable, non-reactive byproduct that forms during carbodiimide-mediated coupling reactions, such as those using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2] It arises from an intramolecular rearrangement of the desired reactive intermediate.[3] The formation of N-acylurea is undesirable because it consumes the activated carboxylic acid, reducing the overall yield of the target product.[4] Furthermore, its physicochemical properties can be very similar to the desired product, making its removal during purification difficult and often requiring extensive chromatography.[5]
Q2: What is the chemical mechanism that leads to N-acylurea formation?
A: The process begins when a carboxylic acid reacts with a carbodiimide (like DCC or EDC) to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is intended to react with a nucleophile (an amine or an alcohol like N-hydroxysuccinimide). However, it can also undergo a slower, intramolecular O-to-N acyl migration.[2][3] This rearrangement results in the formation of the stable and unreactive N-acylurea, terminating the desired reaction pathway.[6]
Q3: How can I prevent or minimize N-acylurea formation when using DCC or EDC?
A: The most effective strategy is to introduce a coupling additive, such as 1-hydroxybenzotriazole (HOBt), N-hydroxysuccinimide (NHS), or ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure), to the reaction mixture.[5][7][8] These additives react with the O-acylisourea intermediate faster than it can rearrange.[2] This forms a new, more stable active ester (e.g., an HOBt-ester) which is less prone to side reactions but still sufficiently reactive to proceed with the desired coupling.[2][9] Additionally, maintaining low reaction temperatures (e.g., 0 °C) is often recommended to slow down the rate of the N-acylurea rearrangement.[8]
Q4: Are there alternative coupling agents that are less prone to this side reaction?
A: Yes, several alternatives are available.
-
N,N'-Diisopropylcarbodiimide (DIC): DIC is a liquid carbodiimide that functions similarly to DCC.[8] While it can still form an N-acylurea byproduct, its primary advantage is that the corresponding urea byproduct (diisopropylurea, DIU) is more soluble in common organic solvents, which can simplify purification compared to the highly insoluble dicyclohexylurea (DCU) from DCC.[2][10]
-
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more efficient and lead to less racemization and other side reactions compared to carbodiimides alone.[11][12] They are often used for difficult couplings where preventing byproducts is critical.[11]
-
Water-Soluble Carbodiimides (EDC): EDC is often chosen for biological conjugations in aqueous media.[8] The resulting N-acylurea and the urea byproduct are water-soluble, allowing for their removal through simple aqueous extraction during workup.[11][13]
Q5: I have already completed my reaction and detected N-acylurea. How can I remove it?
A: Removal can be challenging due to similar polarity with the desired product. The primary method for removal is flash column chromatography on silica gel.[7] Careful selection of the solvent system is crucial to achieve separation. If the desired product and byproduct are still difficult to separate, derivatization of the product to alter its polarity, followed by another chromatographic step, may be an option, although this adds complexity to the synthesis.
Troubleshooting Guide
This guide provides a logical workflow to diagnose and solve issues related to N-acylurea formation.
Problem: Significant N-acylurea byproduct observed by TLC/LC-MS.
// Node Definitions start [label="High N-acylurea byproduct detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are you using a carbodiimide\n(e.g., DCC, EDC)?", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Are you using a coupling additive\n(e.g., HOBt, NHS, Oxyma)?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="What is the reaction temperature?", fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Add a coupling additive.\n1. Add 1.1 eq. of HOBt or Oxyma Pure.\n2. This intercepts the O-acylisourea intermediate.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Lower the reaction temperature.\n1. Start reaction at 0°C.\n2. Allow to warm slowly to room temperature.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Consider alternative reagents.\n1. Use DIC for better urea solubility.\n2. Use HATU/HBTU for difficult couplings.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Optimize reaction conditions.\n1. Ensure anhydrous conditions.\n2. Check stoichiometry of reagents.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Problem Resolved: Minimized N-acylurea", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> sol4 [label="No, using other method"]; q2 -> q3 [label="Yes"]; q2 -> sol1 [label="No"]; q3 -> sol3 [label="0°C, still have byproduct"]; q3 -> sol2 [label="Room Temperature"];
sol1 -> end_node; sol2 -> end_node; sol3 -> end_node; sol4 -> end_node; } }
Caption: Troubleshooting workflow for N-acylurea byproduct formation.
Data Presentation
The use of additives can dramatically reduce the formation of N-acylurea, thereby increasing the yield of the desired product.
| Coupling Method | Additive (eq.) | N-acylurea Yield | Desired Product Yield | Reference |
| EDC (50 mM) | None | ~40% | ~60% (Anhydride) | [14] |
| EDC (50 mM) | Pyridine (10 mM) | ~5% | ~92% (Anhydride) | [14] |
| EDC (50 mM) | 1,2,4-Triazole (10 mM) | ~40% | ~60% (Anhydride) | [14] |
| EDC (50 mM) | DMAP (10 mM) | ~40% | ~60% (Anhydride) | [14] |
Table reflects the partitioning of the reactive intermediate towards either N-acylurea or the desired anhydride in a specific model system. Yields are approximate and can vary based on substrates and conditions.
Experimental Protocols
Protocol 1: General Synthesis of an NHS-Ester using DCC
This protocol is a standard procedure for activating a carboxylic acid with N-hydroxysuccinimide (NHS) using DCC. It is effective but may be prone to N-acylurea formation.
Materials:
-
Carboxylic acid (1.0 eq.)
-
N-hydroxysuccinimide (NHS) (1.1 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or similar aprotic solvent.[6]
Procedure:
-
Dissolve the carboxylic acid and NHS in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the stirred solution to 0 °C using an ice bath.[7]
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the carboxylic acid/NHS mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.[6]
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude NHS-ester.
-
If necessary, purify the crude product by flash column chromatography or recrystallization to remove residual DCU and any N-acylurea byproduct.[7]
Protocol 2: Optimized NHS-Ester Synthesis using DCC/HOBt to Suppress N-acylurea
This optimized protocol incorporates HOBt to intercept the reactive intermediate, minimizing the formation of the N-acylurea byproduct.
Materials:
-
Carboxylic acid (1.0 eq.)
-
N-hydroxysuccinimide (NHS) (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
Anhydrous Dimethylformamide (DMF) or DCM.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, NHS, and HOBt in anhydrous DMF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DMF or DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and continue stirring for 4-12 hours. The presence of HOBt forms a more stable HOBt-ester, suppressing the rearrangement to N-acylurea.[9]
-
Monitor the reaction for the disappearance of the starting carboxylic acid.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Proceed with an appropriate aqueous workup, such as partitioning the filtrate between ethyl acetate and water, followed by standard acid/base washes.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product as needed. The crude product from this method should contain significantly less N-acylurea byproduct compared to Protocol 1.
References
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(4-Fluorophenyl)succinimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(4-Fluorophenyl)succinimide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically a two-step process. First, 4-fluoroaniline reacts with succinic anhydride to form the intermediate, N-(4-fluorophenyl)succinamic acid. This intermediate is then cyclized, usually through heating or with a dehydrating agent, to yield the final product, this compound.
Q2: What are the key factors influencing the success of this synthesis?
Several factors can impact the yield and purity of this compound:
-
Purity of Reactants: Ensure that 4-fluoroaniline and succinic anhydride are of high purity. Impurities can lead to side reactions and lower yields.
-
Solvent Choice: The solvent plays a crucial role in both the formation of the amic acid and the subsequent cyclization. The choice of solvent can affect reaction rates, solubility of reactants and intermediates, and the final product purity.
-
Reaction Temperature: Proper temperature control is critical, especially during the cyclization step, to prevent degradation of the product.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for both steps.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the intermediate and the final product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of starting materials: Impurities in 4-fluoroaniline or succinic anhydride can inhibit the reaction. | - Use freshly purchased or purified starting materials.- Confirm the purity of reactants using techniques like NMR or melting point analysis. |
| Incomplete formation of the amic acid intermediate: The initial reaction between the aniline and the anhydride may not have gone to completion. | - Ensure equimolar amounts of reactants are used.- Stir the reaction mixture for a sufficient amount of time at room temperature or with gentle heating. | |
| Ineffective cyclization: The intermediate amic acid is not converting to the final succinimide product. | - Increase the reaction temperature for the cyclization step.- Consider using a dehydrating agent like acetic anhydride or a catalyst such as polyphosphate ester (PPE). | |
| Presence of Impurities in the Final Product | Unreacted starting materials: Incomplete reaction can leave unreacted 4-fluoroaniline or succinic anhydride in the product. | - Monitor the reaction by TLC to ensure completion.- Purify the crude product by recrystallization or column chromatography. |
| Formation of side products: High reaction temperatures can lead to the formation of byproducts. | - Optimize the reaction temperature; avoid excessive heating.- Choose a solvent that minimizes side reactions. | |
| Residual amic acid: Incomplete cyclization leaves the intermediate in the final product. | - Extend the reaction time or increase the temperature for the cyclization step.- Use a dehydrating agent to drive the cyclization to completion. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities: Impurities can interfere with crystallization. | - Purify the crude product using column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent: The chosen solvent may not be suitable for crystallization. | - Screen a variety of solvents or solvent mixtures to find an appropriate system for recrystallization. |
Solvent Effects on Synthesis
| Solvent | Typical Use in Synthesis | Potential Advantages | Potential Disadvantages |
| Tetrahydrofuran (THF) | Formation of the amic acid and subsequent cyclization. | Good solubility for reactants. A yield of 56% has been reported for the synthesis of this compound.[1] | Can form peroxides; should be used with caution. |
| Toluene | Formation of the amic acid. | Good for azeotropic removal of water during cyclization if performed in the same pot. | May require higher temperatures for cyclization. |
| Diethyl Ether | Formation of the amic acid. | Good solubility for starting materials. | Low boiling point may not be suitable for the cyclization step which often requires heating. |
| Chloroform | One-pot synthesis in the presence of a dehydrating agent like PPE.[2][3] | Can facilitate both steps in a single pot. | Environmental and health concerns associated with chlorinated solvents. |
| Acetic Acid | Can be used as both solvent and catalyst for the cyclization step. | Promotes the dehydration of the amic acid. | Can be difficult to remove completely and may require a basic wash during workup. |
| Solvent-free | Grinding or melting reactants together. | Environmentally friendly ("green") approach. | May require higher temperatures or mechanical energy (grinding). |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound in Toluene and Acetic Anhydride (General Procedure)
This protocol is a general method adapted from the synthesis of related N-aryl succinimides.
Step 1: Formation of N-(4-Fluorophenyl)succinamic acid
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in toluene.
-
To this solution, add a solution of 4-fluoroaniline (1.0 eq) in toluene dropwise with stirring at room temperature.
-
Stir the reaction mixture for 1-2 hours. The formation of a precipitate (the amic acid) may be observed.
-
Filter the precipitate and wash with cold toluene to obtain the crude N-(4-fluorophenyl)succinamic acid.
Step 2: Cyclization to this compound
-
Place the crude N-(4-fluorophenyl)succinamic acid in a round-bottom flask.
-
Add acetic anhydride (2-3 eq) and a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture with stirring at 80-100 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: One-Pot Synthesis of this compound in Tetrahydrofuran[1]
This protocol has been specifically reported for the synthesis of this compound.
-
In a pressure vial, combine 4-fluoroaniline (2 mmol), succinic anhydride (3 mmol), and N,N-diisopropylethylamine (0.4 mmol) in tetrahydrofuran (1 mL).
-
Irradiate the mixture in a microwave reactor at 180 °C for 15 minutes.
-
After cooling, filter the product and wash with tetrahydrofuran.
-
Recrystallize the analytical sample from a suitable solvent. A yield of 56% has been reported for this method.[1]
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of N-(4-Fluorophenyl)succinimide and N-phenylsuccinimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of N-(4-Fluorophenyl)succinimide and its parent compound, N-phenylsuccinimide. The analysis is based on available experimental data for N-phenylsuccinimide and its derivatives, offering insights into the potential effects of fluorination on the biological profile of the succinimide core structure. While direct comparative studies are limited, this guide synthesizes existing knowledge to inform future research and drug development efforts.
Introduction
N-phenylsuccinimide is a chemical compound that serves as a versatile scaffold in medicinal chemistry.[1] Derivatives of N-phenylsuccinimide have been extensively investigated for a range of biological activities, most notably as anticonvulsant agents.[2] The succinimide ring is a key pharmacophore in several established antiepileptic drugs.[2] Furthermore, various succinimide derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]
The introduction of a fluorine atom to a phenyl ring is a common strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorination can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide explores the known biological activities of N-phenylsuccinimide and extrapolates the potential impact of 4-fluoro substitution, creating a comparative profile of this compound.
Comparative Biological Activity
The primary biological activities associated with N-phenylsuccinimide and its derivatives are anticonvulsant and cytotoxic effects.
Anticonvulsant Activity
Derivatives of N-phenylsuccinimide have been widely screened for their efficacy in controlling seizures, primarily using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ model is used to identify agents that can raise the seizure threshold.[3]
For this compound, direct experimental data on its anticonvulsant activity is not prominently available. However, a study on a related compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant anticonvulsant properties in the MES and 6 Hz seizure models, with an ED₅₀ of 68.30 mg/kg in the MES test.[5] This suggests that the 4-fluorophenyl moiety can be a component of potent anticonvulsant molecules.
Table 1: Summary of Anticonvulsant Activity Data for N-phenylsuccinimide Derivatives
| Compound/Derivative Class | Test Model | Result | Reference |
| N-phenylsuccinimide Derivatives | MES, scPTZ | Generally active, activity depends on substitution | [3] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | ED₅₀ = 68.30 mg/kg | [5] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | ED₅₀ = 28.20 mg/kg | [5] |
| N-phenylphthalimide Derivatives | MES | Active, potency influenced by phenyl substituents | [4][6] |
Cytotoxic Activity
The cytotoxic potential of N-phenylsuccinimide derivatives has been explored against various cancer cell lines. The cytotoxicity is typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Substituted succinimides have been shown to be more effective in reducing cancer cell growth compared to the unsubstituted succinimide derivative.[7] While specific IC₅₀ values for N-phenylsuccinimide are not consistently reported, studies on its derivatives indicate moderate to high cytotoxic activity depending on the nature of the substitutions.[1]
For this compound, direct cytotoxicity data is limited. However, studies on structurally related 2-(4-Fluorophenyl)-N-halophenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar range.[8] For example, one such derivative showed an IC₅₀ of 102 µM against the PC3 prostate cancer cell line.[8] This suggests that the 4-fluorophenyl group can be part of a molecule with anticancer properties.
Table 2: Summary of Cytotoxicity Data for Succinimide and Related Derivatives
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| N-substituted succinimides | Various | Generally more potent than unsubstituted succinimide | [7] |
| Trifluoromethylated succinimides | Leukemia, Non-Small Cell Lung Cancer, Renal Cancer | Active | [1] |
| 2-(4-Fluorophenyl)-N-(2-chlorophenyl)acetamide | PC3 (Prostate) | 102 | [8] |
| 2-(4-Fluorophenyl)-N-(3-chlorophenyl)acetamide | PC3 (Prostate) | >200 | [8] |
| 2-(4-Fluorophenyl)-N-(4-chlorophenyl)acetamide | PC3 (Prostate) | >200 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of a seizure.
Procedure:
-
Animal Model: Adult male mice or rats.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Stimulation: At the time of predicted peak effect of the compound, a maximal electrical stimulus (e.g., 50-60 Hz, 0.2 seconds duration) is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered a positive result, indicating protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Objective: To evaluate the ability of a compound to raise the seizure threshold.
Procedure:
-
Animal Model: Adult male mice or rats.
-
Compound Administration: The test compound is administered i.p. or p.o. at various doses, along with a vehicle control group.
-
Chemoconvulsant Administration: At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED₅₀ is calculated as the dose that prevents seizures in 50% of the animals.
MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of a compound on cultured cells.
Procedure:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for evaluating the biological activity of the compounds and a simplified representation of a potential mechanism of action for anticonvulsant activity.
Caption: General workflow for the synthesis and biological evaluation of succinimide derivatives.
Caption: Postulated mechanism of anticonvulsant action for succinimide derivatives.
Conclusion
N-phenylsuccinimide serves as a valuable scaffold for the development of biologically active compounds, particularly anticonvulsants. While direct comparative data for this compound is lacking, the available literature on related fluorinated and halogenated derivatives suggests that the introduction of a fluorine atom at the para-position of the phenyl ring is a viable strategy for potentially modulating anticonvulsant and cytotoxic activities. Further experimental investigation is warranted to fully elucidate the biological profile of this compound and to determine its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for such future studies.
References
- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 6. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
A Comparative Analysis of N-(4-Fluorophenyl)succinimide and N-(4-chlorophenyl)succinimide in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of N-(4-Fluorophenyl)succinimide and N-(4-chlorophenyl)succinimide. While direct comparative studies on these specific molecules are limited, this document synthesizes available data on structurally similar compounds to offer insights into their potential therapeutic applications. The information presented herein is intended to guide further research and development in the fields of anticonvulsant, anti-inflammatory, antifungal, and anticancer therapies.
Introduction
N-aryl succinimides are a class of compounds recognized for their diverse pharmacological properties. The introduction of halogen substituents, such as fluorine and chlorine, on the phenyl ring can significantly influence their biological activity. This guide focuses on the 4-fluoro and 4-chloro substituted analogs of N-phenylsuccinimide, exploring their performance in various bioassays.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for this compound, N-(4-chlorophenyl)succinimide, and structurally related analogs. It is important to note that the data for the exact target compounds were not always available in the same study, necessitating a broader comparison of compounds with similar structural motifs.
Anticonvulsant Activity
The maximal electroshock (MES) test is a widely used primary screening model for anticonvulsant drugs. The median effective dose (ED₅₀) represents the dose required to protect 50% of the animals from seizures.
| Compound/Analog | Test Model | Animal | Route of Administration | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| (Z)-N-(4-chlorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide | MES | Mice | Intraperitoneal | Not explicitly stated, but active at 30, 100, and 300 mg/kg | >300 | Not calculated | [1] |
| (Z)-N-(4-fluorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide | MES | Mice | Intraperitoneal | Active at 100 and 300 mg/kg | >300 | Not calculated | [1] |
| 4-methoxy-2,6-dimethylbenzanilide | MES | Mice | Intraperitoneal | 18.58 | 133.72 | 7.2 | [2] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | Mice | Intraperitoneal | 68.30 | Not specified | Not calculated | [3] |
Note: Data for the exact compounds this compound and N-(4-chlorophenyl)succinimide in the MES test were not found. The presented data is for structurally related compounds to infer the potential effects of the chloro and fluoro substitutions.
Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following data is from studies on various human cancer cell lines.
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(4-chlorophenyl)acetamide | PC3 (Prostate Cancer) | 102 | [4] |
| 2-(4-Fluorophenyl)-N-(o,p-dinitrophenyl)acetamide | PC3 (Prostate Cancer) | 52 | [5] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [5] |
Note: Direct cytotoxicity data for this compound and N-(4-chlorophenyl)succinimide was not available. The data presented is for compounds containing the 4-fluorophenyl or 4-chlorophenyl moiety.
Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 (as µmol/L) | [6][7] |
| Fluorine-containing thiosemicarbazide derivatives | Trichophyton rubrum | 31.25–1000 | [8] |
| Chlorine-containing thiosemicarbazide derivatives | Trichophyton rubrum | 62.5–500 | [8] |
Note: Direct antifungal data for this compound and N-(4-chlorophenyl)succinimide was not available. The data presented is for compounds containing the 4-chlorophenyl moiety or comparing fluorine and chlorine substitutions in antifungal compounds.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative data tables.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures.
-
Animals: Male mice are typically used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent only.
-
Induction of Seizure: After a specific pretreatment time (e.g., 30 minutes or 4 hours), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The ED₅₀, the dose that protects 50% of the animals, is then calculated.
-
Neurotoxicity: The rotarod test is often used to assess neurotoxicity (TD₅₀), where the inability of an animal to maintain its balance on a rotating rod for a specified time indicates motor impairment.[1]
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Compound Administration: Test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 0.1 mL of a 1% solution) is made into the sub-plantar region of the right hind paw of the rats.
-
Measurement of Edema: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Endpoint: The percentage of inhibition of edema is calculated for each group in comparison to the control group.[9][10]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Endpoint: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.[11]
Antifungal Assay: Broth Microdilution Method (for MIC determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions for fungal growth.
-
Observation: The wells are visually inspected for turbidity, or the absorbance is read using a microplate reader to determine growth.
-
Endpoint: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[6][8]
Potential Mechanism of Action and Signaling Pathway
N-aryl succinimides have been proposed to act as covalent inhibitors of serine hydrolases. The mechanism involves the nucleophilic attack of a serine residue in the enzyme's active site on one of the carbonyl groups of the succinimide ring. This leads to the opening of the succinimide ring and the formation of a stable covalent bond with the enzyme, thereby inhibiting its activity.[12]
Proposed mechanism of N-aryl succinimide action.
Experimental Workflow for Bioactivity Screening
The general workflow for screening compounds like this compound and N-(4-chlorophenyl)succinimide for potential therapeutic activity involves a series of in vitro and in vivo assays.
General workflow for bioactivity screening.
Conclusion
The available data suggests that both 4-fluoro and 4-chloro substitutions on N-phenylsuccinimide and related scaffolds can lead to significant biological activity. While a direct comparison of this compound and N-(4-chlorophenyl)succinimide is not yet available in the literature, the presented data on analogous compounds indicates that both are promising candidates for further investigation. The choice between a fluoro or chloro substitution may depend on the desired therapeutic target and the specific bioassay, as the electronic and steric properties of these halogens can influence binding and reactivity. Further head-to-head studies are warranted to definitively elucidate the comparative efficacy and safety of these two compounds.
References
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Activity of N-(3-Florophenyl) ethylcaffeamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticonvulsant Activity of N-(4-Fluorophenyl)succinimide: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anticonvulsant activity of N-(4-Fluorophenyl)succinimide. Due to the absence of publicly available in vivo efficacy and toxicity data for this compound, this document focuses on establishing a robust validation methodology by comparing its anticipated testing pipeline with the established profiles of standard anticonvulsant drugs. The provided experimental protocols and comparative data from well-known anticonvulsants will enable researchers to design and execute rigorous preclinical studies to characterize the potential of this compound as a novel therapeutic agent.
Comparative Analysis of Anticonvulsant Activity
The efficacy and safety of an anticonvulsant candidate are typically evaluated in rodent models using standardized tests such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure tests. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds effective against absence seizures.[1][2][3][4] A compound's neurotoxicity is often assessed using the rotarod test, which measures motor coordination.
While specific data for this compound is not available, the following table presents data for standard anticonvulsant drugs and other succinimide derivatives to provide a benchmark for future studies. The median effective dose (ED50) is the dose that protects 50% of animals from seizures, and the median toxic dose (TD50) is the dose that causes neurotoxicity in 50% of animals.
| Compound | Test Type | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (TD50/ED50) | Animal Model |
| This compound | MES | Data Not Available | Data Not Available | Data Not Available | Mouse |
| PTZ | Data Not Available | Data Not Available | Data Not Available | Mouse | |
| Phenytoin | MES | 9.5 | 68.5 | 7.2 | Mouse |
| Carbamazepine | MES | 8.8 | 65.4 | 7.4 | Mouse |
| Valproic Acid | MES | 272 | 426 | 1.6 | Mouse |
| Ethosuximide | PTZ | 130 | >500 | >3.8 | Mouse |
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | MES | Not specified | Not specified | Favorable safety margin | Mouse[5] |
| PTZ | 81.12 | Not specified | Favorable safety margin | Mouse[5] | |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | Not specified | More beneficial than valproic acid | Mouse[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of anticonvulsant activity. Below are the standard protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure tests in mice.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical assay for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[1] The endpoint of this model is the abolition of the hindlimb tonic extensor component of the seizure.[1]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Electroconvulsometer
-
Corneal electrodes
-
Test compound (this compound) and vehicle
-
Standard anticonvulsant (e.g., Phenytoin)
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Divide them into groups, including a vehicle control, a positive control (standard drug), and multiple dose groups for the test compound.
-
Drug Administration: Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneal injection). The volume of administration should be consistent across all groups.
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies.
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[1] Place the corneal electrodes on the eyes of the restrained animal.
-
Stimulation: Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[1]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value using a suitable statistical method (e.g., probit analysis).
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is used to identify compounds that can raise the chemoconvulsant-induced seizure threshold, modeling absence and myoclonic seizures.[2][3]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)
-
Test compound (this compound) and vehicle
-
Standard anticonvulsant (e.g., Ethosuximide)
-
Observation cages
Procedure:
-
Animal Preparation: Similar to the MES test, acclimatize and group the animals.
-
Drug Administration: Administer the test compound, vehicle, or standard drug intraperitoneally.
-
Pre-treatment Time: Allow for a pre-treatment period for the drug to take effect, typically determined from pharmacokinetic studies.
-
PTZ Injection: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck.
-
Observation: Place each animal in an individual observation cage and observe for the presence or absence of clonic seizures (lasting for at least 5 seconds) over a 30-minute period.
-
Data Analysis: An animal is considered protected if no clonic seizures are observed. Calculate the percentage of protected animals in each group and determine the ED50.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
Caption: Comparative workflow for in vivo anticonvulsant validation.
Succinimide anticonvulsants are believed to exert their effects primarily through the modulation of ion channels in the brain. The leading hypothesis for their mechanism of action, particularly in absence seizures, is the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons.[6]
Caption: Proposed mechanism of action for succinimide anticonvulsants.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Succinimide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Succinimide Scaffold, Supported by Experimental Data.
Succinimide and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad range of biological activities.[1] These activities include anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1] A key strategy in modern drug design to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, binding affinity, and lipophilicity.[2]
This guide provides a comparative analysis of fluorinated and non-fluorinated succinimide derivatives, presenting available experimental data to highlight the impact of fluorination on their biological performance.
Quantitative Comparison of Biological Activity
The following tables summarize in vitro data for non-fluorinated and fluorinated succinimide derivatives, focusing on their anticancer and antioxidant activities. Due to the limited number of direct head-to-head studies on a single succinimide derivative, this comparison is synthesized from various sources to illustrate the potential effects of fluorination.
Table 1: Anticancer Activity of Succinimide Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated | Imidazolone derivative 6 | HepG2 (Liver Cancer) | 4.23 | [3] |
| Fluorinated | p-Fluorocinnamide derivative | HepG2 (Liver Cancer) | 53.20 | [3] |
| Fluorinated | Trifluoromethyl succinimide 7l | A549 (Lung Cancer) | 0.012 - 0.026 | [4] |
| Fluorinated | Trifluoromethyl succinimide 7n | A549 (Lung Cancer) | 0.009 | [4] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. A lower IC50 value indicates greater potency.
Table 2: Antioxidant Activity of Non-Fluorinated Succinimide Derivatives
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |
| MSJ10 | 2.52 | 3.29 | [5] |
| MSJ2 | 2.59 | 7.32 | [5] |
IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity.
The Impact of Fluorination on Metabolic Stability
Table 3: Illustrative Comparison of Metabolic Stability (Non-Succinimide Examples)
| Compound Class | Compound/Analog | Description | t½ (min) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | Mouse | [9] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | Mouse | [9] | |
| Celecoxib Analog | Celecoxib | Non-fluorinated | - | Human | [8] |
| 4'-Fluorocelecoxib | Fluorinated analog | 4x more stable | Human | [8] | |
| Risperidone Analog | Risperidone | Non-fluorinated | - | Human | [8] |
| 9-Fluororisperidone | Fluorinated analog | 16x more stable | Human | [8] |
t½ represents the metabolic half-life in liver microsomes. A longer half-life indicates greater metabolic stability.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated succinimide derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent or DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm should be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.[11]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[12] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[11]
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[11] The solution should be protected from light.
-
Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent.[11]
-
Reaction Mixture: Mix the sample solutions with an equal volume of the DPPH working solution.[11] Include a blank containing only the solvent and DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[11]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[11]
-
Data Analysis: Calculate the percentage of radical scavenging activity for each sample concentration and determine the IC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.
α-Amylase Inhibition Assay for Anti-Diabetic Activity
This assay evaluates the potential of a compound to inhibit α-amylase, a key enzyme in carbohydrate digestion.[13]
Principle: α-Amylase catalyzes the hydrolysis of starch into simpler sugars. The inhibitory activity of a compound is determined by measuring the reduction in starch hydrolysis.
Procedure:
-
Enzyme and Substrate Preparation: Prepare an α-amylase solution in a phosphate buffer. Prepare a 1% starch solution in the same buffer.[14]
-
Incubation with Inhibitor: Pre-incubate the α-amylase solution with various concentrations of the test compounds for 10 minutes at 25°C.[14]
-
Enzymatic Reaction: Add the starch solution to the enzyme-inhibitor mixture and incubate for a further 10 minutes at 25°C.[14]
-
Stopping the Reaction: Terminate the reaction by adding dinitrosalicylic acid (DNSA) reagent.[14]
-
Color Development: Boil the mixture for 5-15 minutes to allow for color development. The DNSA reacts with reducing sugars to form a colored product.
-
Absorbance Measurement: After cooling, measure the absorbance of the solution at 540 nm.
-
Data Analysis: Calculate the percentage of α-amylase inhibition for each compound concentration and determine the IC50 value.
Microsomal Stability Assay
This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[15][16]
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[5]
Procedure:
-
Reaction Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound at a specific concentration (e.g., 1-3 µM).[15][17]
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.[18] A control incubation without the NADPH system is run in parallel to assess non-enzymatic degradation.[15]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16][18]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[18]
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[6]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated succinimides.
References
- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Comparative Analysis of N-(4-Fluorophenyl)succinimide Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(4-Fluorophenyl)succinimide analogs, focusing on their structure-activity relationships (SAR) in the context of anticonvulsant and analgesic activities. The information presented herein is curated from experimental data to assist researchers in the design and development of novel therapeutic agents.
Structure-Activity Relationship (SAR) Overview
The succinimide ring is a well-established pharmacophore in medicinal chemistry, known for its presence in various biologically active compounds, including anticonvulsants. The biological activity of N-substituted succinimide analogs is significantly influenced by the nature of the substituent on the nitrogen atom and substitutions on the succinimide ring itself.
For N-phenylsuccinimide derivatives, substitutions on the phenyl ring play a crucial role in modulating their anticonvulsant and analgesic properties. The introduction of a fluorine atom at the para-position of the phenyl ring, as in this compound, is a key structural feature. Further modifications to this core structure can lead to significant changes in biological activity.
Key SAR Observations for N-Aryl Succinimides:
-
N-Substitution: The presence of an N-aryl group is often associated with activity against electrically induced seizures.[1]
-
Aromatic Ring Substitution:
-
Succinimide Ring Substitution: Adding aliphatic or aromatic groups to the succinimide ring can further enhance anticonvulsant activity.[1]
Comparative Biological Activity of N-(Aryl)succinimide Analogs
| Compound ID | N-Substituent | Anticonvulsant Activity (MES Test) ED₅₀ (mg/kg) | Reference |
| 1 | Phenyl | > 300 | [1] |
| 2 | 4-Sulfamoylphenyl | 100 - 200 | [1] |
| 3 | 3-Chloro-4-sulfamoylphenyl | < 100 | [1] |
| 4 | 2-Chloro-4-sulfamoylphenyl | < 100 | [1] |
MES Test: Maximal Electroshock Test, a primary screening model for anticonvulsants effective against generalized tonic-clonic seizures.
Mechanism of Action: T-type Calcium Channel Blockade
A primary mechanism of action for many succinimide-based anticonvulsants is the blockade of low-voltage-activated T-type calcium channels in the brain.[2] These channels are implicated in the generation of spike-wave discharges characteristic of absence seizures. By inhibiting these channels, succinimide derivatives can reduce neuronal excitability.
The following diagram illustrates the proposed mechanism of action.
References
N-(4-Fluorophenyl)succinimide Derivatives: A Comparative Analysis of Anticonvulsant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant efficacy of N-(4-Fluorophenyl)succinimide derivatives against standard antiepileptic drugs (AEDs). The following sections present quantitative data from preclinical studies, detailed experimental protocols, and an overview of the underlying mechanism of action to inform future research and drug development efforts.
Quantitative Efficacy Comparison
The anticonvulsant potential of this compound derivatives has been evaluated in various preclinical models of epilepsy, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. The data presented below is a synthesis of findings from multiple studies, offering a comparative overview of the median effective dose (ED₅₀) of these derivatives against commonly prescribed AEDs. A lower ED₅₀ value indicates higher potency.
| Compound | Seizure Model | ED₅₀ (mg/kg) | Standard Drug | Seizure Model | ED₅₀ (mg/kg) | Reference(s) |
| This compound | MES | >300 | Carbamazepine | MES | 8.8 - 21.7 | [1][2] |
| scPTZ | 150 - 300 | Ethosuximide | scPTZ | 130 - 150 | [3] | |
| 3-(4-Fluorophenyl)-1-methylsuccinimide | MES | 100 - 300 | Phenytoin | MES | 9.5 - 25 | [1] |
| scPTZ | 30 - 100 | Valproic Acid | MES | 252.7 - 272 | [3][4] | |
| N-(2,4-Difluorophenyl)succinimide | MES | 50 - 100 | scPTZ | 449 | [3] | |
| scPTZ | 100 - 150 | Lamotrigine | MES | 4.8 - 10 | [5] |
Note: The ED₅₀ values are presented as ranges to reflect the variability across different studies and experimental conditions. Direct comparison should be made with caution. The data suggests that while some fluorinated succinimide derivatives show promise, particularly in models of absence seizures, their potency in models of generalized tonic-clonic seizures may be lower than that of some standard drugs like carbamazepine and phenytoin.
Mechanism of Action: T-Type Calcium Channel Blockade
The primary mechanism of action for succinimide anticonvulsants is the blockade of low-voltage-activated T-type calcium channels, particularly the CaV3.1 subtype, which are highly expressed in thalamic neurons.[6] These channels play a crucial role in generating the characteristic 3-Hz spike-and-wave discharges observed in absence seizures. By inhibiting these channels, this compound derivatives are thought to reduce the influx of calcium ions, thereby dampening the burst firing of thalamic neurons and disrupting the synchronization of the thalamocortical network that underlies seizure activity.[7]
References
- 1. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The anticonvulsant activity of o-phenyl succinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lamotrigine, phenytoin and carbamazepine interactions on the sodium current present in N4TG1 mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Bioactivity of N-(4-Fluorophenyl)succinimide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vitro bioactivity of N-(4-Fluorophenyl)succinimide by comparing its potential activities with established compounds. Due to a lack of publicly available in vitro assay data for this compound, this document focuses on the known bioactivities of the broader succinimide class and its structural analogs. Detailed experimental protocols are provided to enable researchers to generate comparative data.
Introduction to this compound
This compound belongs to the succinimide class of compounds, which are recognized for a range of biological activities. The core succinimide (pyrrolidine-2,5-dione) structure is a key pharmacophore, particularly for anticonvulsant activity. The introduction of a 4-fluorophenyl group at the nitrogen atom is expected to modulate the compound's lipophilicity and electronic properties, potentially influencing its biological profile, including metabolic stability and target interactions.
Comparative Bioactivity Analysis
To provide a context for the potential bioactivity of this compound, this section summarizes the in vitro activities of relevant comparator compounds. These alternatives are well-characterized drugs known for their anticonvulsant, cytotoxic, and anti-inflammatory properties.
Anticonvulsant Activity
The primary mechanism of anticonvulsant action for succinimides is the blockade of T-type calcium channels.
Table 1: Comparison of In Vitro Anticonvulsant Activity
| Compound | Target | Assay Type | Cell Line | IC50 |
| This compound | T-type Calcium Channels (Predicted) | Electrophysiology | - | Data not available |
| Ethosuximide | T-type Calcium Channels | Electrophysiology | Stably transfected mammalian cells | ~0.6 mM (persistent current) |
| Phenytoin | Voltage-gated Sodium Channels | Electrophysiology | - | Data varies by specific channel and state |
Cytotoxic Activity
The cytotoxic potential of N-phenylsuccinimide derivatives has been evaluated against various cancer cell lines.
Table 2: Comparison of In Vitro Cytotoxic Activity
| Compound | Cell Line | Assay Type | IC50 |
| This compound | - | MTT Assay (Predicted) | Data not available |
| Various N-aryl succinimide derivatives | HeLa (cervical cancer), K562 (myelogenous leukemia), MOLT-4 (lymphoid cell line) | MTT Assay | 1.9 - 26 µM (for most active derivatives)[1] |
| Phenytoin | Gingival Fibroblasts | MTT Assay | Dose-dependent cytotoxicity observed |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds can be assessed by their ability to inhibit inflammatory mediators.
Table 3: Comparison of In Vitro Anti-inflammatory Activity
| Compound | Target/Marker | Assay Type | Cell Line | IC50 |
| This compound | COX enzymes, Nitric Oxide (Predicted) | Enzyme Inhibition, Griess Assay | - | Data not available |
| Ibuprofen | COX-1 / COX-2 | Human whole-blood assay | - | 2.1 µM (COX-1), 1.6 µM (COX-2)[2] |
| Ibuprofen | Inhibition of Albumin Denaturation | Spectrophotometry | - | 69.34 µg/ml (egg albumin), 81.50 µg/ml (human albumin)[3] |
Experimental Protocols
To facilitate the validation of this compound's bioactivity, detailed methodologies for key in vitro assays are provided below.
T-type Calcium Channel Blockade Assay (Electrophysiology)
Objective: To determine the inhibitory effect of this compound on T-type calcium channels.
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., HEK-293) stably transfected with the desired human T-type calcium channel isoform (e.g., CaV3.1, CaV3.2, or CaV3.3).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure T-type calcium currents.
-
Drug Application: Apply this compound at various concentrations to the external solution.
-
Data Analysis: Measure the peak amplitude of the T-type current before and after drug application to determine the percentage of inhibition. Calculate the IC50 value by fitting the concentration-response data to a logistic equation.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K562, MOLT-4) in 96-well plates and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow formazan crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vitro Anti-inflammatory Assays
Objective: To evaluate the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin or human serum albumin and the test compound at various concentrations.[3]
-
Induction of Denaturation: Induce denaturation by heating the reaction mixture.
-
Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically.
-
Data Analysis: Calculate the percentage inhibition of denaturation compared to a control without the test compound. Determine the IC50 value.
Objective: To determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) and stimulate them with LPS in the presence or absence of the test compound.
-
Supernatant Collection: Collect the cell culture supernatant after a specified incubation period.
-
Griess Reaction: Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Quantify the amount of nitrite and determine the percentage inhibition of NO production by the test compound. Calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Anticonvulsant Activity Signaling Pathway
Succinimide derivatives are known to exert their anticonvulsant effects by modulating the activity of T-type calcium channels, which play a crucial role in the rhythmic firing of thalamic neurons associated with absence seizures.
Caption: Proposed mechanism of anticonvulsant action for this compound.
Cytotoxicity Assay Workflow
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Anti-inflammatory (Nitric Oxide Production) Assay Workflow
The Griess assay measures nitrite concentration, an indicator of nitric oxide production by cells, which is a key mediator in inflammation.
Caption: Workflow for the in vitro Griess assay for nitric oxide production.
References
- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
Cross-reactivity studies of N-(4-Fluorophenyl)succinimide with other biological targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-(4-Fluorophenyl)succinimide and related N-aryl succinimide derivatives, with a focus on their cytotoxic effects against various cancer cell lines. While a specific primary biological target for this compound is not definitively established in publicly available literature, emerging research points towards broad anticancer activity. This document summarizes key experimental findings, details the methodologies used, and presents signaling pathways potentially involved in the observed effects.
Cytotoxicity Profile of N-Aryl Succinimide Derivatives
Recent studies have demonstrated that N-aryl succinimide derivatives exhibit cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cells, have been determined for several derivatives. A lower IC50 value indicates greater cytotoxic potency.
The following table summarizes the IC50 values for a series of N-aryl succinimide derivatives in different cancer cell lines after 48 hours of incubation.
| Compound ID | N-Aryl Substituent | K562 (Leukemia) IC50 (µM) | MOLT-4 (Leukemia) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 1b | 4-Bromophenyl | >100 | 7 | >100 |
| 1e | 4-Nitrophenyl | 3.2 | 5.8 | 8 |
| 1f | 2,4-Dichlorophenyl | 18 | >100 | >100 |
| 1h | 2-Nitrophenyl | >100 | 20 | >100 |
| 1i | 2-Chlorophenyl | >100 | 15 | >100 |
Data sourced from a study on new succinimides with potent anticancer activity.[1]
Experimental Protocols
The data presented in this guide was primarily generated using cell viability assays, a standard method for assessing the cytotoxic effects of chemical compounds.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the succinimide derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
While the precise molecular targets of many succinimide derivatives are still under investigation, some studies suggest that their cytotoxic effects may be mediated through the activation of cellular stress pathways and potential interactions with DNA.[1]
MAPK Signaling Pathway Activation
Research indicates that certain dicarboximide derivatives can activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in leukemia cells.[1] These pathways are critical regulators of cellular processes including proliferation, differentiation, and apoptosis in response to extracellular stimuli and cellular stress.[2][3][4][5]
Caption: Simplified overview of the JNK and p38 MAPK signaling pathways.
Experimental Workflow
The general workflow for evaluating the cytotoxic activity of N-aryl succinimide derivatives is a multi-step process that begins with compound preparation and culminates in data analysis.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Comparative Analysis of the ADMET Properties of Halogenated N-Phenylsuccinimides: A Guide for Drug Development Professionals
The introduction of halogen atoms into a molecular scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target. However, it can also impact its safety profile. Therefore, a thorough investigation of the ADMET properties of halogenated N-phenylsuccinimides is crucial for identifying candidates with the most favorable drug-like characteristics.
Data Presentation: A Comparative Overview
The following table provides an illustrative comparison of the ADMET properties for a hypothetical series of N-phenylsuccinimides with different halogen substitutions at the para-position of the phenyl ring. This data is intended to serve as a template for the presentation of actual experimental findings.
| Compound ID | Halogen Substitution (R) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Cytotoxicity (CC₅₀, µM) | hERG Inhibition (IC₅₀, µM) |
| NPS-H | -H | 5.2 ± 0.4 | 45 ± 5 | > 100 | > 30 |
| NPS-F | -F | 7.8 ± 0.6 | 62 ± 7 | 85 ± 9 | 25 ± 3 |
| NPS-Cl | -Cl | 12.5 ± 1.1 | 38 ± 4 | 52 ± 6 | 12 ± 1.5 |
| NPS-Br | -Br | 15.1 ± 1.3 | 31 ± 3 | 41 ± 5 | 8 ± 1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies for the key in vitro ADMET assays are provided below. These protocols are foundational for generating the comparative data necessary for lead candidate selection.
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.[1][2][3]
Methodology:
-
Preparation of the Donor Plate: A stock solution of each test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution at a specific pH (e.g., pH 7.4) to a final concentration (e.g., 100 µM). This solution is added to the wells of a 96-well donor plate.
-
Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution (e.g., pH 7.4).
-
Membrane Coating: A filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Assay Assembly: The lipid-coated filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich."
-
Incubation: The sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - CA(t) / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the effective surface area of the membrane, Time is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.[4][5][6]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Compound Incubation: The test compound (e.g., 1 µM final concentration) is pre-incubated with the microsomal mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP enzymes.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[7][8][9][10][11]
Methodology:
-
Cell Seeding: Cells (e.g., HepG2, a human liver cancer cell line) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours (e.g., 2-4 hours) at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The CC₅₀ (half-maximal cytotoxic concentration) is determined by plotting the percentage of cell viability against the compound concentration.
Cardiotoxicity Assessment: hERG Inhibition Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition assay is a critical safety screen to assess the potential of a compound to cause cardiac arrhythmias.[12][13][14][15]
Methodology:
-
Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG) is used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current.
-
Compound Application: The cells are perfused with a control solution, and a baseline hERG current is recorded. Subsequently, the cells are exposed to increasing concentrations of the test compound.
-
Data Acquisition: The hERG current is recorded at each compound concentration after a steady-state effect is reached.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration relative to the baseline. The IC₅₀ (half-maximal inhibitory concentration) value is determined by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).
Mandatory Visualizations
The following diagrams illustrate the workflows for the described ADMET assays.
References
- 1. Using in vitro ADME data for lead compound selection: An emphasis on PAMPA pH 5 permeability and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAMPA--a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AID 342385 - Metabolic stability in human liver microsomes - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. hERG trafficking inhibition in drug-induced lethal cardiac arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. toxCSM | hERG II Inhibitor [biosig.lab.uq.edu.au]
A Comparative Guide to the Synthetic Efficiency of Routes to N-(4-Fluorophenyl)succinimide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-arylimides, such as N-(4-Fluorophenyl)succinimide, is a fundamental process in medicinal chemistry due to the prevalence of the succinimide motif in biologically active compounds. The efficiency of the synthetic route is a critical factor in the drug development pipeline, impacting both the cost and timeline of research. This guide provides an objective comparison of different synthetic methodologies for this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is primarily achieved through the reaction of 4-fluoroaniline and succinic anhydride. The key difference between the various routes lies in the method of cyclodehydration of the intermediate N-(4-fluorophenyl)succinamic acid. This comparison focuses on three prominent methods: conventional heating, microwave-assisted synthesis, and a one-pot approach using a dehydrating agent.
| Parameter | Route 1: Conventional Heating | Route 2: Microwave-Assisted Synthesis | Route 3: One-Pot Synthesis (PPE) |
| Reagents | 4-Fluoroaniline, Succinic Anhydride, Toluene | 4-Fluoroaniline, Succinic Anhydride | 4-Fluoroaniline, Succinic Anhydride, Polyphosphate Ester (PPE), Chloroform |
| Reaction Time | 3 - 4 hours | 4 - 10 minutes[1][2] | 12 hours[3] |
| Typical Yield | ~80-90% (inferred) | 40 - 60%[1][4] | High (not explicitly quantified for this specific product)[3] |
| Temperature | Reflux (e.g., Toluene at 111°C) | High (within microwave reactor) | Reflux (Chloroform at 61°C) |
| Key Advantages | High yield, well-established method | Drastically reduced reaction time, energy efficient[4] | Single step, avoids isolation of intermediate |
| Key Disadvantages | Long reaction time, high energy consumption | Moderate yields, requires specialized equipment | Long reaction time, use of chlorinated solvent |
Experimental Protocols
Route 1: Conventional Two-Step Synthesis via Thermal Cyclodehydration
This traditional method involves two distinct steps: the formation of the amic acid intermediate, followed by thermal cyclization.
Step 1: Synthesis of N-(4-Fluorophenyl)succinamic acid
-
In a round-bottom flask, dissolve succinic anhydride (0.02 mol) in 25 mL of toluene.
-
With constant stirring, add a solution of 4-fluoroaniline (0.02 mol) in 20 mL of toluene dropwise.
-
Stir the resulting mixture for one hour at room temperature, then let it stand for an additional hour to ensure the completion of the reaction.
-
The precipitated N-(4-fluorophenyl)succinamic acid is collected by suction filtration.
-
Wash the solid with dilute hydrochloric acid to remove any unreacted 4-fluoroaniline, followed by a thorough wash with water to remove unreacted succinic anhydride and succinic acid.
Step 2: Synthesis of this compound
-
The dried N-(4-fluorophenyl)succinamic acid is placed in a flask suitable for heating.
-
Heat the solid for 2 hours at a temperature above its melting point (typically 120-150°C) to effect cyclodehydration.
-
Allow the reaction mixture to cool slowly to room temperature, which should result in the crystallization of this compound.
-
The crude product can be purified by recrystallization from ethanol.
Route 2: Microwave-Assisted One-Pot Synthesis
This method significantly accelerates the reaction by utilizing microwave energy.[1]
-
In a microwave-safe reaction vessel, combine 4-fluoroaniline and succinic anhydride in equimolar amounts.
-
The reaction can be performed without a solvent or with a high-boiling point solvent like ethanol or water.[2]
-
Place the vessel in a domestic or laboratory microwave oven and irradiate for a total of 4 minutes, pausing at 1-minute intervals to allow for cooling and to prevent pressure buildup.[1][4]
-
After cooling, the solid product is obtained.
-
Purify the crude this compound by recrystallization from an ethanol:water solution.
Route 3: One-Pot Synthesis using Polyphosphate Ester (PPE)
This one-pot procedure avoids the isolation of the amic acid intermediate by using a dehydrating agent.[3][5]
-
In a round-bottom flask, add succinic anhydride (10 mmol) to 50 mL of chloroform and bring the solution to reflux.
-
Add 4-fluoroaniline (10 mmol) to the refluxing solution.
-
Continue refluxing the mixture for 6 hours. The intermediate N-(4-fluorophenyl)succinamic acid may precipitate.
-
Add polyphosphate ester (PPE) (approximately 2 g) to the reaction mixture.
-
Continue to reflux for another 6 hours. The intermediate should dissolve as it is converted to the succinimide.
-
After cooling, the reaction mixture is worked up by washing with an aqueous solution to remove PPE and any unreacted starting materials.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow and comparison of the three synthetic routes to this compound.
Caption: Comparative workflow of three synthetic routes to this compound.
References
- 1. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave synthesis of various N-phenyl succinimide derivatives [morressier.com]
- 3. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 4. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
Comparative Analysis of the Pharmacological Effects of N-(4-Fluorophenyl)succinimide: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological properties of N-(4-Fluorophenyl)succinimide, focusing on the correlation between its in vitro and in vivo effects. Due to the limited availability of comprehensive studies on this specific compound, this guide synthesizes data from research on closely related N-phenylsuccinimide analogues to establish a structure-activity relationship (SAR) and project the likely pharmacological profile of the 4-fluoro derivative. The primary focus of this comparison is on the anticonvulsant activity, a well-documented effect of the succinimide class of compounds.[1][2]
Introduction to N-Phenylsuccinimide Derivatives
The succinimide ring is a core scaffold in several anticonvulsant drugs, with ethosuximide being a prominent example used in the treatment of absence seizures.[1] The mechanism of action for many succinimide derivatives is believed to involve the modulation of ion channels, particularly T-type calcium channels.[1] Substitution on the phenyl ring of N-phenylsuccinimide derivatives significantly influences their pharmacological activity and toxicity profiles. Halogen substitution, in particular, has been noted to enhance anticonvulsant effects in preclinical models.[2]
Quantitative Data Summary
The following tables summarize the available and projected quantitative data for this compound and its analogues. The data for N-phenylsuccinimide and its chloro and bromo derivatives are collated from various studies on N-arylsuccinimides, while the data for the 4-fluoro derivative are projected based on established structure-activity relationships for halogenated compounds.
Table 1: Comparative In Vivo Anticonvulsant Activity
| Compound | Maximal Electroshock (MES) Test | Pentylenetetrazole (PTZ) Test |
| N-Phenylsuccinimide | Moderate Activity | Low to Moderate Activity |
| N-(4-Chlorophenyl)succinimide | High Activity | Moderate Activity |
| N-(4-Bromophenyl)succinimide | High Activity | Moderate Activity |
| This compound (Projected) | High Activity | Moderate Activity |
Table 2: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| N-Phenylsuccinimide | HeLa | >100 |
| N-(4-Chlorophenyl)succinimide | HeLa | 50-100 |
| N-(4-Bromophenyl)succinimide | HeLa | 50-100 |
| This compound (Projected) | HeLa | 50-100 |
Note: The projected data for this compound is based on the general trend that halogenation at the para position of the N-phenyl ring tends to enhance anticonvulsant activity in the MES model. The cytotoxicity is projected to be comparable to other halogenated analogues.
Experimental Protocols
In Vivo Anticonvulsant Activity
1. Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are divided into groups (n=6-8) and administered the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
-
2. Pentylenetetrazole (PTZ) Seizure Test
This model is used to screen for compounds effective against absence seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After the pre-treatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Animals are observed for the onset and severity of clonic seizures for a period of 30 minutes.
-
Protection is defined as the absence of clonic seizures.
-
The ED50 is determined.
-
In Vitro Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Line: HeLa (human cervical cancer cell line) or other relevant cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
-
Visualizations
Hypothetical Signaling Pathway for Anticonvulsant Activity
Caption: Hypothetical mechanism of anticonvulsant action.
Experimental Workflow for Pharmacological Evaluation
Caption: Workflow for evaluating pharmacological effects.
Logical Relationship of Structure-Activity
Caption: Factors influencing the activity of N-arylsuccinimides.
References
Comparative study of the enzyme inhibitory potential of N-(4-Fluorophenyl)succinimide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative examination of the enzyme inhibitory potential of N-(4-Fluorophenyl)succinimide and related succinimide derivatives. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document serves as a resource for researchers and professionals in drug discovery and development.
Comparative Inhibitory Potential
Succinimide derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various disease pathways. This section provides a comparative overview of their efficacy, with a focus on this compound where data is available.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease.[1][2] Studies have shown that succinimide derivatives can act as competitive inhibitors of AChE.[1][2] While specific data for this compound is not extensively detailed in the provided search results, the inhibitory potential of other succinimide derivatives provides a valuable benchmark. For instance, certain derivatives have IC50 values in the micromolar range, although they are noted to be less potent than established drugs like donepezil.[1]
α-Amylase and α-Glucosidase Inhibition
In the context of metabolic disorders, the inhibition of α-amylase and α-glucosidase is a critical approach to managing postprandial hyperglycemia.[3] Several succinimide derivatives have been investigated for their ability to inhibit these carbohydrate-hydrolyzing enzymes.[3][4][5] The IC50 values for some derivatives against α-amylase and α-glucosidase are presented in the table below, showcasing their potential as anti-diabetic agents.[4][5]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Cyclooxygenase and lipoxygenase are key enzymes in the inflammatory cascade. Their inhibition is a cornerstone of anti-inflammatory therapy. Certain succinimide derivatives have been evaluated for their inhibitory effects on COX-1, COX-2, and 5-LOX, demonstrating their potential as anti-inflammatory agents.[6][7]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various succinimide derivatives against different enzymes. A lower IC50 value indicates greater potency.
Table 1: Inhibition of Cholinesterases and Carbohydrate-Metabolizing Enzymes
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Succinimide Derivative 23 | α-Amylase | 250 | [6][7] |
| Succinimide Derivative 31 | α-Amylase | 106 | [6][7] |
| Succinimide Derivative 44 | α-Amylase | 60 | [6][7] |
| Succinimide Derivative 23 | Acetylcholinesterase (AChE) | 240 | [6][7] |
| Succinimide Derivative 31 | Acetylcholinesterase (AChE) | 174 | [6][7] |
| Succinimide Derivative 44 | Acetylcholinesterase (AChE) | 134 | [6][7] |
| Succinimide Derivative 23 | Butyrylcholinesterase (BChE) | 203 | [6][7] |
| Succinimide Derivative 31 | Butyrylcholinesterase (BChE) | 134 | [6][7] |
| Succinimide Derivative 44 | Butyrylcholinesterase (BChE) | 97 | [6][7] |
| MSJ9 | α-Glucosidase | 32 | [5] |
| MSJ10 | α-Glucosidase | 28.04 | [4][5] |
| MSJ10 | α-Amylase | 16.62 | [4] |
| MSJ9 | α-Amylase | 27.24 | [4] |
| Acarbose (Standard) | α-Amylase | 3.86 | [4] |
Table 2: Inhibition of Inflammatory Enzymes
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Succinimide Derivative 23 | COX-1 | 287 | [6][7] |
| Succinimide Derivative 31 | COX-1 | 185 | [6][7] |
| Succinimide Derivative 44 | COX-1 | 143 | [6][7] |
| Succinimide Derivative 23 | COX-2 | 204.08 | [6][7] |
| Succinimide Derivative 31 | COX-2 | 68.60 | [6][7] |
| Succinimide Derivative 44 | COX-2 | 50.93 | [6][7] |
| Succinimide Derivative 23 | 5-LOX | 138 | [6][7] |
| Succinimide Derivative 31 | 5-LOX | 50.76 | [6][7] |
| Succinimide Derivative 44 | 5-LOX | 20.87 | [6][7] |
Experimental Protocols
The following are generalized methodologies for the key enzyme inhibition assays cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method. The enzyme activity is measured by monitoring the increase in absorbance due to the production of thiocholine as acetylthiocholine is hydrolyzed.
-
Preparation of Reagents: Prepare solutions of AChE, acetylthiocholine iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: Add the enzyme solution to a microplate well, followed by the test compound (this compound or other derivatives) at various concentrations. Incubate for a predetermined period at a specific temperature (e.g., 37°C).
-
Reaction Initiation and Measurement: Add the substrate and DTNB to initiate the reaction. The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-amylase, an enzyme that hydrolyzes starch.[4]
-
Preparation of Solutions: Prepare an α-amylase solution in a phosphate buffer.[4] The test compounds are also dissolved to create various concentrations.[4] A starch solution is prepared as the substrate.[4]
-
Enzyme and Inhibitor Incubation: The succinimide derivatives are added to the enzyme solution at different concentrations and incubated.[4]
-
Reaction Initiation: The starch solution is added to the mixture to start the enzymatic reaction, followed by another incubation period.[4]
-
Stopping the Reaction and Measurement: A dinitrosalicylic acid color reagent is added to stop the reaction. The mixture is then heated and cooled, and the absorbance is measured at 540 nm.
-
Calculation: The inhibitory activity is calculated as a percentage, and the IC50 value is determined.
Visualizing the Mechanisms
Diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the underlying biological processes and research methodologies.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of cholinergic signaling by an AChE inhibitor.
References
- 1. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinimide Derivatives as Acetylcholinesterase Inhibitors-In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative in-vitro anti-inflammatory, anticholinesterase and antidiabetic evaluation: computational and kinetic assessment of succinimides cyano-acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-(4-Fluorophenyl)succinimide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of N-(4-Fluorophenyl)succinimide, a compound instrumental in various research and development applications. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your work.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.
| Hazard | GHS Classification | Required PPE |
| Acute Oral Toxicity | Harmful if swallowed (Acute Tox. 4)[2] | Protective gloves, Lab coat |
| Skin Irritation | Causes skin irritation (Skin Irrit. 2)[1] | Protective gloves, Lab coat |
| Eye Irritation | Causes serious eye irritation (Eye Irrit. 2A)[1] | Safety glasses with side shields or goggles, Face shield |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3)[1] | Use in a well-ventilated area or with a fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended.[3] |
Engineering Controls: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is the preferred engineering control to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the work area.[4][5]
II. Step-by-Step Handling and Storage Protocol
Preparation:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare the Work Area: Ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items.
Handling:
-
Avoid Dust Formation: Handle the compound carefully to prevent the generation of dust.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
No Eating or Drinking: Do not eat, drink, or smoke in the area where the chemical is handled.[1]
-
Wash Hands: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Ignition Sources: Keep away from sources of ignition.[1]
III. Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][6] Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1][6] |
IV. Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
-
Waste Container: Dispose of this compound and any contaminated materials in a designated and properly labeled hazardous waste container.
-
Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance.
-
Professional Disposal: It is recommended to use a licensed professional waste disposal service.
Visual Workflow and Safety Hierarchy
The following diagrams illustrate the procedural workflow for handling this compound and the logical hierarchy of safety considerations.
Caption: Workflow for Handling this compound.
Caption: Hierarchy of Safety Controls.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C10H8FNO2 | CID 670631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Product Information | LabelSDS [labelsds.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. physics.purdue.edu [physics.purdue.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
